Undecylbenzene
Description
Structure
3D Structure
Properties
IUPAC Name |
undecylbenzene | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28/c1-2-3-4-5-6-7-8-9-11-14-17-15-12-10-13-16-17/h10,12-13,15-16H,2-9,11,14H2,1H3 | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBEADGFTLHRJRB-UHFFFAOYSA-N | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28 | |
| Record name | N-UNDECYLBENZENE | |
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DSSTOX Substance ID |
DTXSID3029281 | |
| Record name | 1-Phenylundecane | |
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Molecular Weight |
232.4 g/mol | |
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Physical Description |
N-undecylbenzene appears as a colorless liquid with a mild odor. Less dense than water and insoluble in water. Hence floats on water. (USCG, 1999), Dry Powder, Liquid; Liquid, Liquid, Colorless liquid; [CAMEO] | |
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| Record name | Benzene, C10-13-alkyl derivs. | |
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| Record name | Undecylbenzene | |
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Boiling Point |
601 °F at 760 mmHg (USCG, 1999), 316 °C | |
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Flash Point |
285 °F (USCG, 1999) | |
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Density |
0.855 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8553 @ 20 °C | |
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Vapor Pressure |
0.000242 [mmHg], 2.4X10-4 mm Hg @ 25 °C | |
| Record name | Undecylbenzene | |
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CAS No. |
6742-54-7, 29463-63-6, 67774-74-7, 129813-58-7 | |
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| Record name | Undecylbenzene | |
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| Record name | Undecylbenzene | |
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Melting Point |
23 °F (USCG, 1999), -5 °C | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Undecylbenzene
Introduction
Undecylbenzene, a linear alkylbenzene (LAB), is a key intermediate in the chemical industry, primarily serving as a precursor for the production of linear alkylbenzene sulfonate (LAS) surfactants. These surfactants are the cornerstone of most modern synthetic detergents. The precise linear structure of the undecyl chain is critical for the biodegradability of the final surfactant product. This guide provides an in-depth exploration of the prevalent and alternative synthetic pathways to this compound, focusing on the underlying reaction mechanisms, experimental considerations, and a comparative analysis of methodologies. This document is intended for researchers, chemists, and drug development professionals who require a deep, mechanistic understanding of long-chain alkylarene synthesis.
The synthesis of this compound presents a classic challenge in organic chemistry: the regioselective attachment of a long, unbranched alkyl chain to an aromatic ring. While seemingly straightforward, direct alkylation methods are fraught with complications, necessitating more controlled, multi-step approaches to ensure the desired linearity of the final product. We will dissect the most reliable method—Friedel-Crafts acylation followed by reduction—and contrast it with direct alkylation and modern cross-coupling techniques.
Part 1: The Principal Synthetic Route: Friedel-Crafts Acylation and Subsequent Reduction
The most dependable and widely utilized strategy for synthesizing linear this compound involves a two-step process. This method circumvents the significant drawbacks of direct alkylation, namely carbocation rearrangement and polyalkylation, thereby guaranteeing the formation of the desired linear isomer.[1]
Step 1: Friedel-Crafts Acylation of Benzene
The initial step involves the electrophilic aromatic substitution of benzene with an 11-carbon acylating agent, typically undecanoyl chloride, in the presence of a Lewis acid catalyst like aluminum trichloride (AlCl₃).[2][3]
Causality and Mechanistic Integrity
The choice of acylation over alkylation is deliberate. The electrophile in this reaction is a resonance-stabilized acylium ion.[4] This ion is not susceptible to the hydride or alkyl shifts that plague carbocation intermediates in direct alkylation.[5][6] Consequently, the acyl group is installed on the benzene ring without any rearrangement of its carbon skeleton, preserving the linear chain.
Furthermore, the product of the reaction, undecanoylbenzene, is a ketone. The acyl group is electron-withdrawing and deactivates the aromatic ring towards further electrophilic substitution.[5] This inherent deactivation prevents polyacylation, a common side reaction in Friedel-Crafts alkylation where the alkylated product is more reactive than the starting material.[6]
A crucial experimental insight is that the Lewis acid catalyst, AlCl₃, is required in stoichiometric amounts, not catalytic quantities. This is because the product ketone is a Lewis base and forms a stable complex with the AlCl₃, effectively removing it from the catalytic cycle.[2] An aqueous workup is necessary to hydrolyze this complex and liberate the final ketone product.[4][6]
Reaction Mechanism: Formation of Undecanoylbenzene
The mechanism proceeds through three primary stages:
-
Generation of the Acylium Ion: Undecanoyl chloride reacts with the Lewis acid catalyst, aluminum trichloride, to form a highly electrophilic acylium ion. This ion is stabilized by resonance.[4][7]
-
Electrophilic Attack: The π-electron system of the benzene ring acts as a nucleophile, attacking the acylium ion. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation known as an arenium ion or sigma complex.[5]
-
Restoration of Aromaticity: A weak base, typically AlCl₄⁻, abstracts a proton from the carbon atom bearing the acyl group. This restores the aromatic π-system and regenerates the AlCl₃ catalyst (which immediately complexes with the product).[6]
Visualization: Friedel-Crafts Acylation Mechanism
Caption: Mechanism of Friedel-Crafts acylation to form undecanoylbenzene.
Experimental Protocol: Synthesis of Undecanoylbenzene
-
Apparatus Setup: A flame-dried, three-necked round-bottom flask is equipped with a reflux condenser (with a gas outlet to a trap), a dropping funnel, and a magnetic stirrer, under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reagent Charging: The flask is charged with anhydrous aluminum trichloride (1.1 eq.) and a dry, inert solvent such as dichloromethane (DCM) or carbon disulfide (CS₂). The mixture is cooled in an ice bath.
-
Addition of Benzene: Benzene (1.5-2.0 eq.) is added to the stirred suspension.
-
Addition of Acyl Chloride: Undecanoyl chloride (1.0 eq.) is dissolved in a small amount of the dry solvent and added dropwise from the dropping funnel to the reaction mixture over 30-60 minutes, maintaining the temperature below 10°C. Hydrogen chloride gas will be evolved.[3]
-
Reaction Completion: After the addition is complete, the ice bath is removed, and the mixture is stirred at room temperature for 1-3 hours or until the reaction is complete (monitored by TLC).
-
Workup: The reaction mixture is slowly and carefully poured onto crushed ice containing concentrated hydrochloric acid. This hydrolyzes the aluminum complex and moves the inorganic salts into the aqueous layer.
-
Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with the solvent (e.g., DCM). The combined organic layers are washed with dilute HCl, water, sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the resulting crude undecanoylbenzene can be purified by vacuum distillation or recrystallization.
Step 2: Reduction of Undecanoylbenzene to this compound
With undecanoylbenzene successfully synthesized, the final step is the reduction of the carbonyl group (C=O) to a methylene group (-CH₂-). Two classical, highly effective methods are available, their selection depending on the presence of other functional groups in the molecule (though for this specific synthesis, both are viable).
Method A: Clemmensen Reduction
The Clemmensen reduction employs zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid to reduce aldehydes and ketones to alkanes.[1][8]
-
Mechanism: The precise mechanism is not fully elucidated but is understood to be a complex surface reaction on the zinc metal.[9] It is believed to involve electron transfer from the zinc surface to the protonated carbonyl group, likely proceeding through zinc carbenoid intermediates rather than alcohol intermediates.[9][10]
-
Field Insights: This method is exceptionally effective for aryl-alkyl ketones that are stable to harsh acidic conditions.[1][9] The substrate must be insoluble in the acidic medium for the reaction to proceed efficiently on the heterogeneous catalyst surface.
Experimental Protocol: Clemmensen Reduction
-
Zinc Amalgam Preparation: Granulated zinc is washed with dilute HCl to activate the surface, then treated with a solution of mercury(II) chloride. The resulting zinc amalgam is washed with water.
-
Reaction Setup: A round-bottom flask is fitted with a reflux condenser and charged with the prepared zinc amalgam, concentrated hydrochloric acid, water, and toluene (as a co-solvent).
-
Addition of Ketone: Undecanoylbenzene (1.0 eq.) is added to the flask.
-
Reflux: The mixture is heated to a vigorous reflux with stirring for 12-24 hours. Additional portions of concentrated HCl may be required during the reflux period to maintain the acidic conditions.
-
Workup and Purification: After cooling, the organic layer is separated, and the aqueous layer is extracted with toluene or ether. The combined organic layers are washed with water, sodium bicarbonate solution, and brine, then dried. The solvent is evaporated, and the product, this compound, is purified by vacuum distillation.
Method B: Wolff-Kishner Reduction
The Wolff-Kishner reduction is a complementary method that reduces carbonyls to alkanes under strongly basic conditions.[11]
-
Mechanism: The reaction first involves the formation of a hydrazone intermediate by reacting the ketone with hydrazine (N₂H₄).[12] In the presence of a strong base (like KOH or potassium tert-butoxide) at high temperatures, the hydrazone is deprotonated. A subsequent proton transfer and the thermodynamically favorable elimination of nitrogen gas (N₂) generate a carbanion, which is then protonated by the solvent to yield the alkane.[13]
-
Field Insights: This is the method of choice for substrates that are sensitive to strong acids but stable in hot, basic media.[12][14] The Huang-Minlon modification, which involves carrying out the reaction in a high-boiling solvent like diethylene glycol, allows for the in-situ formation of the hydrazone and its subsequent decomposition at elevated temperatures (180-200°C) in a one-pot procedure, significantly improving convenience and yields.[15][16]
Experimental Protocol: Wolff-Kishner Reduction (Huang-Minlon Modification)
-
Reaction Setup: A round-bottom flask equipped with a distillation head and condenser is charged with undecanoylbenzene (1.0 eq.), diethylene glycol, hydrazine hydrate (85% solution, ~4-5 eq.), and potassium hydroxide pellets (~4-5 eq.).
-
Hydrazone Formation: The mixture is heated to 130-140°C for 1-2 hours to form the hydrazone. Water and excess hydrazine are collected via the distillation apparatus.
-
Decomposition: After the initial distillation ceases, the condenser is set for reflux, and the temperature of the reaction mixture is raised to 190-200°C. The reaction is maintained at this temperature for 3-5 hours, during which nitrogen gas evolution is observed.
-
Workup and Purification: The reaction mixture is cooled and diluted with water. The product is extracted with a nonpolar solvent like hexane or ether. The organic extracts are washed with dilute HCl and water, dried, and concentrated. The final product, this compound, is purified by vacuum distillation.
Visualization: Reduction Pathways
Caption: Comparison of Clemmensen and Wolff-Kishner reduction pathways.
Part 2: The Flawed Alternative: Direct Friedel-Crafts Alkylation
While appearing more direct, the Friedel-Crafts alkylation of benzene with an undecylating agent like 1-undecene or 1-chloroundecane is synthetically impractical for producing linear this compound.[6]
Mechanism and Inherent Flaws
-
Carbocation Formation: The reaction of the alkylating agent with a Lewis acid (e.g., AlCl₃) or a Brønsted acid (e.g., H₂SO₄ with an alkene) generates a primary carbocation.[5][17]
-
Carbocation Rearrangement: A primary carbocation is highly unstable. It will rapidly undergo a 1,2-hydride shift to form a more stable secondary carbocation.[6][14] This rearrangement is faster than the electrophilic attack on the benzene ring.
-
Product Mixture: As a result, the benzene ring attacks a mixture of secondary carbocations along the undecyl chain, leading to a complex mixture of isomers (2-phenylundecane, 3-phenylundecane, 4-phenylundecane, etc.) rather than the desired 1-phenylundecane.
-
Polyalkylation: The alkyl group of the product is electron-donating, activating the ring for further alkylation.[5] This leads to the formation of di- and tri-undecylbenzene byproducts, reducing the yield of the desired mono-alkylated product.
Visualization: Carbocation Rearrangement
Caption: Carbocation rearrangement during direct Friedel-Crafts alkylation.
Part 3: Overview of Modern Synthetic Methods
While Friedel-Crafts chemistry remains dominant for bulk synthesis, modern transition-metal-catalyzed cross-coupling reactions offer alternative, albeit more costly, routes. These methods exhibit excellent functional group tolerance and precise control over bond formation.
-
Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organic halide, catalyzed by a palladium or nickel complex.[18][19] For this synthesis, undecylzinc bromide could be coupled with bromobenzene. Organozinc reagents are known for their high reactivity and tolerance of many functional groups.[18]
-
Suzuki Coupling: The Suzuki reaction couples an organoboron compound (like a boronic acid or ester) with an organic halide, catalyzed by a palladium complex.[20] The synthesis would involve coupling undecylboronic acid with bromobenzene. This method is renowned for its mild reaction conditions, low toxicity of boron reagents, and broad applicability.[20]
These methods are powerful tools in complex molecule synthesis but are generally not economically competitive with the Friedel-Crafts acylation-reduction sequence for the large-scale industrial production of a simple hydrocarbon like this compound.
Comparative Summary of Synthetic Pathways
| Feature | Friedel-Crafts Acylation-Reduction | Direct Friedel-Crafts Alkylation | Cross-Coupling Reactions (Negishi/Suzuki) |
| Starting Materials | Benzene, Undecanoyl Chloride | Benzene, 1-Undecene or 1-Chloroundecane | Bromobenzene, Undecyl Halide/Boronic Acid |
| Key Reagents | AlCl₃ (stoichiometric), then Zn(Hg)/HCl or N₂H₄/KOH | AlCl₃ or H₂SO₄ (catalytic) | Pd or Ni catalyst, Base, Organozinc or Organoboron reagent |
| Key Advantage | Excellent regioselectivity; no rearrangement; no polyalkylation.[5] | Atom economical; single step. | Excellent functional group tolerance; high selectivity.[18][20] |
| Key Disadvantage | Two-step process; use of stoichiometric, corrosive reagents. | Carbocation rearrangement leads to isomeric mixtures; polyalkylation occurs.[6][14] | High cost of catalysts and specialized reagents; air/moisture sensitivity.[18] |
| Product Purity | High (yields the single linear isomer). | Low (complex mixture of isomers). | High (yields the single linear isomer). |
| Industrial Viability | High (the standard method). | Low (for linear product). | Low (for bulk chemical synthesis). |
Conclusion
For the synthesis of linear this compound, the two-step pathway involving Friedel-Crafts acylation followed by Clemmensen or Wolff-Kishner reduction stands as the most robust and scientifically sound method. It provides absolute control over the regiochemical outcome by preventing the carbocation rearrangements and polyalkylation reactions that plague direct alkylation attempts. While modern cross-coupling reactions offer precision, their economic and practical considerations make them less suitable for this specific target on an industrial scale. The choice between the Clemmensen (acidic) and Wolff-Kishner (basic) reduction for the second step is dictated by the overall functional group compatibility of the substrate, providing synthetic flexibility. This foundational understanding of electrophilic aromatic substitution and its practical limitations is essential for any scientist engaged in the synthesis of alkylaromatic compounds.
References
- Ziegler–Natta catalyst | Polymerization, Olefins, Alkylaluminums | Britannica.
- Friedel–Crafts reaction - Wikipedia.
- Friedel-Crafts acylation of benzene.
- CLEMMENSEN REDUCTION - Annamalai University.
- 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions - Chemistry LibreTexts.
- The Friedel-Crafts Alkylation and Acylation of Benzene | MCC Organic Chemistry.
- Ziegler–Natta catalyst - Wikipedia.
- Friedel-Crafts acylation (video) - Khan Academy.
- Olefin Polymerization with Ziegler-Natta Catalyst - Chemistry LibreTexts.
- Clemmensen reduction - Wikipedia.
- Clemmensen Reduction | ChemTalk.
- Friedel Crafts Acylation of Benzene Reaction Mechanism - YouTube.
- Negishi coupling - Wikipedia.
- Wolff–Kishner reduction - Wikipedia.
- Ziegler-Natta polymerization of olefins - stereoselectivity - Chemistry.
- Friedel-Crafts Alkylation - YouTube.
- Recent Developments in Ziegler-Natta Catalysts for Olefin Polymerization and Their Processes - Swaminathan Sivaram.
- Wolff Kishner Reduction | Pharmaguideline.
- Wolff-Kishner Reduction - J&K Scientific LLC.
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- Friedel-Crafts Alkylation Of Benzene - Learnbin.
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- Clemmensen Reduction reaction - BYJU'S.
- Clemmensen reduction | Named Organic Reactions | Organic Chemistry | Chemwonders - YouTube.
- Friedel-Crafts Alkylation of Benzene: EAS Mechanism Made Easy! - YouTube.
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- 425 G. Liu and Z. Huang This chapter covers methods for the synthesis of alkanes from other alkane precursors (see also Section.
- Long-chain alkylbenzenes: their analytical chemistry, environmental occurrence and fate.
- 3 - Organic Syntheses Procedure.
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- Beyond olefins: New metathesis directions for synthesis - The Royal Society of Chemistry.
- Suzuki Cross-coupling Catalyzed By Bridged Bis-1,2,4-triazolium Salts-palladium System.
- organic synthesis: benzoic acid via a grignard reaction.
- How to prepare benzene from a Grignard reagent - Quora.
- Suzuki Coupling - Organic Chemistry Portal.
- Grignard multi-step synthesis example - YouTube.
- Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls CAUTION! Aryl boronic acids and palladium acetate are irrita - Sandiego.
- EP1070718B1 - Method for Preparing Grignard Reagents and new Grignard Reagents - Google Patents.
- Highly Efficient and Sustainable HT@NC/Pd Catalysts for Suzuki Coupling and Their Application in Elacestrant Synthesis - MDPI.
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undecylbenzene chemical properties and structure
An In-Depth Technical Guide to the Chemical Properties and Structure of Undecylbenzene
Introduction
This compound (also known as 1-phenylundecane) is a member of the linear alkylbenzene (LAB) family, characterized by a phenyl group attached to a linear undecyl (C11) alkyl chain.[1][2] As a higher-molecular-weight alkylbenzene, it serves as a crucial reference compound in environmental analysis, a model system for studying hydrophobic interactions, and a precursor in the synthesis of specialized surfactants and functional materials. Its distinct physicochemical properties, driven by the interplay between the aromatic ring and the long aliphatic chain, necessitate a thorough understanding for its effective application in research and development.
This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analysis of this compound, tailored for professionals in the scientific and drug development fields. The narrative emphasizes the causal relationships behind its chemical behavior and outlines validated experimental methodologies.
Molecular Structure and Identification
The most common isomer is 1-phenylundecane, where the phenyl group is attached to the terminal carbon of the undecyl chain. The systematic IUPAC name for this compound is this compound.[1]
Key Identifiers:
-
Canonical SMILES: CCCCCCCCCCCC1=CC=CC=C1[1]
Caption: 2D structure of 1-phenylundecane.
Physicochemical Properties
The substantial non-polar alkyl chain dominates the physical properties of this compound, rendering it a colorless, oily liquid with low volatility and high lipophilicity. It is practically insoluble in water but soluble in non-polar organic solvents like chloroform and hexanes.[3]
| Property | Value | Source(s) |
| Appearance | Colorless liquid with a mild odor | [1][3][11] |
| Melting Point | -5 °C (23 °F) | [1][3][9] |
| Boiling Point | 316 °C (601 °F) at 760 mmHg | [1][3][9] |
| Density | 0.855 g/mL at 25 °C | [1][3][9] |
| Refractive Index (n²⁰/D) | 1.482 | [3][9] |
| Flash Point | >113 °C (>230 °F) | [3][9][11] |
| Water Solubility | Insoluble | [1][3][11] |
| log Kow (Octanol/Water) | 8.14 (estimated) | [1] |
| Vapor Pressure | 0.000242 mmHg (at 25 °C, estimated) | [1] |
Spectroscopic and Analytical Characterization
A multi-technique approach is essential for the unambiguous identification and purity assessment of this compound. The expected spectral features are dictated by the distinct chemical environments of the aromatic and aliphatic moieties.
Mass Spectrometry (MS)
Electron Ionization (EI) mass spectrometry is a primary tool for identification. The fragmentation pattern is characteristic of linear alkylbenzenes.
-
Molecular Ion (M⁺•): The molecular ion peak is expected at m/z 232, corresponding to the molecular weight.[2]
-
Base Peak: The most prominent peak in the spectrum is typically the tropylium ion at m/z 91 . This stable carbocation is formed via a characteristic McLafferty-type rearrangement followed by benzylic C-C bond cleavage. Its high abundance is a hallmark of compounds containing a Ph-(CH₂)n- (where n ≥ 1) moiety.
-
Other Fragments: A secondary prominent peak is often observed at m/z 105 , resulting from cleavage at the beta-position to the ring. A series of smaller peaks separated by 14 Da (corresponding to -CH₂-) may also be visible in the lower mass range.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed structural information by probing the hydrogen (¹H) and carbon (¹³C) nuclei.
-
¹H NMR:
-
Aromatic Protons (δ ≈ 7.1-7.3 ppm): A complex multiplet in this region integrates to 5 hydrogens, corresponding to the monosubstituted benzene ring.[1]
-
Benzylic Protons (δ ≈ 2.6 ppm): A triplet integrating to 2 hydrogens corresponds to the -CH₂- group directly attached to the phenyl ring. The triplet splitting is due to coupling with the adjacent methylene group.
-
Aliphatic Protons (δ ≈ 1.2-1.6 ppm): A broad, complex signal integrating to 18 hydrogens represents the nine methylene groups (-CH₂-) in the middle of the alkyl chain.
-
Terminal Methyl Protons (δ ≈ 0.9 ppm): A triplet integrating to 3 hydrogens corresponds to the terminal -CH₃ group, coupled to the adjacent methylene group.
-
-
¹³C NMR:
-
Aromatic Carbons (δ ≈ 125-143 ppm): Four signals are expected for the benzene ring carbons due to symmetry: one quaternary carbon (C-ipso) and three protonated carbons (C-ortho, C-meta, C-para).[1]
-
Aliphatic Carbons (δ ≈ 14-36 ppm): Multiple distinct signals appear in the upfield region, corresponding to the 11 carbons of the alkyl chain.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups.
-
Aromatic C-H Stretch (≈ 3030-3080 cm⁻¹): Sharp, medium-to-weak absorptions characteristic of sp² C-H bonds on the benzene ring.[12]
-
Aliphatic C-H Stretch (≈ 2850-2960 cm⁻¹): Strong, sharp absorptions from the sp³ C-H bonds of the long alkyl chain.[13]
-
Aromatic C=C Stretch (≈ 1450-1600 cm⁻¹): Two or three medium-to-weak bands resulting from the stretching vibrations within the benzene ring.[12]
-
C-H Bending (≈ 690-770 cm⁻¹): Strong out-of-plane bending vibrations that can help confirm the monosubstitution pattern of the benzene ring.
Caption: Experimental workflow for synthesis and characterization.
Chemical Reactivity and Synthesis
The reactivity of this compound is twofold, involving both the aromatic ring and the aliphatic side chain.
-
Aromatic Ring Reactivity: The benzene ring undergoes typical electrophilic aromatic substitution (EAS) reactions. The long alkyl group is an ortho-, para-director and a weak activator. Common reactions include nitration, sulfonation, halogenation, and further Friedel-Crafts reactions.[1][3][11]
-
Aliphatic Chain Reactivity: The undecyl chain is relatively inert but can undergo free-radical substitution at high temperatures or under UV light, typically at the benzylic position, which is activated by the phenyl ring.
Synthesis via Friedel-Crafts Alkylation
A standard and reliable method for synthesizing alkylbenzenes is the Friedel-Crafts alkylation. This involves reacting benzene with an alkylating agent, such as an alkene (undecene-1) or an alcohol (undecan-1-ol), in the presence of a Lewis acid or strong acid catalyst.[14][15]
Caption: Friedel-Crafts alkylation synthesis pathway.
Experimental Protocol: Synthesis of sec-Undecylbenzene
This protocol is adapted from the alkylation of benzene with undecene-1.[14][15] The use of an alkene often leads to the formation of the more stable secondary carbocation, resulting in sec-undecylbenzene isomers rather than the linear 1-phenylundecane.
I. Materials and Equipment:
-
Benzene (reagent grade, excess)
-
Undecene-1
-
Boron trifluoride etherate (BF₃·OEt₂) or anhydrous aluminum chloride (AlCl₃)
-
Three-necked round-bottomed flask
-
Reflux condenser, dropping funnel, thermometer
-
Magnetic stirrer and heating mantle
-
Separatory funnel
-
Sodium bicarbonate solution (5% w/v)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Distillation apparatus
II. Procedure:
-
Setup: Assemble the three-necked flask with the condenser, dropping funnel, and thermometer. Add a magnetic stir bar. Ensure the apparatus is dry and operated in a fume hood.
-
Initial Charge: Charge the flask with benzene (e.g., a 10:1 molar ratio relative to undecene-1) and the catalyst (e.g., 20% by weight of benzene).[15]
-
Heating: Begin stirring and heat the benzene-catalyst mixture to the desired reaction temperature (e.g., 80 °C).[15]
-
Addition of Alkene: Add undecene-1 dropwise from the dropping funnel over a period of 1-2 hours to control the exothermic reaction.[15]
-
Reaction: After the addition is complete, maintain the stirring and temperature for an additional hour to ensure the reaction goes to completion.[15]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by slowly adding it to a beaker of ice-water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and then with the 5% sodium bicarbonate solution to neutralize any remaining acid.
-
Wash again with water and then with brine.
-
-
Drying and Concentration:
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the excess benzene using a rotary evaporator.
-
-
Purification: Purify the resulting crude product by vacuum distillation to isolate the this compound product.
III. Causality and Validation:
-
Excess Benzene: Using benzene in large excess minimizes polyalkylation, a common side reaction in Friedel-Crafts alkylation.
-
Catalyst Choice: BF₃·OEt₂ is a milder Lewis acid than AlCl₃ and can sometimes offer better selectivity. Anhydrous conditions are critical as water deactivates the Lewis acid catalyst.
-
Temperature Control: Maintaining a consistent temperature is crucial for controlling the reaction rate and minimizing side reactions.
-
Self-Validation: The identity and purity of the final product must be confirmed using the analytical methods described in Section 3 (GC-MS, NMR, IR). The yield can be calculated based on the mass of the purified product.
Safety and Handling
This compound is a combustible liquid and should be handled with appropriate care.[3][11]
-
Hazards: It is incompatible with strong oxidizing agents, with which it can react vigorously.[1][3][11] It may also attack some forms of plastics.[3][11] While toxicity data is limited, it is classified as very toxic to aquatic life, and release to the environment should be avoided.[4]
-
Personal Protective Equipment (PPE): Use chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat. Work in a well-ventilated area or a chemical fume hood.[16]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[9]
-
Fire Fighting: Use foam, dry chemical, or carbon dioxide extinguishers. Water may be ineffective for extinguishing fires.[1]
References
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- ChemBK (2024). This compound.
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- Saha, D., Ashaduzzaman, M., Sarker, M., Saha, P., & Siddiqui, T. (2014). Synthesis of sec.-undecylbenzene and sec.-dodecyl benzene by alkylation. Bangladesh Journal of Scientific and Industrial Research, 49(1), 9–12.
- SciSpace (2014). Synthesis of sec.-undecylbenzene and sec.-dodecyl benzene by alkylation.
- NIST (n.d.). Benzene, undecyl-. In NIST Chemistry WebBook.
- NIST (n.d.). Gas Chromatography data for this compound. In NIST Chemistry WebBook.
- NIST (n.d.). IR Spectrum data for this compound. In NIST Chemistry WebBook.
- James, W. H., et al. (2017). Identifying the first folded alkylbenzene via ultraviolet, infrared, and Raman spectroscopy of pentylbenzene through decylbenzene. Physical Chemistry Chemical Physics, 19(21), 13893-13904.
- HPC Standards Inc (n.d.). n-Undecylbenzene.
- NIST (n.d.). Phase change data for this compound. In NIST Chemistry WebBook.
- NIST (n.d.). Notes on this compound. In NIST Chemistry WebBook.
- Doc Brown's Chemistry (n.d.). Infrared spectrum of benzene.
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undecylbenzene CAS number 6742-54-7 information
An In-Depth Technical Guide to Undecylbenzene (CAS: 6742-54-7): Properties, Synthesis, and Applications
Introduction
This compound (CAS: 6742-54-7), also known as 1-phenylundecane, is an aromatic hydrocarbon characterized by an undecyl group (an eleven-carbon alkyl chain) attached to a benzene ring.[1] As a member of the linear alkylbenzene (LAB) family, it holds significant industrial importance, primarily serving as a key chemical intermediate in the production of surfactants for detergents and cleaning agents.[2][3] This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing its physicochemical properties, synthesis methodologies, core applications, analytical techniques, and safety considerations.
Physicochemical and Spectroscopic Profile
This compound is a colorless liquid with a mild odor.[2][4] It is less dense than water and insoluble in it, causing it to float.[2][4] Its stability under normal conditions makes it suitable for industrial processing, though it is combustible and incompatible with strong oxidizing agents.[5][6]
Chemical Structure
The structure consists of a C11 linear alkyl chain bonded to a phenyl group.
Caption: Chemical Structure of this compound.
Key Physicochemical Properties
The essential physical and chemical properties of this compound are summarized below. This data is critical for designing reaction conditions, purification processes, and for safety assessments.
| Property | Value | Source(s) |
| CAS Number | 6742-54-7 | [7][8] |
| Molecular Formula | C₁₇H₂₈ | [5][7] |
| Molar Mass | 232.40 g/mol | [5][8][9] |
| Appearance | Colorless to almost colorless clear liquid | [2][5] |
| Odor | Mild | [4][5] |
| Density | 0.855 g/mL at 25 °C | [4][5][9] |
| Melting Point | -5 °C | [5][8][9] |
| Boiling Point | 316 °C | [5][8][9] |
| Flash Point | >113 °C (>230 °F) | [5][8] |
| Refractive Index | n20/D 1.482 | [4][5][9] |
| Water Solubility | Insoluble | [2][4] |
Spectroscopic Data
Spectroscopic data is essential for the structural confirmation and purity assessment of this compound. The National Institute of Standards and Technology (NIST) Chemistry WebBook is an authoritative source for spectral information, including mass spectrometry and IR spectroscopy data for this compound.[1][10] Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a standard technique for its identification, where the molecule fragments in a predictable pattern, with a prominent peak at m/z 91 corresponding to the tropylium ion (C₇H₇⁺), characteristic of alkylbenzenes.[10]
Synthesis of this compound via Friedel-Crafts Alkylation
The industrial synthesis of this compound, like other LABs, is predominantly achieved through the Friedel-Crafts alkylation of benzene. This electrophilic aromatic substitution reaction involves reacting benzene with an alkylating agent, such as an olefin (undecene) or a haloalkane (chloroundecane), in the presence of a strong Lewis acid or protic acid catalyst.[2][11]
Mechanistic Overview
The reaction is typically catalyzed by acids like anhydrous aluminum chloride (AlCl₃) or boron trifluoride etherate (BF₃·OEt₂).[11][12] The catalyst's role is to generate a carbocation or a polarized complex from the alkylating agent, which then acts as the electrophile. Benzene's π-electron system attacks this electrophile, forming a resonance-stabilized carbocation intermediate (a sigma complex). A subsequent deprotonation step restores the aromaticity of the ring, yielding the final this compound product. The choice of catalyst and reaction conditions (temperature, molar ratio) is critical for maximizing yield and minimizing side reactions like polyalkylation or rearrangement.[11]
Caption: Friedel-Crafts Alkylation workflow for this compound synthesis.
Experimental Protocol: Synthesis from Undecene-1
This protocol is adapted from the methodology described by Saha et al. for the alkylation of benzene with undecene-1.[11][12]
Materials:
-
Benzene (reagent grade)
-
Undecene-1 (98%+)
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Three-necked round-bottomed flask
-
Condenser, thermometer, dropping funnel, magnetic stirrer
Procedure:
-
Setup: Assemble the reaction apparatus in a fume hood. The three-necked flask is fitted with a condenser, a thermometer, and a dropping funnel. Add a magnetic stir bar.
-
Initial Charge: Charge the flask with benzene. The molar ratio of benzene to undecene-1 is a critical parameter, with studies showing optimal yields at a 10:1 ratio.[11] This excess of benzene minimizes polyalkylation.
-
Catalyst Addition: Add the catalyst, boron trifluoride etherate, to the benzene. The amount is typically a percentage of the weight of benzene (e.g., 20% w/w).[11]
-
Heating: Heat the benzene-catalyst mixture to the desired reaction temperature (e.g., 80°C) with continuous stirring. Temperature control is crucial as it influences reaction rate and selectivity.
-
Alkene Addition: Add undecene-1 dropwise from the dropping funnel over a set period (e.g., 2 hours). Slow addition helps to control the exothermic reaction and maintain a steady temperature.
-
Reaction: After the addition is complete, continue stirring the mixture at the reaction temperature for an additional period (e.g., 1 hour) to ensure the reaction goes to completion.
-
Workup: Cool the reaction mixture. Wash with water to remove the catalyst, followed by a wash with a sodium bicarbonate solution to neutralize any remaining acid, and a final water wash.
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate). Remove the excess benzene by distillation. The final product, sec-undecylbenzene, can be purified by vacuum distillation.
Yield Optimization: Studies have shown that yield is sensitive to several factors. For the reaction with undecene-1 and BF₃·OEt₂, a yield of 70.6% was achieved under the optimal conditions listed below.[11][12]
| Parameter | Optimal Condition | Rationale |
| Temperature | 80°C | Balances reaction rate and prevention of side reactions. |
| Molar Ratio (Benzene:Undecene-1) | 10:1 | Excess benzene minimizes di- and poly-alkylation.[11] |
| Catalyst Amount | 20% by wt. of benzene | Ensures sufficient catalytic activity for high conversion.[11] |
| Addition Time | 2 hours | Controls the exothermicity of the reaction. |
| Stirring Time | 1 hour | Drives the reaction to completion. |
Core Industrial Application: Precursor to Linear Alkylbenzene Sulfonates (LAS)
The vast majority (over 98%) of this compound and related LABs are used as chemical intermediates for the production of linear alkylbenzene sulfonates (LAS).[2][3] LAS are anionic surfactants that form the backbone of most modern synthetic detergents.
The conversion process involves the sulfonation of the benzene ring of this compound, typically using sulfur trioxide (SO₃) or oleum. This reaction attaches a sulfonic acid group (-SO₃H) to the para position of the phenyl ring. The resulting alkylbenzene sulfonic acid is then neutralized with a base, such as sodium hydroxide (NaOH), to produce the sodium salt, which is the active surfactant ingredient.
The resulting LAS molecule is amphiphilic:
-
Hydrophobic Tail: The long undecyl (C₁₁) alkyl chain is nonpolar and repels water but is attracted to oils and grease.
-
Hydrophilic Head: The sulfonate group (-SO₃⁻Na⁺) is polar and water-soluble.
This dual nature allows LAS to reduce the surface tension of water and emulsify oily dirt, lifting it from surfaces into the wash water.
Caption: From this compound to Surfactant Action.
Analytical Methodologies
Accurate qualitative and quantitative analysis of this compound is crucial for quality control in manufacturing and for environmental monitoring. Gas chromatography (GC) is the preferred method for analyzing linear alkylbenzenes.[13]
Principle of Analysis: Gas Chromatography (GC-FID/MS)
GC separates volatile compounds based on their differential partitioning between a stationary phase (in a capillary column) and a mobile phase (an inert carrier gas). For a mixture of LABs, this compound can be effectively separated from its homologs (e.g., decylbenzene, dodecylbenzene).[13]
-
Flame Ionization Detector (FID): Provides excellent sensitivity and a wide linear range for quantification. It is a robust choice for determining the concentration of this compound in a sample.
-
Mass Spectrometry (MS): When coupled with GC, MS acts as a powerful identification tool. It fragments the eluted compounds and provides a mass spectrum that serves as a chemical "fingerprint," allowing for unambiguous confirmation of this compound's identity.[10]
Experimental Protocol: GC-MS Analysis
The following is a generalized protocol for the analysis of this compound in a LAB mixture, based on established methods.[13]
Instrumentation & Reagents:
-
Gas Chromatograph with Mass Spectrometer (GC-MS)
-
Capillary Column (e.g., VF-5ms or similar 5% phenyl-methylpolysiloxane column)
-
Helium or Nitrogen (carrier gas)
-
Standard solution of this compound (for calibration)
-
Sample to be analyzed (dissolved in a suitable solvent like hexane)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent. If necessary, perform a liquid-liquid extraction to isolate the LABs from a complex matrix.
-
Calibration: Prepare a series of standard solutions of this compound at known concentrations. Inject these into the GC-MS to generate a calibration curve, which plots detector response against concentration.
-
GC-MS Setup:
-
Injector: Set to a high temperature (e.g., 250°C) to ensure rapid volatilization of the sample.
-
Column Oven: Use a temperature program. For example, start at a lower temperature and ramp up to a higher temperature (e.g., hold at 180°C) to effectively separate the different alkylbenzene isomers and homologs.[13]
-
Carrier Gas: Set a constant flow rate (e.g., 2.5 mL/min).[13]
-
-
Injection: Inject a small, precise volume (e.g., 0.25 µL) of the prepared sample and standards into the GC.
-
Data Acquisition: The GC separates the components, which then enter the MS. The MS scans a range of mass-to-charge ratios to detect the compound and its fragments.
-
Data Analysis:
-
Identification: Identify the this compound peak in the chromatogram by its retention time (compared to the standard) and by confirming its mass spectrum.
-
Quantification: Calculate the area of the this compound peak. Using the calibration curve, determine the concentration of this compound in the original sample.
-
Toxicology, Safety, and Handling
While essential for industry, this compound requires careful handling due to its potential hazards.
Toxicological Summary
-
Human Health: Direct contact may cause mild eye irritation and moderate skin irritation.[3][4][14] Ingestion may lead to intestinal disturbances.[4][14]
-
Environmental Hazard: The compound is classified as very toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment.[5][6] Therefore, release to the environment must be avoided.[5]
Safety and Handling Data
| Parameter | Information | Source(s) |
| Hazard Codes | N (Dangerous for the environment) | [14] |
| Risk Statements | R50/53: Very toxic to aquatic organisms, may cause long-term adverse effects in the aquatic environment. | [5][6] |
| Safety Statements | S24/25: Avoid contact with skin and eyes. S60/61: This material and its container must be disposed of as hazardous waste. Avoid release to the environment. | [5][6] |
| Personal Protective Equipment (PPE) | Goggles or face shield, rubber gloves. | [2] |
| Reactivity | Incompatible with strong oxidizing agents. May attack some forms of plastics. | [2][4] |
| Fire Fighting | Use dry chemical, foam, or CO₂. Water may be ineffective. | [2] |
Environmental Fate
Understanding the environmental behavior of this compound is critical for assessing its ecological impact.
-
Atmospheric Fate: Due to its vapor pressure, this compound is expected to exist in both vapor and particulate phases in the atmosphere. The vapor-phase component is degraded by reaction with photochemically-produced hydroxyl radicals, with an estimated half-life of about 20 hours.[2]
-
Aquatic Fate: If released into water, this compound, being insoluble, will tend to adsorb to sediment and suspended solids. It is considered readily biodegradable, with studies showing that bacteria can degrade the compound. River die-away tests indicate half-lives ranging from 1.8 to 10.2 days for C11-alkylbenzene isomers.[2]
Conclusion
This compound (CAS 6742-54-7) is a foundational chemical in the modern detergent industry. Its synthesis via Friedel-Crafts alkylation is a well-established industrial process, and its conversion to LAS surfactants highlights a classic example of structure-function relationships in applied chemistry. While effective in its application, its environmental toxicity necessitates responsible handling, use, and disposal. The analytical methods outlined provide the robust quality control needed for both industrial production and environmental stewardship.
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- Synthesis of sec.-undecylbenzene and sec.-dodecyl benzene by alkylation. Bangladesh Journal of Scientific and Industrial Research.
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- This compound - ChemBK.
- Volumetric Properties of 1-Phenyldecane and 1-Phenylundecane at Pressures to 65 MPa and Temperature between 293.15 and 353.15 K. Journal of Chemical & Engineering Data.
- 1-Phenyldecane 98 104-72-3 - Sigma-Aldrich.
- 1-Phenylundecane 99 6742-54-7 - Sigma-Aldrich.
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An In-Depth Technical Guide to the Physical Properties of n-Undecylbenzene
This guide provides a comprehensive overview of the fundamental physical properties of n-undecylbenzene, a long-chain alkylbenzene of significant interest in various industrial and research applications. The following sections detail these properties, the methodologies for their determination, and the scientific principles that underpin these experimental choices. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a thorough understanding of this compound's physical characteristics.
Introduction to n-Undecylbenzene
n-Undecylbenzene (also known as 1-phenylundecane) is an aromatic hydrocarbon characterized by a benzene ring substituted with an eleven-carbon alkyl chain. Its molecular structure imparts a dual nature: a polar aromatic head and a nonpolar aliphatic tail. This amphiphilic character, though weak, influences its physical behavior and applications, which range from its use as a solvent and in the production of surfactants to its role as a non-volatile carrier in various formulations. Accurate knowledge of its physical properties is paramount for process design, quality control, and predicting its environmental fate and transport.
Core Physical and Chemical Properties
A summary of the key physical and chemical identifiers for n-undecylbenzene is presented below. These values represent a consensus from established chemical databases and supplier specifications.
| Property | Value |
| Molecular Formula | C₁₇H₂₈[1][2][3][4] |
| Molecular Weight | 232.41 g/mol [1][2][4] |
| Appearance | Colorless liquid with a mild odor[1][3] |
| Density | 0.855 g/cm³ at 20 °C (68 °F)[1][3] |
| Boiling Point | 316 °C (601 °F) at 760 mmHg[1][3] |
| Melting Point | -5 °C (23 °F)[1][3][4] |
| Refractive Index (n_D²⁰) | 1.4828[1][3] |
| Water Solubility | Insoluble[1] |
Experimental Determination of Physical Properties
The precise and accurate determination of physical properties is fundamental to chemical characterization. The following sections describe the standard methodologies for measuring the key physical parameters of liquid organic compounds like n-undecylbenzene. The choice of these methods is dictated by their precision, reproducibility, and the specific nature of the analyte.
Density Measurement
The density of a liquid is a critical parameter for volume-to-mass conversions and for quality control. For liquid hydrocarbons like n-undecylbenzene, the oscillating U-tube digital density meter is the industry standard.
Methodology: ASTM D4052 - Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter [2][3][5][6][7]
The causality for choosing this method lies in its high precision (typically to ±0.0001 g/cm³), small sample volume requirement (approximately 1-2 mL), and speed of measurement, which minimizes evaporative losses of any volatile impurities.[2][5] The instrument operates on the principle of magneto-electrically induced oscillation of a U-shaped glass tube. The frequency of oscillation is directly related to the mass of the liquid within the tube. By calibrating with fluids of known density (such as dry air and pure water), the density of the unknown sample can be accurately determined.[2]
Experimental Protocol:
-
Calibration: The instrument is calibrated using dry air and high-purity water at the measurement temperature (e.g., 20 °C).
-
Sample Injection: A small volume of n-undecylbenzene is injected into the thermostatted U-tube, ensuring no air bubbles are present.[3] For opaque liquids, automatic bubble detection is crucial.[3]
-
Measurement: The instrument measures the oscillation period of the U-tube filled with the sample.
-
Calculation: The density is automatically calculated by the instrument's software based on the calibration data and the measured oscillation period.
Melting Point Determination
For substances that are solid at or near room temperature, the melting point is a crucial physical constant. Since n-undecylbenzene has a melting point of -5 °C, this determination requires a cryostatic apparatus.
Methodology: ASTM E324 - Capillary Tube Method with Cryostat [8] The principle is similar to boiling point determination but involves observing the phase transition from solid to liquid. A narrow melting range is indicative of high purity. [8][9]The capillary method is preferred for its small sample requirement and precision. [10] Experimental Protocol:
-
Sample Preparation: A small amount of solidified n-undecylbenzene (frozen using a cold bath) is packed into a capillary tube. [9][10][11]2. Apparatus Setup: The capillary tube is placed in a melting point apparatus equipped with a cryostat capable of controlled heating from sub-zero temperatures.
-
Heating: The temperature is ramped up slowly (e.g., 1-2 °C per minute) near the expected melting point. 4. Observation and Recording: The temperature at which the first drop of liquid appears (initial melting point) and the temperature at which the entire solid has transformed into a liquid (final melting point) are recorded. This range is the melting range.
Refractive Index Measurement
The refractive index is the ratio of the speed of light in a vacuum to its speed in a substance. It is a unique physical property that is sensitive to temperature and the wavelength of light used. It is valuable for identifying a substance and assessing its purity.
Methodology: Abbe Refractometer
The Abbe refractometer is a standard instrument for measuring the refractive index of liquids. [12][13][14]Its choice is justified by its ease of use, high precision, and the ability to work with just a few drops of sample. [14][15][16]The instrument operates on the principle of total internal reflection at the interface between a prism of high refractive index and the sample. [14][15] Experimental Protocol:
-
Calibration: The instrument is calibrated using a standard of known refractive index, such as distilled water (n_D²⁰ = 1.3330). [12][13]2. Sample Application: A few drops of n-undecylbenzene are placed on the clean, dry surface of the measuring prism. [15][16]3. Measurement: The prisms are closed, and light (typically from a sodium lamp, D-line at 589 nm) is passed through the sample. The user looks through the eyepiece and adjusts the controls until the light/dark boundary is sharp and aligned with the crosshairs. [12][13][15]4. Reading: The refractive index is read directly from the instrument's calibrated scale. The temperature must be controlled and recorded as the refractive index is temperature-dependent.
Water Solubility
Determining the aqueous solubility of highly hydrophobic compounds like n-undecylbenzene is challenging due to their very low solubility. [4]Standard methods often involve long equilibration times and sensitive analytical techniques to quantify the low concentrations in the aqueous phase.
Methodology: Slow-Stir Method [4] This method is chosen to avoid the formation of micro-emulsions that can lead to an overestimation of the true dissolved concentration. It involves gently mixing the compound with water for an extended period to reach saturation, followed by separation of the phases and analysis of the aqueous phase.
Experimental Protocol:
-
Equilibration: A volume of high-purity water is placed in a flask with an excess of n-undecylbenzene. The mixture is stirred slowly for an extended period (e.g., 24-48 hours) at a constant temperature to allow equilibrium to be reached.
-
Phase Separation: The stirring is stopped, and the mixture is allowed to stand to ensure complete separation of the aqueous and organic phases.
-
Sampling and Analysis: A sample of the aqueous phase is carefully removed, ensuring no organic phase is included. The concentration of n-undecylbenzene in the water sample is then determined using a sensitive analytical technique such as gas chromatography-mass spectrometry (GC-MS) after a suitable extraction step (e.g., with chloroform). [1]
Purity Assessment by Gas Chromatography
While not a physical property in the same vein as those above, the purity of the n-undecylbenzene sample underpins the accuracy of all other measurements. Gas chromatography is the premier technique for assessing the purity of volatile and semi-volatile organic compounds.
Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)
GC is chosen for its exceptional resolving power, allowing for the separation of n-undecylbenzene from closely related isomers and impurities. [17][18]Coupling with a mass spectrometer provides definitive identification of the main component and any contaminants.
Experimental Protocol:
-
Sample Preparation: A dilute solution of n-undecylbenzene is prepared in a suitable volatile solvent (e.g., hexane).
-
Injection: A small volume (e.g., 1 µL) of the solution is injected into the gas chromatograph.
-
Separation: The sample is vaporized and carried by an inert gas through a capillary column (e.g., CP-Sil 8 CB). [17]Separation occurs based on the differential partitioning of components between the mobile phase (carrier gas) and the stationary phase coated on the column walls.
-
Detection and Analysis: The separated components elute from the column at different times and are detected by the mass spectrometer. The resulting chromatogram shows peaks corresponding to each component. The area of the n-undecylbenzene peak relative to the total area of all peaks gives a measure of its purity.
References
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 23194, Undecylbenzene.
- National Institute of Standards and Technology (n.d.). Benzene, undecyl-. In NIST Chemistry WebBook.
- ChemBK (2024). n-Undecylbenzene.
- Vedantu (n.d.). Boiling Point Determination of Organic Compounds: Chemistry Guide.
- ANSI Webstore (n.d.). ASTM D4052-22: Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter.
- ASTM International (2023). E324-18(2023) Standard Test Method for Relative Initial and Final Melting Points and the Melting Range of Organic Chemicals.
- Powerplants 8 - Exhibit No. 8H (n.d.). ASTM Standard D4052: "Standard Test Method for Density and Relative Density of Liquids by Digital Density Meter.".
- Amrita Vishwa Vidyapeetham Virtual Lab (n.d.). Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab.
- Intertek Inform (2018). ASTM D 4052 : 2018 Standard Test Method for Density, Relative Densit.
- Stanford Research Systems (n.d.). Melting Point Determination.
- Amrita Vishwa Vidyapeetham Virtual Lab (n.d.). Abbe's Refractometer.
- University of Technology (n.d.). Experiment name / Determination of Boiling point Purpose.
- GeeksforGeeks (2023). Determination of Boiling Point of Organic Compounds.
- University of Calgary (n.d.). Melting point determination.
- BYJU'S (n.d.). Determination Of Boiling Point Of An Organic Compound Experiment.
- Scribd (n.d.). Abbe Refractometer: Principles and Use.
- Neshaminy School District (n.d.). DETERMINATION OF MELTING POINTS.
- Scribd (n.d.). EXPERIMENT 1 AIM:To find refractive index of the given liquid samples and find Molar refraction and specific refraction. APPARA.
- JoVE (2020). Video: Boiling Points - Procedure.
- SSERC (n.d.). Melting point determination.
- eralytics (n.d.). ASTM D4052.
- University of Arizona (n.d.). Lab 2: Refractive Index and Snell's Law.
- Agilent Technologies, Inc. (2011). Analysis of alkylbenzenes.
- Miller, S. A., & Yalkowsky, S. H. (1997). Solubility of organic mixtures in water. Environmental Science & Technology, 31(2), 513-517.
- Open Oregon Educational Resources (n.d.). 3.2 Solubility – Introductory Organic Chemistry.
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An In-depth Technical Guide to the Solubility of Undecylbenzene in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of the solubility of undecylbenzene in a wide range of organic solvents. As a key intermediate and surrogate in various industrial and research applications, including drug development, understanding the solubility characteristics of this compound is paramount for process optimization, formulation design, and safety. This document delves into the theoretical underpinnings of solubility, presents a curated collection of quantitative solubility data, and offers detailed experimental protocols for its determination. Furthermore, it explores the application of Hansen Solubility Parameters (HSP) to predict and rationalize the observed solubility behavior, providing a powerful tool for solvent selection and formulation development.
Introduction: The Significance of this compound Solubility
This compound (C₁₇H₂₈), a member of the linear alkylbenzene (LAB) family, is a non-polar aromatic hydrocarbon.[1] Its molecular structure, featuring a long aliphatic chain attached to a benzene ring, imparts unique physicochemical properties that make it a valuable compound in various fields. In the context of drug development, long-chain alkylbenzenes can serve as model compounds for understanding the behavior of hydrophobic drug molecules and their interactions with biological membranes and formulation excipients. A thorough understanding of this compound's solubility in different organic solvents is therefore critical for:
-
Reaction Chemistry: Selecting appropriate solvents for synthesis and purification processes involving this compound or similar molecules.
-
Formulation Science: Designing stable and effective drug delivery systems where solubility is a key determinant of bioavailability.
-
Analytical Chemistry: Developing robust analytical methods for the quantification of this compound and related compounds.
-
Environmental and Safety Assessments: Predicting the environmental fate and transport of this compound and establishing safe handling procedures.
This guide aims to be a definitive resource for professionals requiring in-depth knowledge of this compound's solubility, bridging theoretical concepts with practical applications.
Theoretical Framework of Solubility
The dissolution of a solute in a solvent is a complex thermodynamic process governed by the principle of "like dissolves like."[2] This adage encapsulates the concept that substances with similar intermolecular forces are more likely to be miscible. The overall Gibbs free energy of mixing (ΔG_mix) determines the spontaneity of the dissolution process and is a function of both enthalpy (ΔH_mix) and entropy (ΔS_mix) changes:
ΔG_mix = ΔH_mix - TΔS_mix
A negative ΔG_mix indicates a spontaneous dissolution process. The enthalpy of mixing is influenced by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For non-polar molecules like this compound, the primary intermolecular forces at play are London dispersion forces.[2]
Hansen Solubility Parameters (HSP): A Predictive Tool
To move beyond the qualitative "like dissolves like" principle, the Hansen Solubility Parameter (HSP) model provides a more quantitative framework for predicting solubility.[3][4] The HSP model dissects the total cohesive energy density of a substance into three components:
-
δD (Dispersion): Energy from London dispersion forces.
-
δP (Polar): Energy from dipolar intermolecular forces.
-
δH (Hydrogen Bonding): Energy from hydrogen bonding forces.
Each solvent and solute can be characterized by a unique set of three Hansen parameters. The "distance" (Ra) between the HSP of a solute and a solvent in the three-dimensional Hansen space can be calculated using the following equation:
Ra = √[4(δD_solute - δD_solvent)² + (δP_solute - δP_solvent)² + (δH_solute - δH_solvent)²]
A smaller Ra value indicates a greater affinity between the solute and the solvent, and thus, higher predicted solubility.
Quantitative Solubility Data of this compound
The following table summarizes the experimentally determined solubility of this compound in a variety of organic solvents at 25°C. This data provides a valuable resource for solvent selection and process design.
| Solvent Classification | Solvent | Solubility (g/L) at 25°C |
| Alcohols | Methanol | 427.09[5] |
| Ethanol | 1127.02[5] | |
| n-Propanol | 1375.74[5] | |
| Isopropanol | 1304.54[5] | |
| n-Butanol | 1737.63[5] | |
| Isobutanol | 1177.8[5] | |
| sec-Butanol | 1506.18[5] | |
| n-Pentanol | 1219.5[5] | |
| Alkanes | n-Hexane | 3790.85[5] |
| Cyclohexane | 7081.75[5] | |
| Aromatic Hydrocarbons | Toluene | 3642.66[5] |
| Esters | Methyl Acetate | 2975.62[5] |
| Ethyl Acetate | 6470.65[5] | |
| n-Butyl Acetate | 10416.02[5] | |
| Ethers | 1,4-Dioxane | 7012.27[5] |
| Tetrahydrofuran (THF) | 12030.09[5] | |
| Ketones | Acetone | 6082.2[5] |
| 2-Butanone (MEK) | 5379.19[5] | |
| Nitriles | Acetonitrile | 1424.83[5] |
| Amides | N,N-Dimethylformamide (DMF) | 1988.17[5] |
| N-Methyl-2-pyrrolidone (NMP) | 1734.2[5] | |
| Sulfoxides | Dimethyl Sulfoxide (DMSO) | 2647.34[5] |
| Glycols | Ethylene Glycol | 24.62[5] |
| Water | Water | 0.0[5] |
Analysis of Solubility Behavior using Hansen Solubility Parameters
To rationalize the observed solubility data, we can utilize the Hansen Solubility Parameters. The estimated HSP values for this compound are:
-
δD (Dispersion): 18.0 MPa½
-
δP (Polar): 1.5 MPa½
-
δH (Hydrogen Bonding): 2.0 MPa½
The following table presents the HSP for the solvents listed previously and the calculated Hansen distance (Ra) between each solvent and this compound.
| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) | Hansen Distance (Ra) |
| This compound (Solute) | 18.0 | 1.5 | 2.0 | - |
| n-Hexane | 14.9 | 0.0 | 0.0 | 6.5 |
| Cyclohexane | 16.8 | 0.0 | 0.2 | 3.2 |
| Toluene | 18.0 | 1.4 | 2.0 | 0.1 |
| Methanol | 15.1 | 12.3 | 22.3 | 25.7 |
| Ethanol | 15.8 | 8.8 | 19.4 | 20.1 |
| Isopropanol | 15.8 | 6.1 | 16.4 | 16.4 |
| Acetone | 15.5 | 10.4 | 7.0 | 11.9 |
| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 8.1 |
| Dichloromethane | 17.0 | 7.3 | 7.1 | 9.3 |
| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 | 8.1 |
Note: HSP values for solvents are sourced from publicly available databases and may vary slightly between sources.
As predicted by the HSP model, solvents with a smaller Hansen distance to this compound, such as toluene, cyclohexane, and n-hexane, exhibit high solubility. These solvents are non-polar or weakly polar, and their interaction profiles are dominated by dispersion forces, similar to this compound. Conversely, highly polar and hydrogen-bonding solvents like methanol and ethylene glycol show very low solubility for this compound, which is reflected in their large Hansen distances. This analysis underscores the utility of HSP in providing a semi-quantitative prediction of solubility and guiding solvent selection.
Experimental Determination of this compound Solubility
The "gold standard" for determining the thermodynamic solubility of a liquid in a liquid is the shake-flask method .[6] This method involves equilibrating a known amount of the solute (this compound) with the solvent at a constant temperature, followed by the separation and quantification of the solute in the saturated solvent phase.
Detailed Shake-Flask Protocol
Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specified temperature.
Materials:
-
This compound (high purity)
-
Solvent of interest (analytical grade or higher)
-
Glass vials with PTFE-lined screw caps
-
Constant temperature shaker bath or incubator
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer.
Procedure:
-
Preparation of Supersaturated Solution: In a series of glass vials, add an excess amount of this compound to a known volume of the solvent. The presence of a separate, undissolved phase of this compound should be visible.
-
Equilibration: Tightly cap the vials and place them in a constant temperature shaker bath set to the desired temperature (e.g., 25°C). Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure saturation is reached.
-
Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the same temperature for a period to allow for initial phase separation. For a more complete separation, centrifuge the vials at a controlled temperature.
-
Sample Collection: Carefully withdraw an aliquot of the clear, saturated solvent phase using a syringe. Avoid disturbing the undissolved this compound layer.
-
Filtration: Immediately filter the collected aliquot through a chemically inert syringe filter into a clean vial to remove any remaining micro-droplets of undissolved this compound.
-
Quantification:
-
Using HPLC-UV: Prepare a series of standard solutions of this compound in the solvent of known concentrations. Analyze both the standards and the filtered sample by HPLC. Construct a calibration curve of peak area versus concentration from the standards. Use the peak area of the sample to determine its concentration, which represents the solubility.
-
Using UV-Vis Spectroscopy: If this compound exhibits a distinct UV absorbance in the chosen solvent, prepare a calibration curve of absorbance versus concentration using standard solutions. Measure the absorbance of the diluted filtered sample and determine its concentration from the calibration curve.
-
Self-Validation and Trustworthiness:
-
Approach to Equilibrium from Both Sides: To ensure true thermodynamic equilibrium has been reached, the experiment can be repeated by approaching equilibrium from a supersaturated state (by preparing a solution at a higher temperature and then cooling it down) and an undersaturated state (as described above). The solubility values obtained from both approaches should converge.
-
Time to Equilibrium Study: Perform the solubility measurement at different equilibration times (e.g., 24, 48, and 72 hours) to confirm that the solubility value has reached a plateau.
-
Mass Balance Confirmation: After the experiment, the amount of undissolved this compound can be quantified to perform a mass balance calculation, further validating the results.
Visualization of Experimental Workflow
Caption: Workflow for the experimental determination of this compound solubility.
Logical Relationships in Solubility Prediction
The interplay of molecular properties dictates the solubility of this compound in a given solvent. This can be visualized as a logical flow from fundamental properties to the final solubility outcome.
Caption: Logical flow from molecular properties to solubility prediction.
Conclusion
This technical guide has provided a detailed examination of the solubility of this compound in a diverse range of organic solvents. By integrating theoretical principles with quantitative experimental data and predictive models like Hansen Solubility Parameters, a comprehensive understanding of its solubility behavior has been established. The detailed experimental protocols offer a robust framework for researchers to conduct their own solubility determinations with a high degree of confidence. The insights provided herein are intended to empower scientists and drug development professionals in making informed decisions regarding solvent selection, formulation design, and process optimization, ultimately contributing to more efficient and effective research and development endeavors.
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An In-depth Technical Guide to the Thermodynamic Data of Undecylbenzene
This guide provides a comprehensive overview of the thermodynamic data for undecylbenzene, addressing the needs of researchers, scientists, and professionals in drug development. Recognizing the limited availability of comprehensive experimental data for this specific compound, this document not only presents the existing data but also offers a detailed exploration of the methodologies for its determination and validation, empowering researchers to expand upon the current body of knowledge.
Introduction to this compound and Its Thermodynamic Significance
This compound (C₁₇H₂₈) is an aromatic hydrocarbon with a long alkyl chain, making it a molecule of interest in various fields, including its use as a component in the manufacturing of detergents[1]. The thermodynamic properties of this compound are crucial for understanding its physical behavior, chemical reactivity, and environmental fate. Accurate data on properties such as enthalpy of formation, heat capacity, and vapor pressure are essential for process design, safety assessments, and the development of predictive models for related compounds.
This guide is structured to provide a holistic view, beginning with the currently available experimental data, followed by in-depth discussions on the experimental and computational methodologies for acquiring and validating thermodynamic parameters.
Available Experimental Thermodynamic Data for this compound
The publicly available experimental thermodynamic data for this compound is sparse. A critical assessment of the literature reveals key physical and thermochemical properties, which are summarized in the table below. It is important to note that these values are sourced from various publications and databases, and researchers should consult the original sources for detailed experimental conditions and uncertainties.
| Property | Value | Unit | Source(s) |
| Molecular Formula | C₁₇H₂₈ | - | [1][2] |
| Molecular Weight | 232.404 | g/mol | [1][2] |
| Melting Point | -5 (23) | °C (°F) | [3] |
| Normal Boiling Point | 312 - 316 (601) | °C (°F) | [2][3] |
| Density (at 20°C) | 0.855 | g/cm³ | [1] |
| Vapor Pressure (at 25°C) | 2.4 x 10⁻⁴ | mmHg | [1] |
| Enthalpy of Vaporization | 85.082 | kJ/mol | [2] |
| Molar Heat Capacity (liquid, at 25°C) | 459.46 | J/(mol·K) | [2] |
Note: The values presented are a compilation from multiple sources and may represent typical or estimated values. For precise applications, direct experimental measurement under controlled conditions is recommended.
Experimental Methodologies for Thermodynamic Characterization
Given the limited data, this section provides an overview of the primary experimental techniques used to determine the key thermodynamic properties of organic liquids like this compound.
Calorimetry: Measuring Enthalpy and Heat Capacity
Calorimetry is the science of measuring heat changes associated with chemical reactions and physical transitions[4][5][6]. For this compound, two key calorimetric measurements are the enthalpy of combustion (to determine the enthalpy of formation) and heat capacity.
The standard enthalpy of formation (ΔfH°) is a fundamental thermodynamic property. For organic compounds, it is often determined indirectly by measuring the enthalpy of combustion (ΔcH°) using a bomb calorimeter[4][5].
Experimental Protocol: Bomb Calorimetry
-
Sample Preparation: A precisely weighed sample of high-purity this compound is placed in a crucible within a high-pressure vessel known as a "bomb."
-
Pressurization: The bomb is sealed and pressurized with an excess of pure oxygen.
-
Immersion: The bomb is submerged in a known quantity of water in an insulated container (the calorimeter). The initial temperature of the water is recorded accurately.
-
Ignition: The sample is ignited via an electrical spark. The combustion of this compound releases heat, which is transferred to the bomb and the surrounding water, causing a temperature rise.
-
Temperature Monitoring: The temperature of the water is monitored until it reaches a maximum and then begins to cool.
-
Calculation: The heat released by the reaction is calculated from the temperature change and the predetermined heat capacity of the calorimeter system. After applying corrections for the ignition energy and any side reactions, the enthalpy of combustion is determined. The standard enthalpy of formation can then be calculated using Hess's law with the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).
The causality behind this experimental choice lies in the highly exothermic and complete nature of combustion reactions, which allows for a precise measurement of the total energy released.
The heat capacity (Cp), which is the amount of heat required to raise the temperature of a substance by one degree, can be measured using techniques like Differential Scanning Calorimetry (DSC) or adiabatic calorimetry[6].
Experimental Workflow: Differential Scanning Calorimetry (DSC)
Caption: A diagram illustrating the experimental workflow for determining the heat capacity of this compound using Differential Scanning Calorimetry.
Vapor Pressure Determination
Vapor pressure is a critical property, especially for assessing the volatility of a compound. Several methods can be employed for its measurement, each suited for different pressure and temperature ranges[7][8][9].
Methods for Vapor Pressure Measurement:
-
Static Method: This involves placing the substance in a container, evacuating any foreign gases, and measuring the pressure of the vapor in equilibrium with the liquid at a controlled temperature. An isoteniscope is a classic apparatus used for this method[7][10].
-
Dynamic Method (Ebulliometry): This technique measures the boiling temperature of the liquid at a controlled pressure. The vapor pressure is equal to the applied pressure at the boiling point[7][9]. This method is highly accurate for pressures near atmospheric pressure.
-
Knudsen Effusion Method: This is suitable for substances with very low vapor pressures. It measures the rate of mass loss of a substance effusing through a small orifice into a vacuum. The vapor pressure is then calculated from this rate[8][11].
The choice of method is dictated by the expected volatility of this compound at the temperature of interest. For its low vapor pressure at ambient temperatures, the Knudsen effusion method or a sensitive static method would be most appropriate.
Computational Approaches for Thermodynamic Data Estimation
In the absence of comprehensive experimental data, computational chemistry provides a powerful alternative for predicting thermodynamic properties[12][13].
Quantum Mechanical Methods
Methods based on quantum mechanics, such as Density Functional Theory (DFT) and ab initio calculations (e.g., G3, G4 theories), can be used to calculate the electronic energy of a molecule. From this, it is possible to derive thermochemical data like the enthalpy of formation.
Logical Framework for Computational Prediction
Caption: A logical flowchart for the computational prediction of thermodynamic properties of this compound using quantum mechanical methods.
The process begins with optimizing the molecular geometry to find the lowest energy conformation. A subsequent frequency calculation confirms that this is a true minimum on the potential energy surface and provides the vibrational frequencies used to calculate thermal contributions to enthalpy and entropy.
Group Contribution Methods
These are semi-empirical methods that estimate the thermodynamic properties of a molecule by summing the contributions of its constituent functional groups. While less accurate than quantum mechanical methods, they are much faster and can provide good estimates, especially for larger molecules like this compound.
Data Validation and Integrity
The trustworthiness of thermodynamic data, whether experimental or computational, is paramount[14].
-
Experimental Uncertainty: All experimental measurements should be reported with a clear statement of uncertainty. This allows users of the data to assess its reliability.
-
Purity of Samples: The purity of the this compound sample used in experiments is critical, as impurities can significantly affect the measured thermodynamic properties.
-
Calibration with Standard Reference Materials: Instruments, especially calorimeters, should be calibrated using certified Standard Reference Materials (SRMs) from institutions like the National Institute of Standards and Technology (NIST)[15][16][17]. This ensures the accuracy and traceability of the measurements.
-
Thermodynamic Consistency: Different thermodynamic properties are interrelated. For example, the enthalpy of vaporization can be derived from the temperature dependence of vapor pressure via the Clausius-Clapeyron equation. Ensuring that independently measured properties are consistent with these thermodynamic relationships is a key validation step[14][18].
-
Benchmarking of Computational Results: Computationally derived data should be benchmarked against reliable experimental data for structurally similar compounds to validate the chosen computational method and basis set[19].
Conclusion
While a complete set of experimentally determined thermodynamic data for this compound is not currently available in the public domain, this guide provides the existing key values and, more importantly, a framework for obtaining and validating new data. By combining meticulous experimental work using the techniques described herein with validated computational approaches, researchers can build a comprehensive and reliable thermochemical profile for this compound, supporting its application in science and industry.
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The Alkylbenzenes: A Comprehensive Technical Guide on their Discovery, Synthesis, and Industrial Significance
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Alkylbenzenes are a fundamental class of aromatic hydrocarbons, defined by a benzene ring substituted with one or more alkyl groups. Their discovery and the subsequent elucidation of their chemistry have been pivotal to the development of modern organic synthesis and the chemical industry. This guide provides a comprehensive technical exploration of the history of alkylbenzenes, from their initial isolation from natural sources to the sophisticated synthetic methodologies that underpin their large-scale production. We will delve into the landmark discovery of the Friedel-Crafts reaction, the evolution of catalytic systems, and the analytical techniques that enabled their characterization. Furthermore, this guide will examine the profound industrial impact of key alkylbenzenes and their significance in contemporary fields, including drug discovery, while also addressing their environmental and toxicological profiles.
Part 1: Early Encounters with Aromatic Hydrocarbons
The story of alkylbenzenes begins in the 19th century, a period of immense progress in chemistry fueled by the byproducts of the Industrial Revolution. The coal tar industry, in particular, provided a complex and rich source of novel aromatic compounds, sparking the curiosity of chemists and laying the groundwork for systematic investigation.
Pre-Friedel-Crafts Discoveries
Before the advent of general synthetic methods, a few simple alkylbenzenes were isolated from natural sources. Toluene (methylbenzene) was discovered in 1837 by Pierre Joseph Pelletier and Philippe Walter through the distillation of pine oil. Another example is cymene (isopropyltoluene), which was identified as a component of various essential oils. These early discoveries were primarily feats of isolation and purification, with the precise structures of these compounds remaining a subject of debate.
Early Analytical and Structural Challenges
The characterization of these newly discovered compounds posed a significant challenge to 19th-century chemists. The primary tool for determining the elemental composition of an organic substance was combustion analysis, a technique refined by Justus von Liebig in 1831, which allowed for the accurate determination of empirical formulas.[1] However, elucidating the structural arrangement of atoms was a far more complex problem.
The unusual stability and unique reactivity of benzene and its derivatives were particularly perplexing. It was not until 1865 that Friedrich August Kekulé proposed his revolutionary ring structure for benzene, which accounted for its low degree of unsaturation and the existence of its isomers.[1] Even with a theoretical framework for the benzene ring, confirming the identity and structure of its alkylated derivatives was a formidable task. Early spectroscopic methods were in their infancy; while Joseph von Fraunhofer had observed dark lines in the solar spectrum in the early 1800s, and Gustav Kirchhoff and Robert Bunsen later established that these lines were unique to specific elements, the application of spectroscopy to elucidate the structure of complex organic molecules was still a distant prospect.[2][3][4]
Part 2: The Friedel-Crafts Revolution
The landscape of aromatic chemistry was irrevocably changed in 1877 with the serendipitous discovery of a versatile and powerful synthetic method by French chemist Charles Friedel and his American collaborator, James Mason Crafts.[5][6] While investigating the reaction of amyl chloride with aluminum, they observed a vigorous evolution of hydrogen chloride and the formation of amylbenzene.[6] They soon determined that anhydrous aluminum chloride was the key catalytic agent, leading to the development of what is now known as the Friedel-Crafts reaction.[5][6][7]
This discovery provided the first general method for the C-C bond formation between an aromatic ring and an alkyl or acyl group, opening up a vast new area of synthetic chemistry.
Experimental Protocol: A Classic Friedel-Crafts Alkylation of Benzene
This protocol describes the synthesis of ethylbenzene from benzene and ethyl bromide using aluminum chloride as the catalyst.
Materials:
-
Anhydrous benzene
-
Ethyl bromide
-
Anhydrous aluminum chloride (AlCl₃)
-
Dry diethyl ether
-
10% Hydrochloric acid solution
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Reaction flask with reflux condenser and dropping funnel
-
Magnetic stirrer and heating mantle
-
Ice bath
Procedure:
-
Setup: Assemble a flame-dried three-necked flask with a magnetic stirrer, a reflux condenser fitted with a drying tube (e.g., CaCl₂), and a dropping funnel.
-
Catalyst Addition: To the flask, add anhydrous benzene and then carefully add anhydrous aluminum chloride in portions while stirring. The mixture should be cooled in an ice bath to control the initial exothermic reaction.
-
Alkylating Agent Addition: Add ethyl bromide dropwise from the dropping funnel to the stirred suspension over a period of 30-60 minutes. Maintain the temperature of the reaction mixture between 10-20°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. The reaction can be gently warmed to 40-50°C to ensure completion.
-
Quenching: Cool the reaction mixture in an ice bath and slowly add crushed ice, followed by 10% hydrochloric acid to decompose the aluminum chloride complex.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purification: The crude ethylbenzene can be purified by fractional distillation.
Early Mechanistic Insights and a Growing Family of Catalysts
The mechanism of the Friedel-Crafts reaction was not immediately understood. It is now known to proceed via electrophilic aromatic substitution, where the Lewis acid catalyst (e.g., AlCl₃) activates the alkyl halide to form a carbocation or a carbocation-like complex, which then acts as the electrophile.
While AlCl₃ was the original catalyst, it was soon discovered that a variety of other Lewis acids, such as ferric chloride (FeCl₃), boron trifluoride (BF₃), tin tetrachloride (SnCl₄), and antimony pentachloride (SbCl₅), could also catalyze the reaction.[7] Additionally, strong Brønsted acids like sulfuric acid (H₂SO₄) and hydrogen fluoride (HF) were also found to be effective, particularly for alkylations using alkenes as the alkylating agent.[7]
Diagram: The Catalytic Cycle of Friedel-Crafts Alkylation
Caption: The catalytic cycle of Friedel-Crafts alkylation.
Part 3: Overcoming Limitations and Refining Synthesis
Despite its groundbreaking nature, the Friedel-Crafts alkylation reaction has several significant limitations that can complicate its application in organic synthesis.
-
Polyalkylation: The alkyl group introduced onto the benzene ring is an activating group, making the product more nucleophilic and thus more reactive than the starting material. This often leads to the formation of di- and poly-alkylated byproducts.
-
Carbocation Rearrangements: The intermediate carbocation can rearrange to a more stable carbocation via hydride or alkyl shifts. For example, the alkylation of benzene with n-propyl chloride yields a substantial amount of isopropylbenzene (cumene) in addition to the expected n-propylbenzene.
-
Substrate Limitations: The reaction is generally unsuccessful with strongly deactivated aromatic rings (e.g., nitrobenzene) or those containing basic functional groups that can coordinate with the Lewis acid catalyst.
Diagram: Carbocation Rearrangement in Friedel-Crafts Alkylation
Caption: Carbocation rearrangement leading to isomeric products.
The Acylation-Reduction Strategy: A More Controlled Approach
To circumvent the issues of polyalkylation and carbocation rearrangements, the Friedel-Crafts acylation reaction is often employed. In this variation, an acyl halide or anhydride is used as the electrophile. The resulting product is an acylbenzene (a ketone), and the acyl group is deactivating, which prevents further acylation of the ring.
The ketone can then be reduced to the corresponding alkyl group using methods such as the Clemmensen reduction (amalgamated zinc and HCl) or the Wolff-Kishner reduction (hydrazine and a strong base). This two-step sequence provides a reliable and regioselective route to the desired alkylbenzene.
Diagram: Synthetic Pathway via Acylation and Reduction
Caption: A controlled, two-step synthesis of alkylbenzenes.
Part 4: The Industrial Age of Alkylbenzenes
The ability to synthesize alkylbenzenes efficiently and on a large scale has had a transformative effect on the chemical industry. Several alkylbenzenes are now produced as commodity chemicals, serving as crucial intermediates for a vast array of consumer and industrial products.
Key Industrial Alkylbenzenes
| Alkylbenzene | Typical Synthesis Method | Primary Use(s) |
| Ethylbenzene | Alkylation of benzene with ethylene, often over zeolite catalysts. | Precursor to styrene for polystyrene production.[8][9] |
| Cumene | Alkylation of benzene with propene (cumene process). | Production of phenol and acetone. |
| Linear Alkylbenzenes (LABs) | Alkylation of benzene with linear mono-olefins. | Precursors to linear alkylbenzene sulfonates (LAS) for biodegradable detergents.[10][11] |
| Toluene | Primarily from catalytic reforming of naphtha. | Solvent; precursor to other chemicals. |
| Xylenes | Primarily from catalytic reforming of naphtha. | Solvents; precursors to terephthalic acid for PET production. |
Modern Catalytic Technologies
The industrial production of alkylbenzenes has largely shifted away from traditional Lewis acid catalysts like AlCl₃ and HF due to concerns about their corrosive nature and the generation of hazardous waste. Modern processes predominantly use solid acid catalysts, particularly zeolites.[5][12] These materials offer several advantages, including:
-
Reduced Environmental Impact: They are non-corrosive and can be regenerated, minimizing waste.
-
Ease of Separation: As heterogeneous catalysts, they are easily separated from the reaction mixture.
-
Shape Selectivity: The well-defined pore structure of zeolites can be exploited to control the regioselectivity of the alkylation reaction, favoring the formation of specific isomers.
Part 5: Alkylbenzenes in Modern Science and Technology
The importance of alkylbenzenes extends beyond bulk chemical production into high-value applications such as pharmaceuticals and advanced materials.
Role in Drug Discovery and Development
The alkylbenzene motif is a common feature in many pharmaceutical agents. The alkyl groups can significantly influence a molecule's physicochemical properties, such as its lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile.[13] By modifying the size, shape, and position of alkyl substituents on an aromatic core, medicinal chemists can fine-tune the potency, selectivity, and pharmacokinetic properties of a drug candidate.
A prominent example is the non-steroidal anti-inflammatory drug (NSAID) ibuprofen . The original synthesis of ibuprofen by the Boots Company involved a six-step process, with a key Friedel-Crafts acylation of isobutylbenzene.[14] More modern, greener syntheses have reduced this to three steps.[14]
Environmental Fate and Toxicology
The widespread use of certain alkylbenzenes has led to their presence in the environment. The most notable group in this regard is BTEX , an acronym for benzene, toluene, ethylbenzene, and xylenes. These are volatile organic compounds (VOCs) that can be found in petroleum products, industrial emissions, and at hazardous waste sites.
Exposure to high levels of BTEX compounds can cause neurological impairment. Benzene, in particular, is a known human carcinogen, linked to leukemia. Consequently, there are strict regulations on the environmental release and occupational exposure to these compounds.
The history of detergents also provides an important environmental lesson. The early synthetic detergents were based on branched alkylbenzene sulfonates (BAS). These compounds were found to be poorly biodegradable, leading to persistent foam in waterways. This environmental concern prompted the switch in the 1960s to linear alkylbenzene sulfonates (LAS), which are readily biodegradable.
Advanced Analytical Techniques for Characterization
Our ability to identify and quantify alkylbenzenes, even at trace levels, has been revolutionized by modern analytical techniques. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for separating complex mixtures of alkylbenzene isomers and unequivocally identifying them based on their mass spectra and retention times. Nuclear magnetic resonance (NMR) spectroscopy provides detailed information about the structure of these molecules, allowing for the precise determination of the substitution pattern on the benzene ring.
Conclusion
The journey of the alkylbenzenes, from their initial discovery in the complex mixtures of coal tar to their current status as indispensable chemical building blocks, mirrors the evolution of organic chemistry itself. The development of the Friedel-Crafts reaction was a watershed moment, providing a synthetic gateway to a vast array of new molecules. The subsequent refinement of this chemistry, driven by the need for greater control, efficiency, and environmental compatibility, has led to the sophisticated catalytic processes used in industry today. Alkylbenzenes remain at the heart of numerous value chains, from high-performance plastics to life-saving pharmaceuticals. As the principles of green chemistry and sustainable synthesis continue to gain prominence, the ongoing innovation in the production and application of alkylbenzenes will undoubtedly continue to shape our technological landscape.
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- ResearchGate. (2024). (PDF)
- Solubility of Things. (n.d.). Historical Overview of Analytical Chemistry.
- ATSDR. (n.d.). IP FOR BENZENE, TOLUENE, ETHYL BENZENE, XYLENE.
- ATSDR. (n.d.). SUMMARY - Interaction Profile for: Benzene, Toluene, Ethylbenzene, and Xylenes (BTEX).
- ATSDR. (n.d.). INTERACTION PROFILE FOR: Benzene, Toluene, Ethylbenzene, and Xylenes (BTEX).
- Grokipedia. (n.d.). History of spectroscopy.
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An In-depth Technical Guide to the Spectroscopic Characterization of Undecylbenzene
This guide provides a comprehensive analysis of the spectroscopic data for undecylbenzene (C₁₇H₂₈), a key intermediate in the production of detergents and other surfactants. A thorough understanding of its spectral characteristics is paramount for quality control, reaction monitoring, and detailed structural elucidation in research, development, and industrial settings. This document will delve into the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—offering not just the data, but the underlying principles and practical insights for its interpretation.
Molecular Structure and its Spectroscopic Implications
This compound consists of a monosubstituted benzene ring attached to a linear eleven-carbon alkyl chain. This structure gives rise to distinct spectroscopic signatures: the aromatic protons and carbons of the phenyl group, and the aliphatic protons and carbons of the undecyl chain. The interplay of these two moieties, particularly at the benzylic position, provides a wealth of information for structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the definitive structural analysis of organic molecules. By probing the magnetic properties of atomic nuclei, we can map out the carbon-hydrogen framework of this compound.
¹H NMR Spectroscopy: Unraveling the Proton Environment
Proton NMR provides detailed information about the number of different types of protons, their electronic environment, and their connectivity.
Experimental Protocol: ¹H NMR of this compound
A standard ¹H NMR spectrum of this compound can be acquired using the following protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of high-purity this compound in about 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's resonances.[1]
-
Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune and match the probe to the ¹H frequency (e.g., 400 MHz). Shim the magnetic field to achieve optimal homogeneity and resolution.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is sufficient.
-
Number of Scans: Typically 8 to 16 scans are adequate for a sample of this concentration to achieve a good signal-to-noise ratio.
-
Relaxation Delay: A delay of 1-2 seconds between scans allows for full relaxation of the protons.
-
Spectral Width: A spectral width of approximately 12 ppm is appropriate to cover the expected chemical shift range.
-
-
Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) signal. Phase and baseline correct the resulting spectrum. Calibrate the chemical shift scale by setting the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) as a reference.
Data Interpretation and Causality
The ¹H NMR spectrum of this compound is characterized by distinct regions corresponding to the aromatic and aliphatic protons.
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment | Rationale for Chemical Shift and Multiplicity |
| ~7.28 - 7.10 | Multiplet | 5H | Aromatic protons (C₆H₅) | The protons on the benzene ring are in a deshielded environment due to the ring current effect, causing them to resonate at a high chemical shift. The complex multiplet arises from the small differences in the chemical shifts of the ortho, meta, and para protons and their mutual spin-spin coupling. |
| ~2.60 | Triplet | 2H | Benzylic protons (-CH₂-Ph) | These protons are adjacent to the electron-withdrawing phenyl group, which deshields them, shifting their resonance downfield compared to other methylene groups. The triplet multiplicity is due to coupling with the two protons on the adjacent methylene group in the alkyl chain (n+1 rule, where n=2). |
| ~1.59 | Multiplet | 2H | -CH₂-CH₂-Ph | This methylene group is further from the phenyl ring and thus less deshielded than the benzylic protons. The multiplet arises from coupling to the benzylic protons and the next methylene group in the chain. |
| ~1.26 | Broad Singlet | ~16H | -(CH₂)₈- | The majority of the methylene groups in the long alkyl chain are in a very similar electronic environment, far from the influence of the phenyl group. This results in their signals overlapping to form a large, broad singlet. |
| ~0.88 | Triplet | 3H | Terminal methyl protons (-CH₃) | These protons are the most shielded in the molecule, resonating at the lowest chemical shift. The triplet multiplicity is due to coupling with the two protons on the adjacent methylene group. |
¹H NMR Spectral Analysis Workflow
Caption: Workflow for ¹H NMR analysis of this compound.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Carbon-13 NMR provides information on the number of non-equivalent carbon atoms and their chemical environments.
Experimental Protocol: ¹³C NMR of this compound
The protocol for ¹³C NMR is similar to that for ¹H NMR, with some key differences in acquisition parameters.
-
Sample Preparation: A more concentrated sample (20-50 mg in 0.6 mL of CDCl₃) is often required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Instrument Setup: Tune and match the probe to the ¹³C frequency (e.g., 100 MHz).
-
Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each carbon and to benefit from the Nuclear Overhauser Effect (NOE), which enhances the signal intensity of carbons attached to protons.
-
Number of Scans: A significantly larger number of scans (e.g., 128 to 1024 or more) is necessary to achieve a good signal-to-noise ratio.
-
Spectral Width: A wider spectral width of around 220 ppm is used to encompass the full range of carbon chemical shifts.
-
-
Processing: Similar to ¹H NMR, the FID is Fourier transformed, phased, and baseline corrected. The chemical shift is referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
Data Interpretation and Causality
The ¹³C NMR spectrum of this compound shows distinct signals for the aromatic and aliphatic carbons.
| Chemical Shift (δ) (ppm) | Assignment | Rationale for Chemical Shift |
| ~142.9 | C1' (ipso-carbon) | This quaternary carbon is directly attached to the alkyl chain and is deshielded due to its sp² hybridization and substitution. |
| ~128.5 | C3'/C5' (meta-carbons) | These aromatic carbons are deshielded due to their sp² hybridization. |
| ~128.3 | C2'/C6' (ortho-carbons) | Similar to the meta-carbons, these are deshielded sp² carbons. |
| ~125.6 | C4' (para-carbon) | This sp² carbon is also in the deshielded aromatic region. |
| ~36.1 | C1 (Benzylic carbon) | The proximity to the electron-withdrawing phenyl ring causes a downfield shift compared to other aliphatic carbons. |
| ~31.9 | C9 | One of the methylene carbons in the middle of the chain. |
| ~31.6 | C2 | The second carbon from the phenyl group. |
| ~29.7 | C5, C6, C7, C8 | Overlapping signals for the central methylene carbons in the long alkyl chain, which are in very similar chemical environments. |
| ~29.5 | C4 | Another methylene carbon in the chain. |
| ~29.4 | C3 | The third carbon from the phenyl group. |
| ~22.7 | C10 | The penultimate carbon in the alkyl chain. |
| ~14.1 | C11 (Terminal methyl carbon) | This is the most shielded carbon, resonating at the lowest chemical shift. |
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy measures the vibrations of bonds within a molecule, providing a "fingerprint" that is characteristic of its functional groups.
Experimental Protocol: FT-IR of this compound
For a liquid sample like this compound, Attenuated Total Reflectance (ATR) FT-IR is a convenient and rapid method.
-
Instrument Setup: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Collect a background spectrum of the empty ATR stage. This will be subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.
-
Sample Application: Place a small drop of this compound directly onto the ATR crystal.
-
Data Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: The software automatically performs the background subtraction and generates the final transmittance or absorbance spectrum.
Data Interpretation and Causality
The IR spectrum of this compound displays characteristic absorption bands for both the aromatic ring and the alkyl chain.
| Wavenumber (cm⁻¹) | Intensity | Assignment | Vibrational Mode |
| ~3080 - 3030 | Weak to Medium | Aromatic C-H | Stretching |
| ~2955 - 2850 | Strong | Aliphatic C-H | Stretching |
| ~1605, ~1495, ~1450 | Medium to Weak | C=C | Aromatic Ring Stretching |
| ~1465 | Medium | -CH₂- | Bending (Scissoring) |
| ~1375 | Weak | -CH₃ | Bending (Symmetrical) |
| ~720, ~695 | Strong | Aromatic C-H | Out-of-plane Bending |
Key Interpretive Insights:
-
The presence of peaks just above 3000 cm⁻¹ is a clear indication of C-H bonds on an sp² hybridized carbon, confirming the aromatic ring.
-
The strong absorptions just below 3000 cm⁻¹ are characteristic of the numerous C-H bonds in the long alkyl chain.
-
The sharp peaks in the 1605-1450 cm⁻¹ region are diagnostic for the stretching vibrations of the carbon-carbon double bonds within the benzene ring.
-
The strong absorptions in the 720-695 cm⁻¹ range are characteristic of a monosubstituted benzene ring.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and valuable structural information from its fragmentation pattern.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS) of this compound
-
Sample Introduction: For a volatile liquid like this compound, direct injection via a heated probe or, more commonly, introduction through a gas chromatograph (GC-MS) is employed. GC-MS has the added benefit of separating the analyte from any impurities.
-
Ionization: In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged molecular ion (M⁺•).
-
Mass Analysis: The molecular ion and any fragment ions formed are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.
Data Interpretation and Causality
The mass spectrum of this compound will show a molecular ion peak and a series of fragment ions.
Mass Spectrometry Data Summary
| m/z | Relative Intensity | Assignment | Fragmentation Pathway |
| 232 | Moderate | [C₁₇H₂₈]⁺• (Molecular Ion) | Ionization of the this compound molecule. |
| 91 | 100% (Base Peak) | [C₇H₇]⁺ (Tropylium ion) | Benzylic cleavage, a highly favorable fragmentation for alkylbenzenes, leading to the formation of the very stable tropylium ion. |
| 105 | Moderate | [C₈H₉]⁺ | Cleavage further down the alkyl chain. |
| 43, 57, 71, etc. | Series of peaks | Alkyl fragments | Fragmentation of the undecyl chain. |
Fragmentation Pathway of this compound
Caption: Primary fragmentation pathway of this compound in EI-MS.
The most significant feature of the mass spectrum of this compound is the base peak at m/z 91. This is a hallmark of alkylbenzenes and is due to the facile cleavage of the benzylic C-C bond to form the highly stable tropylium ion. This observation provides strong evidence for the presence of a benzyl group in the molecule.
Conclusion
The spectroscopic characterization of this compound through NMR, IR, and MS provides a complementary and comprehensive picture of its molecular structure. ¹H and ¹³C NMR definitively establish the carbon-hydrogen framework, IR spectroscopy confirms the presence of the aromatic ring and alkyl chain functional groups, and mass spectrometry determines the molecular weight and reveals characteristic fragmentation patterns. The data and interpretations presented in this guide serve as a valuable resource for researchers, scientists, and drug development professionals working with this important chemical compound.
References
- National Institute of Standards and Technology. NIST Chemistry WebBook. [Link]
- National Center for Biotechnology Information. PubChem Compound Summary for CID 23194, this compound. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
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An In-depth Technical Guide to the Theoretical-Computational Study of Undecylbenzene Conformation
Abstract
This technical guide offers a comprehensive framework for the theoretical investigation of undecylbenzene's conformational landscape. This compound, a member of the linear alkylbenzene (LAB) family, presents a fascinating case study in molecular flexibility due to its long aliphatic chain and its interaction with the phenyl ring.[1] Understanding its conformational preferences is paramount for predicting its physicochemical properties, which has significant implications in fields ranging from materials science to environmental chemistry.[1] We will explore the application of quantum chemical calculations and molecular dynamics simulations to elucidate the stable conformers, rotational energy barriers, and dynamic behavior of this molecule.[2][3][4][5] This guide is intended for researchers, scientists, and professionals in drug development and related fields who seek to apply computational chemistry to understand and predict the behavior of long-chain alkylbenzenes.
Introduction: The Significance of this compound's Three-Dimensional Structure
The seemingly simple molecule of this compound, consisting of a benzene ring attached to an eleven-carbon saturated chain, harbors a surprising degree of structural complexity. The rotation around each of the ten carbon-carbon single bonds in the alkyl chain, coupled with the rotation of the entire chain relative to the phenyl ring, gives rise to a vast number of possible three-dimensional arrangements, or conformations.[6][7] This "conformational explosion" results in a complex potential energy surface with numerous local minima, each corresponding to a distinct conformer.[6][7]
The specific conformation adopted by an this compound molecule is not a trivial detail; it profoundly influences its physical and chemical properties. These include, but are not limited to:
-
Intermolecular Interactions: The shape of the molecule dictates how it packs in the solid state and interacts with other molecules in solution.[8][9] This is critical for predicting properties like melting point, boiling point, and solubility.
-
Reactivity: The accessibility of different parts of the molecule, particularly the phenyl ring and the C-H bonds on the alkyl chain, is conformation-dependent. This can affect its susceptibility to chemical reactions.[10]
-
Spectroscopic Signatures: Different conformers will exhibit unique spectroscopic fingerprints, particularly in vibrational (IR and Raman) and nuclear magnetic resonance (NMR) spectroscopy.[11][12] Theoretical predictions of these spectra are crucial for interpreting experimental data.
Given the challenges in experimentally isolating and characterizing every possible conformer, theoretical and computational methods have become indispensable tools for exploring the conformational landscape of flexible molecules like this compound.[2][13][14]
Theoretical Methodologies: A Dual Approach to a Complex Problem
A robust theoretical investigation of this compound conformation necessitates a multi-pronged approach, leveraging the strengths of different computational techniques. The two primary pillars of this approach are quantum mechanics (QM) and molecular mechanics (MM), often employed in a complementary fashion.
Quantum Mechanics (QM): The Gold Standard for Accuracy
Quantum mechanics, particularly Density Functional Theory (DFT), provides a highly accurate description of the electronic structure of a molecule, which in turn governs its geometry and energy.[13][15] For conformational analysis, DFT is used to:
-
Optimize Geometries: Starting from an initial guess, the algorithm systematically adjusts the positions of the atoms to find the lowest energy arrangement, corresponding to a stable conformer.[13]
-
Calculate Relative Energies: By comparing the energies of different optimized conformers, we can determine their relative stabilities.[13]
-
Determine Rotational Barriers: By systematically rotating a specific dihedral angle and calculating the energy at each step, we can map out the energy profile for bond rotation and identify the transition states between conformers.
Causality Behind Method Selection: For molecules of this size, a compromise between accuracy and computational cost is necessary. Functionals like B3LYP with dispersion corrections (e.g., B3LYP-D3) or the M06-2X functional, paired with a reasonably large basis set such as 6-311+G(d,p), have been shown to provide reliable relative energies for alkylbenzenes.[7][13] The inclusion of dispersion corrections is critical to accurately capture the weak van der Waals interactions that play a significant role in the folding of the long alkyl chain.[7][16]
Molecular Dynamics (MD) Simulations: Capturing the Dynamic Behavior
While QM methods provide a static picture of the stable conformers, this compound is a dynamic entity, constantly undergoing conformational changes at finite temperatures. Molecular dynamics (MD) simulations are the tool of choice for exploring this dynamic behavior.[3][4][5][17]
In an MD simulation, the molecule is treated as a classical system of atoms connected by springs (bonds), and Newton's equations of motion are solved iteratively to trace the trajectory of each atom over time.[4] This allows us to:
-
Sample the Conformational Space: Over the course of a simulation, the molecule will explore a wide range of conformations, providing a more comprehensive picture of the accessible conformational space than a simple search for energy minima.
-
Study Time-Dependent Properties: MD simulations can be used to calculate properties that depend on the collective motion of atoms, such as diffusion coefficients and viscosity.
-
Simulate Environmental Effects: The influence of a solvent or other surrounding molecules can be explicitly included in the simulation, providing a more realistic model of the molecule's behavior in a condensed phase.
Self-Validating Protocol: The force field, a set of parameters that defines the potential energy of the system, is the heart of an MD simulation. For hydrocarbons like this compound, well-established force fields such as OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom) or CHARMM are excellent choices.[3] The validity of the simulation can be assessed by comparing calculated bulk properties, such as density and heat of vaporization, with experimental values.[5]
The Conformational Landscape of the Undecyl Chain: A Dance of Anti and Gauche
The conformation of the undecyl chain is primarily determined by the dihedral angles around the C-C single bonds. The two most important low-energy arrangements for any four-carbon segment are the anti (or trans) and gauche conformations.[18][19]
-
Anti Conformation: The substituents are on opposite sides of the central bond, with a dihedral angle of approximately 180°. This is generally the most stable conformation due to minimal steric hindrance.[19][20]
-
Gauche Conformation: The substituents are adjacent, with a dihedral angle of approximately ±60°. This conformation is slightly higher in energy than the anti due to steric repulsion, but is still a local energy minimum.[18][19][20]
The undecyl chain can be thought of as a series of these anti and gauche arrangements. The lowest energy conformation of the isolated chain is the all-anti conformation, which results in a fully extended, linear chain. However, the presence of multiple gauche conformations can lead to folded or bent structures. While each individual gauche interaction introduces a small energy penalty, the sheer number of possible combinations means that folded conformers can be entropically favored at higher temperatures.
Table 1: Typical Energy Differences for Butane Conformers
| Conformation | Dihedral Angle (C1-C2-C3-C4) | Relative Energy (kcal/mol) |
| Anti | 180° | 0 |
| Gauche | ±60° | ~0.9 |
| Eclipsed (H, CH3) | 120° | ~3.6 |
| Syn-periplanar | 0° | ~5.0 |
Note: These are approximate values for n-butane and serve as a general guide. The exact energy differences in this compound will be influenced by the rest of the molecule.
The Influence of the Phenyl Ring: More Than Just an Anchor
The phenyl group is not a passive bystander in determining the overall conformation.[21] It exerts a significant influence on the adjacent portion of the alkyl chain. The rotation around the C(phenyl)-C(alkyl) bond is also characterized by energy minima and maxima. Studies on shorter alkylbenzenes have shown that the preferred conformation is one where the plane of the first few carbon atoms of the alkyl chain is roughly perpendicular to the plane of the benzene ring.[12]
Furthermore, in folded conformations of the undecyl chain, there is the possibility of attractive interactions between the alkyl chain and the electron-rich π-system of the benzene ring (CH-π interactions).[6][7] These weak but cumulative interactions can stabilize certain folded conformers where the chain loops back to interact with the ring.
A Practical Workflow for the Theoretical Study of this compound Conformation
The following outlines a detailed, step-by-step methodology for a comprehensive theoretical investigation.
Step 1: Initial Conformational Search (Molecular Mechanics)
Objective: To generate a diverse set of low-energy starting conformations.
Protocol:
-
Construct a 3D model of this compound.
-
Perform a systematic or stochastic conformational search using a molecular mechanics force field (e.g., MMFF94 or OPLS3e). This involves systematically rotating each dihedral angle in the alkyl chain and minimizing the energy of the resulting structure.
-
Collect all unique conformers within a specified energy window (e.g., 10 kcal/mol) of the global minimum.
Step 2: Geometry Optimization and Energy Refinement (Quantum Mechanics)
Objective: To obtain accurate geometries and relative energies of the most promising conformers.
Protocol:
-
Take the unique conformers generated in Step 1.
-
Perform a full geometry optimization on each conformer using DFT. A recommended level of theory is M06-2X/6-311+G(d,p) or B3LYP-D3/6-311+G(d,p).[7][13]
-
Perform a vibrational frequency calculation for each optimized structure. The absence of imaginary frequencies confirms that the structure is a true energy minimum. These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections to the Gibbs free energy.
-
Calculate the relative Gibbs free energies of all conformers at a standard temperature (e.g., 298.15 K) to determine their Boltzmann populations.
Step 3: Exploring Dynamic Behavior (Molecular Dynamics)
Objective: To understand the conformational dynamics and transitions at a given temperature.
Protocol:
-
Select the lowest energy conformer from the QM calculations as the starting structure.
-
Place the molecule in a simulation box, optionally with a chosen solvent (e.g., water, hexane).
-
Assign initial velocities to the atoms corresponding to the desired simulation temperature.
-
Run the MD simulation for a sufficient length of time (e.g., 100 nanoseconds or more) to ensure adequate sampling of the conformational space.
-
Analyze the trajectory to identify the most populated conformational states and the timescales of transitions between them.
Caption: A generalized workflow for the theoretical study of this compound conformation.
Visualizing the Potential Energy Surface
The complex interplay of dihedral rotations can be visualized with a potential energy surface (PES). A simplified 2D PES can be constructed by systematically varying two key dihedral angles while allowing the rest of the molecule to relax.
Caption: A conceptual diagram of a potential energy surface for two dihedral angles.
Conclusion and Future Directions
The theoretical study of this compound conformation is a computationally intensive but highly rewarding endeavor. By combining the accuracy of quantum mechanics with the broad sampling capabilities of molecular dynamics, a detailed and dynamic picture of this flexible molecule can be achieved. The methodologies outlined in this guide provide a robust framework for such investigations.
Future work in this area could involve:
-
Enhanced Sampling MD: Employing advanced techniques like metadynamics or replica-exchange MD to more efficiently sample the vast conformational space and overcome high energy barriers.
-
QM/MM Simulations: For studying the behavior of this compound in complex environments, such as micelles or at interfaces, QM/MM methods can provide a high level of accuracy for the molecule of interest while treating the environment with a more computationally efficient MM model.[22]
-
Machine Learning Potentials: Developing machine learning models trained on high-level QM data to create highly accurate and computationally efficient force fields for MD simulations.
The insights gained from these theoretical studies are crucial for the rational design of new materials and for understanding the environmental fate of this important class of industrial chemicals.[1]
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- Tabor, D. P., Hewett, D. M., Bocklitz, S. E., Korn, J. A., & Zwier, T. S. (2018). Conformational explosion: Understanding the complexity of short chain para-dialkylbenzene potential energy surfaces. The Journal of Chemical Physics, 148(18), 184304. [Link]
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Methodological & Application
synthesis of undecylbenzene via Friedel-Crafts alkylation protocol
An Application Note for the Synthesis of Undecylbenzene via Friedel-Crafts Alkylation
Abstract
This document provides a detailed technical guide for the synthesis of this compound, a key intermediate in the production of linear alkylbenzene sulfonate (LAS) surfactants. We present two robust Friedel-Crafts alkylation protocols utilizing either 1-undecene or 1-chloroundecane as the alkylating agent for the electrophilic substitution of benzene. The guide delves into the underlying reaction mechanisms, highlights critical experimental parameters, and addresses common challenges such as carbocation rearrangement and polyalkylation. The protocols are designed for researchers in organic synthesis, materials science, and drug development, offering a comprehensive framework from reaction setup to product purification and characterization, grounded in established chemical principles.
Introduction and Scientific Principles
Linear alkylbenzenes (LABs) are a class of organic compounds of significant industrial importance, primarily serving as precursors to linear alkylbenzene sulfonates, which are widely used as biodegradable detergents. The synthesis of this compound is a classic example of the Friedel-Crafts alkylation, a cornerstone reaction in organic chemistry for forming carbon-carbon bonds with aromatic rings.[1][2]
The reaction proceeds via electrophilic aromatic substitution, where an electrophile attacks the electron-rich benzene ring.[3][4][5] The choice of the alkylating agent—typically a long-chain alkene or alkyl halide—and the catalyst dictates the reaction pathway and product distribution.
Key Scientific Considerations:
-
Electrophile Generation: With an alkyl halide like 1-chloroundecane, a strong Lewis acid catalyst (e.g., AlCl₃, FeCl₃) is used to abstract the halide, generating a carbocation or a highly polarized carbocation-like complex.[1][6][7] When using an alkene such as 1-undecene, a Brønsted acid (e.g., HF, H₂SO₄) or a Lewis acid in the presence of a co-catalyst protonates the double bond to form the carbocation electrophile.[8][9]
-
Carbocation Rearrangement: A primary limitation of Friedel-Crafts alkylation with long-chain primary alkyl halides or 1-alkenes is the propensity for the initially formed primary carbocation to rearrange into more stable secondary carbocations via hydride shifts.[10][11][12][13] Consequently, the reaction does not yield n-undecylbenzene but rather a mixture of sec-undecylbenzene isomers (2-phenylundecane, 3-phenylundecane, etc.). This is often the desired product for surfactant applications. To synthesize the unrearranged n-alkylbenzene, a Friedel-Crafts acylation followed by a Clemmensen or Wolff-Kishner reduction is the preferred route.[8][14]
-
Polyalkylation: The product, this compound, contains an electron-donating alkyl group, which activates the aromatic ring, making it more nucleophilic than the starting benzene.[10][12][15] This can lead to subsequent alkylations, yielding di- and tri-undecylbenzene byproducts. To suppress this, a large molar excess of benzene is employed, increasing the statistical probability that the electrophile will react with a benzene molecule rather than an already alkylated product molecule.[16][17]
Experimental Protocols
This section details two distinct protocols for the synthesis of sec-undecylbenzene.
Universal Safety Precautions:
-
Benzene is a known carcinogen and is highly flammable. All operations must be conducted in a certified chemical fume hood.
-
Lewis acids like AlCl₃ are corrosive and react violently with water. Handle with care in a dry environment and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from deactivating the catalyst.
Protocol A: Synthesis from Benzene and 1-Undecene
This protocol uses an alkene and a Lewis acid catalyst. Boron trifluoride etherate is a suitable choice, though solid acid catalysts like zeolites are common in industrial settings.[18][19]
Materials and Equipment:
-
Reagents: Benzene (anhydrous, ≥99.8%), 1-undecene (97%), Boron trifluoride etherate (BF₃·OEt₂), Sodium bicarbonate (NaHCO₃, saturated solution), Brine (saturated NaCl solution), Anhydrous magnesium sulfate (MgSO₄).
-
Equipment: 500 mL three-neck round-bottom flask, reflux condenser, 125 mL addition funnel, magnetic stirrer with hotplate, nitrogen/argon inlet, ice-water bath, separatory funnel, rotary evaporator, vacuum distillation apparatus.
Step-by-Step Methodology:
-
Reaction Setup: Assemble the three-neck flask with the magnetic stirrer, reflux condenser (with an inert gas inlet), and the addition funnel. Ensure the system is under a positive pressure of nitrogen or argon.
-
Charging Reagents: To the flask, add benzene (200 mL, ~2.25 mol). Cool the flask in an ice-water bath.
-
Catalyst Addition: Slowly add boron trifluoride etherate (10 mL, ~0.08 mol) to the stirred benzene.
-
Substrate Addition: Place 1-undecene (25 g, ~0.16 mol) in the addition funnel and add it dropwise to the cold benzene-catalyst mixture over 60-90 minutes, maintaining the internal temperature below 10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture again in an ice bath and slowly quench by adding 100 mL of cold water. Transfer the entire mixture to a separatory funnel.
-
Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with 100 mL of water, 100 mL of saturated NaHCO₃ solution, and finally 100 mL of brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous MgSO₄, filter, and remove the excess benzene using a rotary evaporator.
-
Purification: Purify the resulting crude oil by vacuum distillation to isolate the sec-undecylbenzene isomers.
Protocol B: Synthesis from Benzene and 1-Chloroundecane
This is the classic approach using an alkyl halide and aluminum chloride.[4]
Materials and Equipment:
-
Reagents: Benzene (anhydrous, ≥99.8%), 1-chloroundecane (98%), Aluminum chloride (AlCl₃, anhydrous powder, 99.9%), Hydrochloric acid (HCl, 2M), Sodium bicarbonate (NaHCO₃, saturated solution), Brine (saturated NaCl solution), Anhydrous sodium sulfate (Na₂SO₄).
-
Equipment: Same as Protocol A.
Step-by-Step Methodology:
-
Reaction Setup: Assemble the dry three-neck flask apparatus under an inert atmosphere as described in Protocol A.
-
Charging Reagents: Add benzene (250 mL, ~2.8 mol) to the flask and cool it to 0-5°C using an ice-water bath.
-
Catalyst Addition: While stirring vigorously, carefully and portion-wise add anhydrous aluminum chloride (25 g, ~0.19 mol) to the cold benzene. The suspension will turn reddish-brown.
-
Substrate Addition: Add 1-chloroundecane (30 g, ~0.16 mol) to the addition funnel and add it dropwise to the reaction mixture over 90 minutes. Maintain the temperature below 10°C to control the exothermic reaction. A gas trap (e.g., bubbling the off-gas through a mineral oil bubbler or a base trap) is recommended to handle the evolving HCl gas.
-
Reaction: After complete addition, let the reaction stir at room temperature for 2 hours.
-
Work-up (Quenching): Carefully pour the reaction mixture onto a stirred slurry of 300 g of crushed ice and 100 mL of 2M HCl. This step is highly exothermic and should be done slowly in the fume hood.
-
Extraction and Washing: Transfer the quenched mixture to a separatory funnel. Collect the organic (upper) layer and wash it sequentially with 150 mL of 2M HCl, 150 mL of water, 150 mL of saturated NaHCO₃ solution, and 150 mL of brine.
-
Drying and Solvent Removal: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the excess benzene by rotary evaporation.
-
Purification: Purify the crude product via vacuum distillation to obtain the clear, oily sec-undecylbenzene.
Data Summary and Visualization
Table 1: Key Reaction Parameters
| Parameter | Protocol A (Alkene) | Protocol B (Alkyl Halide) |
| Alkylating Agent | 1-Undecene | 1-Chloroundecane |
| Catalyst | Boron trifluoride etherate | Aluminum chloride |
| Benzene:Alkylating Agent | ~14 : 1 | ~17.5 : 1 |
| Reaction Temperature | 0-10°C (addition), RT (reaction) | 0-10°C (addition), RT (reaction) |
| Reaction Time | 4-5 hours | 3.5 hours |
| Expected Yield | 65-75%[20] | 70-85% |
Diagrams
Caption: Reaction mechanism of Friedel-Crafts alkylation with rearrangement.
Caption: General experimental workflow for this compound synthesis.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Reaction | Catalyst was deactivated by moisture. | Ensure all reagents are anhydrous and glassware is thoroughly oven-dried. Perform the reaction under a dry, inert atmosphere. |
| Low Product Yield | Incomplete reaction. | Increase reaction time or allow the reaction to proceed at a slightly elevated temperature (e.g., 40°C) after the initial addition. |
| Loss of product during work-up. | Ensure proper separation of layers. Perform multiple extractions of the aqueous layer with a suitable solvent (e.g., diethyl ether or benzene) to recover all product.[21] | |
| High Polyalkylation | Benzene to alkylating agent molar ratio is too low. | The most effective solution is to increase the excess of benzene used. A ratio of at least 10:1 is recommended.[10][16] |
| Formation of Dark, Tarry Byproducts | Reaction temperature was too high, causing polymerization or degradation. | Maintain careful temperature control, especially during the exothermic addition of the catalyst and alkylating agent. |
| Catalyst concentration is too high. | Reduce the amount of Lewis acid catalyst. | |
| Product is not Pure n-Undecylbenzene | Inherent carbocation rearrangement. | This is an expected outcome of this reaction mechanism.[13][22] For the linear isomer, Friedel-Crafts acylation with undecanoyl chloride followed by Wolff-Kishner or Clemmensen reduction is required.[8] |
References
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- LibreTexts Chemistry. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
- Wikipedia. (n.d.). Friedel–Crafts reaction.
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- Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
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- Physics Wallah. (n.d.). Reaction Mechanism of Friedel Crafts alkylation.
- LibreTexts Chemistry. (2019). 17.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions.
- LibreTexts Chemistry. (2020). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions.
- National Institutes of Health (NIH). (n.d.). Development of highly efficient Friedel–Crafts alkylations with alcohols using heterogeneous catalysts under continuous-flow conditions.
- Digital Commons@ETSU. (2022). Friedel-Crafts alkylation of benzene with a superacid catalyst.
- ResearchGate. (2022). Metallocenium Lewis Acid Catalysts for Use in Friedel–Crafts Alkylation and Diels–Alder Reactions.
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- Organic Syntheses. (n.d.). Organic Syntheses Procedure.
- YouTube. (2016). Friedel Crafts Acylation And Alkylation Reaction Mechanism - Electrophilic Aromatic Substitution.
- Khan Academy. (n.d.). Friedel-Crafts alkylation.
- Chemguide. (n.d.). The alkylation of benzene - electrophilic substitution.
- YouTube. (2015). Friedel-Crafts Alkylation.
- Learnbin. (2025). Friedel-Crafts Alkylation Of Benzene.
- Chemguide. (n.d.). Explaining the Friedel-Crafts alkylation of benzene - electrophilic substitution.
- Organic Syntheses. (n.d.). Organic Syntheses Procedure.
- ResearchGate. (n.d.). Synthesis of sec.-undecylbenzene and sec.-dodecyl benzene by alkylation.
- Chemistry Steps. (n.d.). Friedel-Crafts Alkylation.
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- University of the West Indies at St. Augustine. (n.d.). Friedel-Crafts Alkylation: Synthesis of p-di-t-butylbenzene.
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- LibreTexts Chemistry. (2015). 15.11: Friedel-Crafts Alkylation.
- National Institutes of Health (NIH). (2010). A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis.
- YouTube. (2017). Friedel-Crafts Reactions of Benzene.
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Application Note: Undecylbenzene as an Internal Standard in GC-MS Analysis
A Detailed Technical Guide for Researchers, Scientists, and Drug Development Professionals
The Foundational Role of an Internal Standard in Quantitative GC-MS
In the landscape of chromatographic analysis, particularly Gas Chromatography-Mass Spectrometry (GC-MS), the pursuit of quantitative accuracy is paramount. The internal standard (IS) method stands as a cornerstone technique to achieve this, offering a robust strategy to mitigate the inherent variability of analytical procedures.[1][2] Unlike external standard methods that are susceptible to fluctuations in injection volume, instrument response, and sample matrix effects, the internal standard method provides a self-correcting mechanism.[3]
An internal standard is a chemically distinct compound, added in a constant, known concentration to all calibration standards, quality controls, and unknown samples prior to analysis.[4] The quantification of the analyte of interest is then based on the ratio of its response to that of the internal standard. This ratiometric approach effectively normalizes variations that occur during sample preparation and injection, as both the analyte and the internal standard are subjected to the same conditions.[3]
The selection of an appropriate internal standard is a critical decision that profoundly impacts the quality of the analytical data. An ideal internal standard should possess the following characteristics:
-
Chemical Similarity: It should be chemically similar to the analyte(s) of interest to ensure comparable behavior during sample extraction, derivatization (if any), and chromatographic separation.[4]
-
Chromatographic Resolution: It must be well-resolved from the analytes and any potential matrix interferences in the chromatogram.
-
Absence in Samples: The internal standard must not be naturally present in the samples being analyzed.
-
Stability: It should be chemically stable throughout the entire analytical process.
-
Mass Spectral Distinction: In GC-MS, the internal standard should have a mass spectrum that is easily distinguishable from the analytes.
Undecylbenzene: A Strategic Choice for Semi-Volatile Organic Compounds
This compound (also known as 1-phenylundecane) emerges as an excellent internal standard for the GC-MS analysis of a wide range of semi-volatile organic compounds (SVOCs), particularly those with moderate to low polarity. Its physicochemical properties make it a strategic choice for applications in environmental monitoring, industrial quality control, and the analysis of complex hydrocarbon mixtures.
Physicochemical Properties of this compound:
| Property | Value | Source |
| Chemical Formula | C₁₇H₂₈ | [5] |
| Molecular Weight | 232.42 g/mol | [5] |
| Boiling Point | 316-317 °C | |
| Structure | A benzene ring attached to an undecyl (C11) alkyl chain. |
The long alkyl chain of this compound imparts a nonpolar character, making its chromatographic behavior predictable and similar to many hydrophobic analytes, such as polycyclic aromatic hydrocarbons (PAHs), long-chain fatty acid methyl esters (FAMEs), and various components of petroleum products.[6][7] Its relatively high boiling point ensures that it elutes in a region of the chromatogram that is often clear of volatile solvent peaks and provides a good retention time marker for other semi-volatile compounds.
Experimental Protocol: A Step-by-Step Guide
This section provides a detailed protocol for the preparation and use of this compound as an internal standard for the quantitative analysis of semi-volatile organic compounds by GC-MS.
Preparation of Standard Solutions
3.1.1. Internal Standard Stock Solution (1000 µg/mL)
-
Accurately weigh approximately 10 mg of high-purity this compound (≥99%) into a 10 mL volumetric flask.
-
Record the exact weight to four decimal places.
-
Dissolve the this compound in a suitable high-purity solvent (e.g., hexane, dichloromethane, or toluene) and bring the volume to the mark.
-
Cap the flask and mix thoroughly by inversion.
-
Transfer the solution to an amber glass vial with a PTFE-lined cap and store at 4°C. This stock solution should be stable for several months.
3.1.2. Internal Standard Working Solution (50 µg/mL)
-
Pipette 5.0 mL of the 1000 µg/mL this compound stock solution into a 100 mL volumetric flask.
-
Dilute to the mark with the same solvent used for the stock solution.
-
Mix thoroughly and transfer to a sealed vial for routine use.
3.1.3. Calibration Standards
-
Prepare a series of at least five calibration standards by diluting a stock solution of the target analyte(s) to cover the expected concentration range in the samples.
-
To each calibration standard, add a constant volume of the this compound internal standard working solution to achieve a final IS concentration that is within the linear range of the instrument and ideally close to the midpoint of the analyte concentration range. For example, add 100 µL of the 50 µg/mL IS working solution to a final volume of 1 mL for each calibration standard, resulting in a final IS concentration of 5 µg/mL.
Sample Preparation
-
Accurately weigh or measure a known amount of the sample into a suitable container.
-
Spike the sample with the same constant volume of the this compound internal standard working solution as used for the calibration standards.
-
Perform the necessary sample extraction and cleanup procedures (e.g., liquid-liquid extraction, solid-phase extraction). The early addition of the internal standard is crucial as it accounts for analyte losses during these steps.
-
Concentrate or dilute the final extract to a volume suitable for GC-MS analysis.
GC-MS Instrumentation and Analytical Conditions
The following instrumental parameters are provided as a starting point and should be optimized for the specific analytes and instrument being used. These conditions are suitable for a standard non-polar column like a DB-5ms or HP-5ms.[8]
Table of GC-MS Parameters:
| Parameter | Recommended Setting | Rationale |
| Gas Chromatograph | ||
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., Agilent HP-5ms, Restek Rxi-5Sil MS) | A standard non-polar column providing good separation for a wide range of semi-volatile compounds. |
| Carrier Gas | Helium, constant flow mode at 1.0-1.5 mL/min | Provides good chromatographic efficiency and is compatible with mass spectrometry. |
| Inlet Temperature | 280 °C | Ensures rapid volatilization of semi-volatile analytes. |
| Injection Mode | Splitless (for trace analysis) or Split (for higher concentrations) | Splitless mode enhances sensitivity for low-level detection. |
| Injection Volume | 1 µL | A standard injection volume for capillary GC. |
| Oven Program | Initial: 60°C (hold 2 min), Ramp: 15°C/min to 300°C (hold 10 min) | A general-purpose temperature program suitable for a broad range of SVOCs. This compound is expected to elute in the latter half of this run. |
| Mass Spectrometer | ||
| Ion Source Temp. | 230 °C | A standard temperature for electron ionization sources. |
| Quadrupole Temp. | 150 °C | A standard temperature for the quadrupole mass analyzer. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique for GC-MS, producing reproducible fragmentation patterns. |
| Acquisition Mode | Full Scan (for qualitative and quantitative analysis) or Selected Ion Monitoring (SIM) (for enhanced sensitivity) | Full scan is useful for initial method development and screening. SIM mode is preferred for routine quantitative analysis of target compounds. |
| Mass Range (Full Scan) | 40-550 amu | Covers the mass range of most SVOCs and this compound fragments. |
| SIM Ions for this compound | 91 (Quantification) , 92, 105 (Qualifier) | The m/z 91 ion (tropylium ion) is a characteristic and abundant fragment for alkylbenzenes. |
Data Analysis and Quantification
The quantification of the target analyte is achieved by calculating the Relative Response Factor (RRF) from the analysis of the calibration standards.
5.1. Calculation of the Relative Response Factor (RRF)
The RRF is a measure of the analyte's response relative to the internal standard and is calculated for each calibration level using the following equation:
RRF = (Aₓ * Cᵢₛ) / (Aᵢₛ * Cₓ)
Where:
-
Aₓ = Peak area of the analyte
-
Aᵢₛ = Peak area of the internal standard (this compound)
-
Cₓ = Concentration of the analyte
-
Cᵢₛ = Concentration of the internal standard (this compound)
A calibration curve is then generated by plotting the ratio of the analyte peak area to the internal standard peak area (Aₓ/Aᵢₛ) against the concentration of the analyte (Cₓ). The linearity of this curve should be evaluated, with a correlation coefficient (r²) of ≥0.995 being desirable.
5.2. Quantification of the Analyte in Samples
The concentration of the analyte in an unknown sample is calculated using the average RRF from the calibration curve and the following equation:
Cₓ = (Aₓ * Cᵢₛ) / (Aᵢₛ * RRF)
Workflow Visualization
The following diagram illustrates the overall workflow for using this compound as an internal standard in a quantitative GC-MS analysis.
Caption: Workflow for quantitative GC-MS analysis using an internal standard.
Conclusion: Ensuring Trustworthiness in Analytical Results
The judicious use of this compound as an internal standard provides a robust framework for achieving high-quality quantitative data in the GC-MS analysis of semi-volatile organic compounds. By compensating for variations in sample preparation and instrument performance, this approach enhances the precision, accuracy, and overall reliability of the analytical results. The protocols and guidelines presented in this application note offer a comprehensive starting point for researchers, scientists, and drug development professionals to implement this powerful technique in their laboratories, thereby ensuring the integrity and trustworthiness of their analytical data.
References
- Wikipedia. "Internal standard.
- Crawford Scientific. "Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?
- Restek. "Choosing an Internal Standard." (2015).
- U.S. Environmental Protection Agency. "SW-846 Test Method 8000C: Determinative Chromatographic Separations." (2003).
- National Center for Biotechnology Information. "PubChem Compound Summary for CID 23194, this compound.
- National Institute of Standards and Technology. "Benzene, undecyl-." NIST Chemistry WebBook.
- Agilent Technologies. "HP-5ms Capillary GC column.
- Al-Qutob, M. A., et al. "Qualitative and quantitative analysis of linear Alkyl Benzen compounds in Detergents by Gas-liquid Chromatography technique." Journal of Al-Nahrain University, vol. 15, no. 1, 2012, pp. 116-130.
- Krasodomski, W., and M. Krasodomski. "GC/MS application in the structural group analysis of basic lubricant oils. Part I – State of knowledge." Nafta-Gaz, vol. 66, no. 10, 2010, pp. 883-890.
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Application Notes and Protocols for the Sulfonation of Undecylbenzene
Abstract
This document provides a comprehensive technical guide on the sulfonation of undecylbenzene, a critical reaction for the synthesis of linear alkylbenzene sulfonates (LAS), a major class of anionic surfactants.[1] We delve into the underlying principles of the electrophilic aromatic substitution mechanism, detail the critical process parameters that govern reaction success, and provide validated, step-by-step protocols for both laboratory-scale batch synthesis and industrial-scale continuous processes. The guide emphasizes the causality behind experimental choices, methods for product characterization, and rigorous safety protocols to ensure a self-validating and safe experimental design.
Part 1: Reaction Principles & Mechanistic Insights
The conversion of this compound to undecylbenzenesulfonic acid is a cornerstone of industrial organic chemistry, proceeding via an electrophilic aromatic substitution (EAS) pathway.[2][3] This reaction involves the replacement of a hydrogen atom on the benzene ring with a sulfonic acid group (-SO₃H).
The Electrophilic Aromatic Substitution Mechanism
The sulfonation of an aromatic ring is a multi-step process. The active electrophile, typically sulfur trioxide (SO₃) or its protonated form (⁺SO₃H), attacks the electron-rich π system of the this compound ring.[4][5]
-
Generation of the Electrophile : With fuming sulfuric acid (oleum), sulfur trioxide (SO₃) is the primary electrophile.[6] SO₃ is highly electrophilic due to the strong pull of electron density by the three oxygen atoms.[6] In concentrated sulfuric acid, the electrophile can be generated by the self-protonation of H₂SO₄ to form HSO₃⁺.[5][7]
-
Nucleophilic Attack and Formation of the Sigma Complex : The π-electrons of the this compound ring attack the electrophilic sulfur atom of SO₃. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex.
-
Deprotonation and Restoration of Aromaticity : A weak base, such as HSO₄⁻ or water, removes a proton from the carbon atom bearing the sulfonic acid group.[5] This restores the aromatic π system, yielding the final product, undecylbenzenesulfonic acid.
A significant feature of sulfonation is its reversibility.[4][6] Heating the sulfonic acid product in the presence of dilute aqueous acid can reverse the reaction, cleaving the C-S bond and regenerating the starting alkylbenzene.[3][6] This property is sometimes exploited in organic synthesis to use the sulfonic acid group as a temporary blocking group.[4]
Part 2: Critical Reaction Parameters and Their Impact
Precise control over reaction conditions is paramount to maximize the yield and purity of undecylbenzenesulfonic acid while minimizing byproduct formation and discoloration.[8] The reaction is highly exothermic, and improper thermal management can lead to charring and the formation of impurities like sulfones.[9][10][11]
| Parameter | Typical Range / Condition | Impact on Reaction and Causality |
| Sulfonating Agent | Gaseous SO₃ (diluted with air) or Fuming H₂SO₄ (Oleum, 20-30% free SO₃) | SO₃: Used in industrial falling film reactors for rapid, continuous processing. Its high reactivity requires dilution and efficient heat removal to prevent side reactions.[9][12] Oleum: More manageable for laboratory batch processes. The reaction is slower but still highly exothermic.[13][14] |
| Molar Ratio (SO₃:this compound) | 1.05:1 to 1.15:1 | A slight molar excess of the sulfonating agent is used to drive the reaction to completion and achieve high conversion of the this compound.[15] However, a large excess increases the risk of di-sulfonation and sulfone formation. Precise mole ratio control is vital for product quality.[8] |
| Reaction Temperature | 45°C - 65°C | The reaction is highly exothermic.[14] Maintaining this temperature range is a balance: too low, and the reaction rate is slow and viscosity increases; too high, and product degradation, discoloration (charring), and sulfone byproduct formation increase significantly.[9][10] |
| Reaction Time / Aging | 30 - 90 minutes | After the initial mixing of reactants, a holding period known as "aging" is typically required to allow the reaction to proceed to maximum conversion.[12][15] This ensures low levels of unreacted starting material ("free oil") in the final product. |
| Agitation / Mixing | Vigorous and efficient | Crucial for ensuring homogeneity and, most importantly, for facilitating rapid heat transfer from the reaction mixture to the cooling medium. Poor mixing can create localized "hot spots," leading to product degradation.[9] |
Part 3: Experimental Protocols
Protocol 1: Laboratory-Scale Sulfonation using Fuming Sulfuric Acid (Oleum)
This protocol describes a standard procedure for producing undecylbenzenesulfonic acid in a controlled laboratory setting.
Materials:
-
This compound (C₁₇H₂₈)
-
Fuming Sulfuric Acid (Oleum, 20% free SO₃)
-
Sodium Hydroxide (NaOH) solution, 20% (w/v)
-
Ice
-
Deionized Water
Equipment:
-
500 mL three-necked round-bottom flask
-
Mechanical stirrer with a glass or PTFE paddle
-
Pressure-equalizing dropping funnel
-
Thermometer or thermocouple probe
-
Ice-water bath
-
Heating mantle
-
Condenser (optional, for moisture protection)
Procedure:
-
Reaction Setup : Assemble the three-necked flask with the mechanical stirrer in the central neck, the dropping funnel in one side neck, and the thermometer in the other. Ensure the setup is securely clamped within an ice-water bath.
-
Charge Reactor : Charge the flask with 123 g (0.5 mol) of this compound.
-
Initiate Cooling and Agitation : Begin vigorous stirring and allow the this compound to cool to approximately 10°C.
-
Slow Addition of Oleum : Slowly add 44 mL (0.55 mol of total SO₃) of 20% oleum to the dropping funnel. Begin adding the oleum dropwise to the stirred this compound.
-
Temperature Control : Carefully monitor the internal temperature. Adjust the addition rate and the cooling bath to maintain the reaction temperature between 45-55°C. The reaction is highly exothermic, and precise control is critical.[14] This addition phase may take 60-90 minutes.
-
Aging Period : Once all the oleum has been added, remove the ice bath and allow the mixture to stir at 55-60°C for an additional 60 minutes to complete the reaction (aging).[14][15] The mixture will become viscous and dark.
-
Cooling and Quenching : After the aging period, cool the reaction mixture to below 30°C using an ice bath.
-
Neutralization : Slowly and carefully add the crude sulfonic acid to a separate beaker containing a stirred solution of 100 g of NaOH in 400 mL of water, cooled in an ice bath. This neutralization is also highly exothermic. Monitor the pH and add more NaOH solution as needed to reach a final pH of 7-8.
-
Product Isolation : The resulting solution contains sodium undecylbenzenesulfonate. It can be used directly as an aqueous solution or further processed for purification.
Protocol 2: Industrial Process Overview - Continuous Sulfonation in a Falling Film Reactor
Industrial production of LAS predominantly utilizes continuous sulfonation with gaseous sulfur trioxide in a falling film reactor (FFR).[12][16] This method offers superior heat and mass transfer, enabling tight control over the highly exothermic reaction.[10][17]
-
Reactant Preparation : Liquid this compound is pre-cooled. Solid sulfur is burned in excess dry air to produce sulfur dioxide (SO₂), which is then catalytically converted to sulfur trioxide (SO₃).[10] The resulting SO₃ gas is diluted with dry air (typically to 4-8% SO₃) to moderate its reactivity.[9]
-
Co-current Reaction : The liquid this compound and the SO₃/air mixture are introduced at the top of a bundle of vertical tubes that form the FFR. The liquid flows down the inner walls of the tubes as a thin film.[10][18]
-
Heat Exchange : The reactor tubes are jacketed and aggressively cooled with water to dissipate the intense heat of reaction, maintaining the film temperature within the optimal range.[10][17] The high surface-area-to-volume ratio of the thin film allows for extremely efficient heat removal.[19]
-
Separation and Aging : At the bottom of the reactor, the gas and liquid phases are separated. The crude sulfonic acid product is then transferred to an aging vessel where it is held for a short period to ensure complete conversion.[12][16]
-
Neutralization : The aged sulfonic acid is continuously fed into a neutralization loop where it is mixed with a sodium hydroxide solution to produce the final sodium undecylbenzenesulfonate salt.[10]
Visualization of Experimental Workflow
Sources
- 1. Alkylbenzene sulfonate - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
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Application of Undecylbenzene in Liquid Scintillation Counting: A Comprehensive Technical Guide
This technical guide provides an in-depth exploration of the application of undecylbenzene as a solvent in liquid scintillation counting (LSC). Designed for researchers, scientists, and drug development professionals, this document details the unique properties of this compound, its advantages over classical solvents, and provides comprehensive protocols for its use in preparing high-performance liquid scintillation cocktails.
Introduction: The Evolution of Liquid Scintillation Counting Solvents
Liquid scintillation counting remains a cornerstone technique for the sensitive and quantitative measurement of beta-emitting and some alpha-emitting radionuclides. The process hinges on the intimate mixing of a radioactive sample with a liquid scintillation cocktail, a solution designed to convert the kinetic energy of radioactive decay into detectable light photons.[1][2] The heart of this cocktail is the solvent, which constitutes the bulk of the solution and plays a critical role in the energy transfer process.[3]
Historically, aromatic hydrocarbons like toluene and xylene were the solvents of choice due to their excellent energy transfer properties.[4] However, their high volatility, low flash points, and significant health and environmental hazards necessitated the development of safer alternatives.[5][6] This led to the emergence of "safer" scintillation cocktails based on solvents with higher flash points, lower toxicity, and improved biodegradability.[5][6]
This compound, a type of linear alkylbenzene (LAB), has emerged as a prominent solvent in this new generation of LSC cocktails.[5] Its favorable safety profile, combined with excellent scintillation properties, makes it an ideal choice for a wide range of LSC applications, from basic research to high-throughput screening in drug development. This guide will provide the technical insights and practical protocols necessary to effectively implement this compound-based liquid scintillation counting in your laboratory.
This compound: Physicochemical Properties and Advantages in LSC
This compound (C₁₇H₂₈) is a colorless, viscous liquid with a high boiling point and low vapor pressure.[3] These intrinsic properties form the basis of its advantages as an LSC solvent.
Key Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₇H₂₈ | [3] |
| Molecular Weight | 232.40 g/mol | [3] |
| Appearance | Colorless liquid | [3] |
| Boiling Point | ~316 °C (601 °F) | [3] |
| Flash Point | ~140 °C (285 °F) | [3] |
| Density | ~0.855 g/cm³ | [3] |
| Vapor Pressure | Very low | [5] |
Advantages of this compound in Liquid Scintillation Counting
The use of this compound as an LSC solvent offers several key advantages over traditional solvents:
-
Enhanced Safety: With a flash point exceeding 140°C, this compound is classified as non-flammable, significantly reducing the risk of laboratory fires.[3] Its low vapor pressure minimizes inhalation exposure, creating a safer working environment.[5]
-
Reduced Environmental Impact: this compound is biodegradable, leading to less hazardous waste and simpler, more cost-effective disposal.[7]
-
Compatibility with Plastic Vials: Unlike toluene and xylene, which can permeate and swell polyethylene vials over time, this compound is compatible with plastic scintillation vials, offering a cost-effective alternative to glass vials.[8]
-
High Counting Efficiency and Quench Resistance: this compound exhibits excellent energy transfer properties, leading to high counting efficiencies for common radionuclides like tritium (³H) and carbon-14 (¹⁴C).[4][9] Its chemical structure also imparts good resistance to quenching, the process by which impurities in the sample interfere with the scintillation process.[8][10]
The Mechanism of Scintillation in this compound-Based Cocktails
The process of liquid scintillation counting in an this compound-based cocktail involves a series of energy transfer steps, culminating in the production of a light signal that is proportional to the energy of the initial radioactive decay event.
Figure 1: The energy transfer cascade in an this compound-based liquid scintillation cocktail.
-
Initial Excitation: A beta particle (or other charged particle) emitted from the radionuclide transfers its kinetic energy to the this compound solvent molecules, raising them to an excited electronic state.
-
Solvent-to-Primary Scintillator Energy Transfer: The excited this compound molecules efficiently transfer this energy, typically through non-radiative dipole-dipole interactions, to a primary scintillator (fluor), such as 2,5-diphenyloxazole (PPO).
-
Primary Scintillation: The excited primary scintillator rapidly returns to its ground state, emitting the absorbed energy as a flash of ultraviolet (UV) light.[11]
-
Wavelength Shifting: The UV photons emitted by the primary scintillator are absorbed by a secondary scintillator, or wavelength shifter, such as 1,4-bis(2-methylstyryl)benzene (bis-MSB). This secondary scintillator then fluoresces, re-emitting the energy as visible light at a longer wavelength. This shift is crucial because the photocathodes of the photomultiplier tubes (PMTs) in liquid scintillation counters are more sensitive to visible light than to UV light.[1]
-
Detection: The emitted visible light photons strike the PMTs of the LSC, generating an electrical pulse that is proportional to the number of photons detected. The instrument's electronics then process these pulses to determine the activity of the sample.
Protocols for Preparing and Using this compound-Based Scintillation Cocktails
The following protocols provide a framework for the preparation and use of this compound-based scintillation cocktails. It is essential to use high-purity reagents to minimize quenching and ensure optimal counting performance.
General Purpose Cocktail for Non-Aqueous and Aqueous Samples
This versatile cocktail is suitable for a wide range of samples, including non-polar organic solutions and, with the inclusion of a surfactant, aqueous samples.
Materials:
-
This compound (Scintillation Grade)
-
2,5-Diphenyloxazole (PPO) (Scintillation Grade)
-
1,4-bis(2-Methylstyryl)benzene (bis-MSB) (Scintillation Grade)
-
Non-ionic surfactant (e.g., Triton X-100 or similar) - for aqueous samples
-
Volumetric flasks and graduated cylinders
-
Magnetic stirrer and stir bar
Protocol:
-
Solvent Preparation: In a clean, dry volumetric flask, add the desired volume of this compound.
-
Primary Scintillator Dissolution: To the this compound, add PPO to a final concentration of 3-5 g/L. Stir until the PPO is completely dissolved. Gentle warming (to no more than 40°C) may be required to facilitate dissolution.
-
Secondary Scintillator Addition: Once the PPO is dissolved, add bis-MSB to a final concentration of 0.1-0.2 g/L. Continue stirring until the bis-MSB is fully dissolved.
-
Surfactant Addition (for aqueous samples): For cocktails intended for aqueous samples, add a non-ionic surfactant to a final concentration of 10-25% (v/v). The optimal concentration will depend on the nature and volume of the aqueous sample and should be determined empirically.
-
Final Volume Adjustment: Bring the solution to the final desired volume with this compound.
-
Storage: Store the prepared cocktail in a tightly sealed, amber glass bottle at room temperature, protected from light.
Sample Preparation and Counting
Figure 2: A generalized workflow for sample preparation and counting using an this compound-based cocktail.
-
Sample Dispensing: Pipette a known volume of your radioactive sample into a 20 mL glass or plastic scintillation vial.
-
Cocktail Addition: Add 10-15 mL of the prepared this compound-based scintillation cocktail to the vial. The optimal sample-to-cocktail ratio may vary depending on the sample type and should be optimized for your specific application.
-
Mixing: Cap the vial tightly and vortex for 10-15 seconds to ensure a homogenous mixture. For aqueous samples, the solution should be clear and free of phase separation.
-
Dark Adaptation: Allow the vials to sit in the dark at room temperature for at least 15 minutes before counting to allow any chemiluminescence or photoluminescence to decay.
-
Counting: Place the vials in the liquid scintillation counter and count using an appropriate energy window for the radionuclide of interest.
Performance Characteristics of this compound-Based Cocktails
The performance of a liquid scintillation cocktail is primarily defined by its counting efficiency and its resistance to quenching.
Counting Efficiency
The counting efficiency is the ratio of the number of counts detected per minute (CPM) to the actual number of disintegrations per minute (DPM) in the sample. This compound-based cocktails can achieve high counting efficiencies for commonly used isotopes.
| Radionuclide | Maximum Beta Energy (MeV) | Typical Counting Efficiency |
| Tritium (³H) | 0.0186 | 45-60% |
| Carbon-14 (¹⁴C) | 0.156 | 90-95% |
| Sulfur-35 (³⁵S) | 0.167 | 90-95% |
| Phosphorus-32 (³²P) | 1.71 | >95% |
Note: These are typical efficiencies and can be affected by the degree of quenching and the specific instrument used.[4]
Quench Resistance
Quenching reduces the counting efficiency by interfering with the energy transfer and light emission processes. There are two main types of quenching:
-
Chemical Quenching: Occurs when substances in the sample interfere with the energy transfer from the solvent to the scintillator.
-
Color Quenching: Caused by colored materials in the sample that absorb the light emitted by the scintillators before it reaches the PMTs.[10]
This compound-based cocktails generally exhibit good resistance to both chemical and color quenching, particularly when optimized with appropriate concentrations of primary and secondary scintillators.
Safety and Handling
While this compound is significantly safer than traditional LSC solvents, proper laboratory safety practices should always be followed.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this compound and prepared cocktails.[4]
-
Ventilation: Work in a well-ventilated area to minimize potential inhalation of any vapors.
-
Storage: Store this compound and cocktails in tightly sealed containers in a cool, dry, and well-ventilated area away from sources of ignition.
-
Disposal: Dispose of waste cocktails in accordance with local, state, and federal regulations for chemical waste. The biodegradable nature of this compound may simplify disposal procedures compared to traditional solvents.
Conclusion
This compound represents a significant advancement in the field of liquid scintillation counting, offering a safer, more environmentally friendly, and highly effective alternative to classical solvents. Its excellent scintillation properties, compatibility with modern instrumentation and vials, and robust performance make it an ideal choice for a broad spectrum of research and drug development applications. By following the protocols and understanding the principles outlined in this guide, researchers can confidently and safely implement this compound-based LSC to achieve accurate and reproducible results.
References
- National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 23194, this compound.
- University of Wisconsin-Milwaukee. (n.d.). Liquid Scintillation Counting.
- Aberle, C., et al. (2016). Separation of Scintillation and Cherenkov Lights in Linear Alkyl Benzene. SciSpace.
- Li, W., et al. (2016). Light Attenuation Length of High Quality Linear Alkyl Benzene as Liquid Scintillator Solvent for the JUNO Experiment. arXiv.
- Vasiliev, A. A., et al. (2016). Physicochemical study of linear alkylbenzene as base component for scintillation neutrino detectors. ResearchGate.
- Verrezen, F., et al. (2008). Quench resistance equations and quench half-volumes (V 1/2 ) for the different cocktails for 3 H and 14 C. ResearchGate.
- Haigh, C. P. (1958). LIQUID SCINTILLATION COUNTING FOR TRITIUM AND CARBON-14. OSTI.GOV.
- International Atomic Energy Agency. (n.d.). LESSON 7: TRITIUM AND C-14 MONITORING.
- Krajcar Bronić, I., et al. (2009). Measurement of C-14 activity by liquid scintillation counting. ResearchGate.
- Li, Y., et al. (2020). A complete optical model for liquid-scintillator detectors. arXiv.
- ResearchGate. (n.d.). Emission spectra of PPO (up) and bis-MSB (bottom).
- University of California, San Diego. (2011). Liquid Scintillation Counting.
- University of Southampton. (n.d.). 5 Liquid Scintillation Counting.
- University of Wisconsin-Milwaukee. (n.d.). LIQUID SCINTILLATION COUNTING.
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- 4. Effect of quench on alpha/beta pulse shape discrimination of liquid scintillation cocktails - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hwbdocs.env.nm.gov [hwbdocs.env.nm.gov]
- 6. arxiv.org [arxiv.org]
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- 11. researchgate.net [researchgate.net]
Application Note: Undecylbenzene as a Surrogate for Elucidating the Initial Biodegradation of Linear Alkylbenzene Sulfonates (LAS)
Introduction
Linear Alkylbenzene Sulfonates (LAS) are a major class of anionic surfactants used globally in household detergents, cleaning products, and industrial applications.[1][2] Due to their widespread use, they are ubiquitous in wastewater and the environment.[2][3] While LAS are known to be biodegradable under aerobic conditions, the complexity of commercial LAS mixtures—which consist of various alkyl chain lengths (typically C10 to C13) and phenyl isomers—can complicate biodegradation studies.[4][5] Furthermore, the analysis of these sulfonated compounds in complex environmental matrices can be challenging.
This application note describes the use of undecylbenzene as a non-sulfonated surrogate molecule for studying the initial and rate-limiting steps of LAS biodegradation. By focusing on the degradation of the alkylbenzene hydrophobic moiety, researchers can gain critical insights into the enzymatic machinery and kinetics of the initial oxidative attack on the alkyl chain, which is a common feature in the degradation of both molecules.
Scientific Rationale for this compound as a Surrogate
The choice of this compound as a surrogate is grounded in its structural and metabolic relationship to the hydrophobic portion of LAS.
-
Structural Analogy: Commercial LAS consists of a linear alkyl chain attached to a sulfonated benzene ring.[3][4] this compound represents the core hydrophobic structure of a C11 LAS congener, but without the polar sulfonate group. This allows for the specific investigation of the alkyl chain's biodegradation, which is the initial point of microbial attack in LAS degradation.[1][6]
-
Parallel Biodegradation Pathways: The aerobic biodegradation of LAS is initiated by a monoterminal (ω) oxidation of the alkyl chain, followed by subsequent β-oxidation, which shortens the chain.[3][7] This process forms sulfophenyl carboxylates (SPCs) as intermediates.[8] It is hypothesized that this compound undergoes a similar initial ω-oxidation to form phenylundecanoic acid, followed by β-oxidation. By studying the disappearance of this compound, one can model the kinetics of this critical first step in the LAS degradation pathway.
-
Analytical Advantages: The absence of the highly polar sulfonate group makes this compound significantly more amenable to analysis by standard chromatographic techniques, particularly Gas Chromatography-Mass Spectrometry (GC-MS).[9][10] This simplifies sample preparation, improves quantification accuracy, and allows for more straightforward identification of metabolic intermediates compared to the complex analysis of LAS and its sulfonated byproducts, which typically requires liquid chromatography.[11]
Physicochemical Properties of this compound vs. LAS Congeners
| Property | This compound | C11 LAS (Representative) | C12 LAS (Representative) |
| Molecular Formula | C₁₇H₂₈[12] | C₁₇H₂₇NaO₃S | C₁₈H₂₉NaO₃S |
| Molecular Weight | 232.4 g/mol [12] | 346.5 g/mol | 360.5 g/mol |
| Water Solubility | Very low | Soluble | Soluble |
| Log Kow (Octanol-Water) | ~7.5 (Estimated) | ~1.8 - 2.5 (Varies by isomer) | ~2.0 - 2.8 (Varies by isomer) |
| Boiling Point | 316 °C[4] | N/A (Decomposes) | N/A (Decomposes) |
| Vapor Pressure | 0.00155 mmHg[13] | Very low | Very low |
Experimental Protocols
This section outlines the protocols for assessing the biodegradability of this compound using a standardized OECD method and for its quantification via GC-MS.
Protocol 1: Ready Biodegradability Assessment via Manometric Respirometry (OECD 301F)
This protocol is adapted from the OECD 301F guideline, which determines biodegradability by measuring oxygen consumption.[14][15][16]
1. Materials and Reagents:
-
Manometric respirometer (e.g., OxiTop® system)
-
Glass incubation bottles (e.g., 500 mL)
-
Magnetic stirrers and stir bars
-
Activated sludge from a domestic wastewater treatment plant (as inoculum)
-
Mineral medium (as per OECD 301 guidelines)
-
This compound (test substance)
-
Sodium benzoate (positive control)
-
CO₂ absorbent (e.g., potassium hydroxide pellets in a sealed cup)
2. Inoculum Preparation:
-
Collect fresh activated sludge and keep it aerated.
-
Within 24 hours, wash the sludge with mineral medium by centrifugation and resuspension to remove dissolved organic carbon.
-
Prepare a final inoculum suspension to achieve a concentration of approximately 30 mg/L solids in the final test bottles.
3. Test Setup:
-
Prepare the following test sets in triplicate:
-
Test Vessels: Mineral medium, inoculum, and this compound (e.g., 100 mg/L).
-
Positive Control: Mineral medium, inoculum, and sodium benzoate (100 mg/L).
-
Inoculum Blank: Mineral medium and inoculum only.
-
-
For each bottle, add the calculated volume of mineral medium and inoculum.
-
Add the test substance or reference substance. For the poorly soluble this compound, it can be adsorbed onto an inert support like silica gel before addition.[17]
-
Place the CO₂ absorber cup inside each bottle.
-
Seal the bottles with the manometric heads and place them on the magnetic stirrers in a constant temperature incubator (22 ± 1°C) in the dark.
-
Start the measurement of oxygen consumption.
4. Data Collection and Analysis:
-
Record the oxygen consumption at regular intervals for 28 days.
-
Calculate the theoretical oxygen demand (ThOD) for this compound.
-
The percentage of biodegradation is calculated as: % Biodegradation = (O₂ consumed by test substance - O₂ consumed by blank) / ThOD * 100
-
A substance is considered readily biodegradable if it reaches >60% biodegradation within the 28-day period and within a 10-day window that begins once 10% degradation is achieved.[14]
Protocol 2: Quantification of this compound by GC-MS
This protocol describes the extraction and analysis of this compound from aqueous samples taken from the biodegradation test.
1. Materials and Reagents:
-
Gas Chromatograph with Mass Spectrometric detector (GC-MS)
-
Autosampler vials with PTFE-lined septa
-
Hexane (pesticide grade or equivalent)
-
Anhydrous sodium sulfate
-
Syringes and syringe filters (0.22 µm)
-
This compound standard for calibration
2. Sample Preparation (Liquid-Liquid Extraction):
-
At specified time points (e.g., day 0, 7, 14, 21, 28), collect an aliquot (e.g., 10 mL) from the respective biodegradation test bottle.
-
In a separatory funnel, perform a liquid-liquid extraction of the aqueous sample with hexane (e.g., 2 x 5 mL).
-
Pool the hexane fractions and dry them by passing through a small column of anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
-
Transfer the final extract to a GC vial for analysis.
3. GC-MS Analysis:
-
GC Column: HP-5ms or equivalent (30 m x 0.25 mm x 0.25 µm).[10]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Injection: 1 µL, splitless mode.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
MS Transfer Line: 280°C.
-
Ion Source: 230°C.
-
Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition: Scan mode (e.g., m/z 40-400) for identification and Selected Ion Monitoring (SIM) mode for quantification (target ions for this compound: m/z 91, 105, 232).
4. Calibration and Quantification:
-
Prepare a series of this compound standards in hexane (e.g., 0.1 to 50 µg/mL).
-
Analyze the standards to generate a calibration curve.
-
Quantify the concentration of this compound in the samples by comparing the peak area to the calibration curve.
Visualization of Workflows and Pathways
Caption: Experimental workflow for the biodegradation assessment of this compound.
Caption: Comparative initial biodegradation pathways of LAS and this compound.
Data Interpretation and Expected Results
-
Respirometry Data: A successful positive control (sodium benzoate) should show rapid biodegradation (>60% in a few days), validating the activity of the inoculum. The this compound test vessels will show a gradual increase in oxygen consumption. The final percentage of biodegradation will indicate its potential for ultimate degradation under the test conditions.
-
GC-MS Data: The chromatograms will show a decrease in the this compound peak area over the 28-day incubation period. Plotting the concentration of this compound versus time allows for the determination of a primary degradation rate constant. The disappearance of the parent compound provides direct evidence of primary biodegradation, complementing the ultimate biodegradation data from respirometry.
Conclusion
The use of this compound as a surrogate provides a robust and analytically convenient model for studying the initial, and often rate-limiting, steps of Linear Alkylbenzene Sulfonate (LAS) biodegradation. This approach allows researchers to investigate the kinetics of alkyl chain oxidation without the analytical complexities associated with the sulfonated parent compounds and their metabolites. The protocols outlined in this application note, combining standardized OECD biodegradability testing with specific GC-MS analysis, offer a reliable framework for evaluating the environmental fate of the hydrophobic moiety of this important class of surfactants.
References
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- Aropha. (n.d.). OECD 301F: Manometric Respiratory Biodegradability Test.
- Impact Solutions. (n.d.). OECD 301f : Manometric Respirometry Test.
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- Al-Bassam, L. S., Al-Gannamy, G. A., & Al-Okaily, R. A. (2012). Qualitative and quantitative analysis of linear Alkyl Benzen compounds in Detergents by Gas-liquid Chromatography technique. ResearchGate.
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- Scott, M. J., & Jones, M. N. (2000). The biodegradation of surfactants in the environment. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1508(1-2), 235-251.
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- Schleheck, D., & Knepper, T. P. (2011). Two enzymes of a complete degradation pathway for linear alkylbenzenesulfonate (LAS) surfactants: 4-sulfoacetophenone Baeyer-Villiger monooxygenase and 4-sulfophenylacetate esterase in Comamonas testosteroni KF-1. Applied and Environmental Microbiology, 77(15), 5412-5420.
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- Kaida, H., Syed, M. A., Shukor, M. Y., & Othman, A. R. (2021). Biodegradation of Linear Alkylbenzene Sulfonates (LAS): A Mini Review. Bioremediation Science and Technology Research, 9(1).
- Campos-García, J., Esteve-Turrillas, F. A., & Aguar, L. (2021). Development and Optimization of a Gas Chromatography–Mass Spectrometry Analytical Method for Detecting Sulfolane and Benzene Toluene, Ethylbenzene, and Xylenes in Water Samples. Molecules, 26(16), 4945.
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Protocol for the Analysis of Undecylbenzene in Environmental Samples
Abstract
This comprehensive application note provides a detailed protocol for the robust and sensitive analysis of undecylbenzene in various environmental matrices, including water, soil, and sediment. This compound, a member of the linear alkylbenzene (LAB) family, is a significant environmental marker due to its widespread use in the production of linear alkylbenzene sulfonate (LAS) surfactants, a primary component of detergents.[1][2] This guide is designed for researchers, environmental scientists, and analytical chemists, offering a step-by-step methodology from sample collection and preparation to instrumental analysis and quality control. The protocols detailed herein are grounded in established analytical principles and draw from authoritative sources to ensure scientific integrity and data trustworthiness.
Introduction: The Environmental Significance of this compound
This compound is an aromatic hydrocarbon characterized by a benzene ring substituted with an undecyl (C11) alkyl chain.[3] Its primary industrial application is as an intermediate in the synthesis of LAS, a major anionic surfactant used in household and industrial cleaning products.[2] Consequently, this compound and other LABs can enter the environment through various waste streams, including municipal and industrial wastewater discharges.[3][4]
Once in the environment, the fate and transport of this compound are governed by its physicochemical properties.[5][6] With low water solubility and a tendency to sorb to organic matter, it is often found in soil and sediment.[3][7] Understanding the concentration and distribution of this compound in environmental compartments is crucial for assessing the impact of anthropogenic activities on aquatic and terrestrial ecosystems.
This protocol outlines a reliable workflow for the extraction, cleanup, and quantification of this compound in complex environmental samples, primarily utilizing Gas Chromatography-Mass Spectrometry (GC-MS) for its high selectivity and sensitivity.[8]
Principle of the Method
The analytical workflow is designed to isolate this compound from the sample matrix, remove interfering compounds, and accurately quantify the analyte using GC-MS. The core steps involve:
-
Sample Collection and Preservation: Ensuring the integrity of the sample from the field to the laboratory.
-
Sample Preparation and Extraction: Employing efficient extraction techniques to move this compound from the solid or aqueous phase into an organic solvent. This protocol details methods for both water (Solid-Phase Extraction) and solid (Pressurized Liquid Extraction) samples.
-
Extract Cleanup: Removing co-extracted matrix components that could interfere with the GC-MS analysis.
-
Instrumental Analysis: Separating this compound from other organic compounds using gas chromatography and detecting it with a mass spectrometer.
-
Quantification and Quality Control: Ensuring the accuracy and precision of the results through the use of internal standards, calibration curves, and various quality control checks.
Experimental Workflow Overview
The following diagram illustrates the general workflow for the analysis of this compound in environmental samples.
Caption: General workflow for this compound analysis.
Reagents, Standards, and Equipment
Reagents and Solvents
-
All solvents (e.g., hexane, dichloromethane, acetone, methanol) should be of high purity, suitable for pesticide residue analysis or equivalent.
-
Reagent water: Purified water free of interfering organic compounds.
-
Anhydrous sodium sulfate: Granular, heated at 400°C for 4 hours to remove organic contaminants.
-
Nitrogen gas: High purity (99.999%).
Standards
-
This compound analytical standard: Purity ≥ 98%.
-
Internal Standard (IS): A compound not expected to be present in the samples, with similar chemical properties to this compound. 1-Phenylnonane or 1-phenylpentadecane are suitable choices.[8]
-
Surrogate Standards: Compounds similar to the analyte that are added to each sample before extraction to monitor extraction efficiency. Deuterated analogs of this compound or other LABs can be used.
Equipment
-
Gas Chromatograph with Mass Spectrometric detector (GC-MS).
-
Solid-Phase Extraction (SPE) manifold and cartridges (e.g., C18 or HLB).[13][14][15]
-
Rotary evaporator or nitrogen evaporator.
-
Analytical balance.
-
Standard laboratory glassware.
Detailed Protocols
Sample Collection and Preservation
-
Water Samples: Collect samples in amber glass bottles with Teflon-lined caps. Preserve by adding sulfuric acid to a pH < 2 and store at 4°C.
-
Soil and Sediment Samples: Collect samples in wide-mouthed glass jars with Teflon-lined lids. Store at 4°C. For long-term storage, freeze at -20°C.
Protocol for Water Sample Preparation (Solid-Phase Extraction)
This protocol is suitable for the extraction of this compound from water samples.
Step-by-Step Methodology:
-
Cartridge Conditioning: Condition a C18 SPE cartridge (or equivalent) by passing 5 mL of methanol followed by 5 mL of reagent water through the cartridge. Do not allow the cartridge to go dry.
-
Sample Loading: Pass a known volume of the water sample (e.g., 1 L) through the conditioned SPE cartridge at a flow rate of approximately 10 mL/min.
-
Cartridge Rinsing: After the entire sample has passed through, wash the cartridge with 5 mL of reagent water to remove any remaining salts or polar interferences.
-
Cartridge Drying: Dry the cartridge by drawing air or nitrogen through it for 20-30 minutes.
-
Elution: Elute the trapped this compound from the cartridge with a suitable organic solvent. A common choice is 10 mL of dichloromethane or a mixture of dichloromethane and hexane.
-
Concentration: Concentrate the eluate to a final volume of 1 mL using a gentle stream of nitrogen.
-
Internal Standard Addition: Add a known amount of the internal standard to the concentrated extract prior to GC-MS analysis.
Protocol for Soil and Sediment Sample Preparation (Pressurized Liquid Extraction)
Pressurized Liquid Extraction (PLE) is an efficient method for extracting organic pollutants from solid matrices.[9][10][11][12][16]
Step-by-Step Methodology:
-
Sample Preparation: Homogenize the soil or sediment sample. Weigh approximately 10 g of the sample and mix it with a drying agent like anhydrous sodium sulfate until a free-flowing powder is obtained.
-
Cell Loading: Load the sample into the PLE extraction cell.
-
Extraction Parameters: Set the PLE instrument parameters. Typical conditions for this compound extraction are:
-
Extract Collection: Collect the extract in a collection vial.
-
Concentration: Concentrate the extract to a final volume of 1 mL using a rotary evaporator or a nitrogen evaporator.
-
Internal Standard Addition: Add a known amount of the internal standard to the concentrated extract before GC-MS analysis.
Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the preferred analytical technique for the determination of this compound due to its excellent sensitivity and selectivity.[8][17][18]
GC-MS Parameters
The following table provides typical GC-MS parameters for the analysis of this compound. These may need to be optimized for your specific instrument.
| Parameter | Setting |
| Gas Chromatograph | |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) |
| Inlet Temperature | 280°C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | Initial: 60°C (hold 2 min), Ramp: 10°C/min to 300°C (hold 5 min) |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temp. | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Quantifier Ion (m/z) | 91 |
| Qualifier Ions (m/z) | 105, 246 (Molecular Ion) |
Mass Spectral Fragmentation of this compound
Understanding the fragmentation pattern of this compound is key to its identification and quantification.[19][20][21] The most prominent fragmentation of linear alkylbenzenes is the benzylic cleavage, resulting in a stable tropylium ion at m/z 91.[22] This ion is typically the base peak and is used for quantification. The molecular ion (M+) at m/z 246 will also be present, though at a lower intensity.
Caption: Primary fragmentation of this compound in EI-MS.
Calibration and Quantification
Prepare a series of calibration standards containing known concentrations of this compound and a constant concentration of the internal standard. Analyze these standards using the same GC-MS method as the samples. Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound. The concentration of this compound in the samples can then be determined from this calibration curve.
Quality Assurance and Quality Control (QA/QC)
A robust QA/QC program is essential for generating reliable and defensible data.[23] Key QA/QC measures include:
-
Method Blank: An aliquot of a clean matrix (reagent water or clean sand) that is processed and analyzed in the same manner as the samples. This is used to assess for contamination during the analytical process.
-
Laboratory Control Sample (LCS): A clean matrix spiked with a known concentration of this compound. The recovery of the analyte in the LCS is used to monitor the performance of the method.
-
Matrix Spike/Matrix Spike Duplicate (MS/MSD): Aliquots of a sample are spiked with a known concentration of this compound and analyzed. The results are used to assess the effect of the sample matrix on the analytical method and to determine the precision of the method.
-
Surrogate Recoveries: The recovery of the surrogate standards in each sample should be monitored to ensure efficient extraction.
The acceptance criteria for these QA/QC samples should be established based on laboratory performance and regulatory requirements.
Conclusion
This application note provides a comprehensive and scientifically sound protocol for the analysis of this compound in environmental samples. By following these detailed procedures for sample preparation, instrumental analysis, and quality control, researchers and analysts can obtain accurate and reliable data on the concentration of this important environmental marker. The methodologies described are based on established techniques and are supported by authoritative references, ensuring the trustworthiness of the results.
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- Wikipedia. (n.d.). Fragmentation (mass spectrometry).
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- U.S. Environmental Protection Agency. (2007). Method 1699: Pesticides in Water, Soil, Sediment, Biosolids, and Tissue by HRGC/HRMS.
- Zgoła-Grześkowiak, A., et al. (2012). Trace Determination of Linear Alkylbenzene Sulfonates: Application in Artificially Polluted Soil—Carrots System. Journal of Environmental and Public Health.
- Lu, P. Y., & Metcalf, R. L. (1975). Environmental Fate and Biodegradability of Benzene Derivatives as Studied in a Model Aquatic Ecosystem. Environmental Health Perspectives.
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- National Center for Biotechnology Information. (n.d.). Table 7-3, Analytical Methods for Determining Benzene in Environmental Samples.
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- Płotka-Wasylka, J., et al. (2017). Solid-phase extraction of multi-class pharmaceuticals from environmental water samples onto modified multi-walled carbon nanotubes followed by LC-MS/MS. ResearchGate.
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Application Notes and Protocols: Synthesis of Linear Alkylbenzene Sulfonates from Undecylbenzene
Abstract
Linear alkylbenzene sulfonates (LAS) are a cornerstone of the global detergent and cleaning products industry, valued for their cost-effectiveness, performance, and biodegradability.[1][2] This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the synthesis of a specific LAS, undecylbenzene sulfonate, derived from its linear alkylbenzene (LAB) precursor, this compound. We will explore the underlying chemical principles, provide detailed laboratory-scale protocols for synthesis and neutralization, discuss industrial process considerations, and outline essential analytical techniques for product characterization. The narrative emphasizes the causality behind experimental choices, ensuring a deep understanding of the process from both a theoretical and practical standpoint.
Introduction: The Significance of Linear Alkylbenzene Sulfonates
Linear alkylbenzene sulfonates are anionic surfactants critical to numerous household and industrial cleaning applications.[1][3][4] Their molecular structure, featuring a hydrophilic sulfonate headgroup and a hydrophobic linear alkylbenzene tail, allows them to effectively reduce the surface tension of water, emulsify oils, and remove dirt.
The widespread adoption of LAS began in the 1960s, marking a pivotal shift from their predecessors, branched alkylbenzene sulfonates (BAS).[3][5] While effective cleaners, BAS possessed a highly branched alkyl chain that resisted environmental breakdown, leading to significant foaming in waterways.[3] The move to linear alkyl chains, such as the C11 chain in this compound, resulted in surfactants that are readily biodegradable under aerobic conditions, addressing major environmental concerns.[3][6]
The synthesis of LAS is a two-stage process:
-
Sulfonation: An electrophilic aromatic substitution reaction where the linear alkylbenzene (in this case, this compound) is reacted with a sulfonating agent to form the corresponding sulfonic acid (LABSA).[3][7]
-
Neutralization: The resulting sulfonic acid is neutralized with a base, typically sodium hydroxide, to yield the final LAS salt.[3][8]
This guide will focus on this compound (C₁₇H₂₈) as the starting material to produce sodium this compound sulfonate, a representative C11-LAS.
Synthesis Pathway Overview
The conversion of this compound to its corresponding sodium sulfonate salt is a direct and efficient process. The overall workflow involves the sulfonation of the aromatic ring followed by a simple acid-base neutralization.
Caption: Overall workflow for LAS synthesis.
Part I: Sulfonation of this compound
The critical step in the synthesis is the introduction of the sulfonic acid moiety (-SO₃H) onto the phenyl group of this compound. This is achieved through an electrophilic aromatic substitution (EAS) reaction.
The Sulfonation Mechanism: An In-Depth Look
The sulfonation of an aromatic ring is a classic EAS reaction.[9][10] The electrophile is sulfur trioxide (SO₃), which is either used directly or generated in situ from fuming sulfuric acid (oleum).[9][11] SO₃ is a potent electrophile due to the significant positive formal charge on the sulfur atom, induced by three highly electronegative oxygen atoms.[11][12]
The mechanism proceeds in two main steps:
-
Electrophilic Attack: The π-electron system of the this compound ring acts as a nucleophile, attacking the electrophilic sulfur atom of SO₃. This breaks the ring's aromaticity and forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.
-
Reprotonation/Rearomatization: A weak base (e.g., HSO₄⁻) removes a proton from the carbon atom bearing the new C-S bond, restoring the aromaticity of the ring and yielding the final this compound sulfonic acid product.
Caption: The electrophilic aromatic substitution mechanism.
Choice of Sulfonating Agent: A Critical Decision
The choice of sulfonating agent is dictated by the desired reactivity, safety considerations, and the scale of the reaction. For industrial production, efficiency and minimizing waste are paramount.
| Sulfonating Agent | Formula | Reactivity | Key Characteristics & Causality |
| Sulfur Trioxide (gas) | SO₃ | Very High | Industry Standard. Used diluted in dry air in falling-film reactors.[5] Its high reactivity allows for rapid, continuous processing. The absence of a solvent medium (like H₂SO₄) leads to a purer product with minimal acid waste, making it economically and environmentally preferable.[13][14] |
| Oleum (Fuming H₂SO₄) | H₂SO₄·xSO₃ | High | A solution of SO₃ in sulfuric acid.[9] The sulfuric acid acts as a carrier for the reactive SO₃. Generates significant amounts of spent sulfuric acid as a byproduct, which requires disposal or recycling, adding to process costs.[14] |
| Chlorosulfonic Acid | ClSO₃H | High | Highly reactive and effective, but produces hydrogen chloride (HCl) gas as a byproduct, which is corrosive and requires scrubbing/neutralization.[14][15] Primarily used for producing sulfonyl chlorides. |
| Sulfur Trioxide Pyridine Complex | SO₃·py | Moderate | A solid, stable complex that moderates the extreme reactivity of SO₃.[15] Ideal for lab-scale synthesis of sensitive substrates where controlled conditions are crucial and byproduct formation must be minimized.[15] |
Laboratory Protocol: Sulfonation with SO₃-Pyridine Complex
This protocol describes a safe and reproducible method for the sulfonation of this compound on a laboratory scale. The use of the SO₃-Pyridine complex provides excellent control over the highly exothermic reaction.
Materials:
-
This compound (98%+)
-
Sulfur trioxide pyridine complex (SO₃·py)
-
Anhydrous Pyridine
-
Dichloromethane (DCM)
-
Deionized Water
-
1M Hydrochloric Acid (HCl)
-
1M Sodium Hydroxide (NaOH)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Dropping funnel or powder funnel
-
Inert atmosphere setup (Nitrogen or Argon)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask dried in an oven, add this compound (e.g., 10 g, ~40.6 mmol). Dissolve it in 50 mL of anhydrous pyridine under a nitrogen atmosphere. Rationale: An inert and dry atmosphere is crucial to prevent the highly reactive sulfonating agent from reacting with moisture in the air, which would form sulfuric acid and reduce yield.[15]
-
Cooling: Place the flask in an ice bath and cool the solution to 0 °C with continuous stirring. Rationale: Sulfonation is a highly exothermic reaction. Maintaining a low temperature is essential to control the reaction rate, prevent thermal degradation, and minimize the formation of unwanted byproducts such as sulfones.[16]
-
Addition of Sulfonating Agent: Slowly add the sulfur trioxide pyridine complex (e.g., 6.8 g, ~42.7 mmol, 1.05 eq) to the stirred solution in portions over 30 minutes. Ensure the internal temperature does not rise above 10 °C. Rationale: A slight molar excess of the sulfonating agent helps drive the reaction to completion.[17] Slow, portion-wise addition is a key control measure for managing heat evolution.
-
Reaction: After the addition is complete, allow the mixture to stir at 0 °C for 1 hour, then remove the ice bath and let the reaction warm to room temperature. Continue stirring for 12-18 hours.
-
Monitoring: The reaction progress can be monitored by Thin-Layer Chromatography (TLC), observing the consumption of the this compound starting material.
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C in an ice bath. Very slowly and carefully, quench the reaction by adding 50 mL of cold deionized water. Rationale: Quenching with water stops the reaction and dissolves the pyridinium salt of the sulfonic acid.
-
Workup & Extraction:
-
Transfer the mixture to a separatory funnel.
-
Wash the aqueous layer with 30 mL of dichloromethane (DCM) to remove any unreacted this compound and the pyridine solvent.
-
Carefully acidify the aqueous layer to a pH of ~1-2 using 1M HCl. This protonates the sulfonate salt to the free sulfonic acid.
-
Extract the this compound sulfonic acid product from the aqueous layer with three portions of 50 mL DCM.
-
Combine the organic extracts and wash with 30 mL of brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude this compound sulfonic acid, often as a viscous oil.
-
Part II: Neutralization to Form the LAS Salt
The final step is the conversion of the acidic and water-insoluble sulfonic acid into its highly water-soluble sodium salt.
Laboratory Protocol: Neutralization with Sodium Hydroxide
Procedure:
-
Dissolution: Dissolve the crude this compound sulfonic acid from the previous step in 100 mL of deionized water.
-
Neutralization: While stirring vigorously, slowly add 1M NaOH solution dropwise. Monitor the pH of the solution continuously with a calibrated pH meter.
-
Endpoint: Continue adding NaOH until the pH of the solution is stable between 7.0 and 8.5. Rationale: A neutral to slightly alkaline pH ensures complete conversion to the sodium salt without leaving excess caustic soda, which could be detrimental in final formulations.
-
Final Product: The resulting aqueous solution contains the sodium this compound sulfonate. The water can be removed by lyophilization (freeze-drying) or careful heating to yield the solid LAS powder.
Part III: Product Characterization and Quality Control
Thorough analysis of the final product is essential to validate the synthesis and ensure it meets quality specifications for its intended application.
Key Analytical Techniques
-
High-Performance Liquid Chromatography (HPLC): This is the definitive technique for LAS analysis. A reverse-phase HPLC method, typically using a C8 or C18 column with a UV or fluorescence detector, can separate LAS based on alkyl chain length and phenyl isomer position.[18][19] This allows for confirmation of the C11-LAS product and quantification of its purity.
-
Liquid Chromatography-Mass Spectrometry (LC/MS): Provides powerful confirmation of the product's identity by determining its molecular weight, confirming the presence of this compound sulfonate.[20] It is also highly sensitive for detecting impurities.
-
Two-Phase Titration (Active Matter Determination): A classic method to quantify the concentration of the anionic surfactant (the "active matter") in the final product. It involves titrating the LAS sample with a standard cationic surfactant solution in a chloroform-water system using a mixed indicator.
-
pH Measurement: A simple but critical test to ensure the final product is properly neutralized.
-
FT-IR Spectroscopy: Can be used to confirm the presence of key functional groups, such as the S=O and S-O stretching vibrations of the sulfonate group (~1180 cm⁻¹ and ~1040 cm⁻¹) and the aromatic C-H bonds.
Typical Product Specifications
| Parameter | Typical Value | Method | Rationale |
| Appearance | White to light yellow powder/flakes | Visual | Indicates product purity; darker colors can suggest impurities or side reactions. |
| Active Matter | > 90% | Two-Phase Titration | Measures the concentration of the desired surfactant, the key performance indicator. |
| Unsulfonated Matter | < 2.0% | HPLC, GC | Quantifies residual starting material (this compound), which has no surfactant properties. |
| pH (1% solution) | 7.0 - 9.0 | pH Meter | Confirms proper neutralization and ensures stability and compatibility in formulations. |
| Sodium Sulfate | < 5.0% | Titration / IC | Byproduct from side reactions, acts as an inert filler and can affect solubility. |
Safety and Handling Considerations
-
Sulfonating Agents: Sulfur trioxide and its derivatives (oleum, chlorosulfonic acid) are extremely corrosive, toxic, and react violently with water.[13] Always handle these reagents in a well-ventilated fume hood with appropriate Personal Protective Equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles with a face shield.
-
Exothermic Reactions: Both sulfonation and neutralization are highly exothermic.[16] Ensure adequate cooling capacity is available and always add reagents slowly and in a controlled manner to prevent thermal runaways.
-
Corrosive Materials: The intermediate sulfonic acid and the final LAS solution (if not perfectly neutral) can be corrosive. Handle with appropriate care and PPE.
Conclusion
The synthesis of linear alkylbenzene sulfonates from this compound is a well-established and robust process central to the chemical industry. By understanding the underlying principles of electrophilic aromatic substitution and carefully controlling reaction parameters—particularly temperature and stoichiometry—researchers can reliably produce high-purity this compound sulfonate. The protocols and insights provided herein serve as a comprehensive guide for the successful laboratory-scale synthesis and characterization of this vital anionic surfactant, bridging the gap between chemical theory and practical application.
References
- Alkylbenzene sulfonate - Wikipedia. (n.d.).
- Comellas, L., Portillo, J. L., & Vaquero, M. T. (1993). Development of an analytical procedure to study linear alkylbenzenesulphonate (LAS) degradation in sewage sludge-amended soils.
- Katiya, M. M., & Khayal, A. (2022). Linear Alkyl Benzene Sulfonates a Soul of Cleaning Agents: A Review on Chemistry, Synthesis, Industrial Production, Applications and Environment Solicitude. Der Pharmacia Lettre, 14(4), 19-31.
- Linear Alkyl Benzene Sulfonic Acid Production. (n.d.).
- Production method of linear alkylbenzene (sulfonic acid) - Panorama Global Trade Sdn Bhd. (n.d.).
- Linear Alkyl Benzene Explained: Production, Properties, and Industrial Applications. (2025).
- González-Mazo, E., Forja, J. M., & Gómez-Parra, A. (2009). New rapid methods for determination of total LAS in sewage sludge by high performance liquid chromatography (HPLC) and capillary electrophoresis (CE).
- Al-Sharab, J. F. (2017). Laser Ablation–Based Chemical Analysis Techniques: A Short Review. Spectroscopy, 32(6), 14-22.
- Linear alkylbenzene sulfonates - Evaluation statement. (2022, January 14). Australian Government Department of Health and Aged Care.
- LAS analytical method | Download Scientific Diagram. (n.d.). ResearchGate.
- Characterization of different commercial linear alkylbenzene sulfonate (LAS) products. (n.d.).
- Method Evaluation for the Analysis of Linear Alkylbenzene Sulfonates (LAS) in Sediment. (2001, August 13). American Cleaning Institute.
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- Sulfonation (video) | Aromatic compounds. (n.d.). Khan Academy.
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Introduction: The Significance of Sulfonated Undecylbenzene
An Application Guide to the Micellar Properties of Sulfonated Undecylbenzene
This document provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and characterizing the micellar properties of sulfonated this compound, a key anionic surfactant from the linear alkylbenzene sulfonate (LAS) family. This guide moves beyond simple procedural lists to explain the fundamental principles and causal factors behind experimental design, ensuring robust and reliable results.
Linear alkylbenzene sulfonates (LAS) are among the most widely used synthetic surfactants, primarily due to their excellent detergent properties, cost-effectiveness, and biodegradability.[1][2] Sulfonated this compound, with its 11-carbon alkyl chain, represents a specific and important member of this class. Its amphiphilic nature—a hydrophilic sulfonate head group attached to a hydrophobic alkylbenzene tail—drives its self-assembly in aqueous solutions into organized structures known as micelles.[3]
The formation, size, and stability of these micelles are critical parameters that dictate the surfactant's performance in a multitude of applications, including:
-
Detergency: Encapsulating and removing oily and greasy soils.
-
Drug Delivery: Solubilizing poorly water-soluble active pharmaceutical ingredients (APIs) to improve bioavailability.[4]
-
Industrial Processes: Acting as emulsifiers, wetting agents, and dispersants in manufacturing and enhanced oil recovery.[5]
Understanding the micellar properties of sulfonated this compound is therefore essential for optimizing formulations and predicting performance. This guide provides detailed protocols for measuring two key parameters: the Critical Micelle Concentration (CMC) and the Micelle Aggregation Number (Nagg).
The Critical Micelle Concentration (CMC)
The CMC is the specific concentration of a surfactant above which micelles begin to form in solution.[6] Below the CMC, surfactant molecules exist predominantly as individual monomers, some of which adsorb at interfaces like the air-water surface, causing a reduction in surface tension.[7][8] Once the CMC is reached, the interface becomes saturated, and any further addition of surfactant leads to the formation of micelles in the bulk solution.[7][8] Consequently, properties like surface tension remain relatively constant above the CMC.[7][9]
Knowing the CMC is vital as it represents the minimum concentration required for micelle-dependent activities and often defines the optimal concentration for use.[7] It is a key indicator of a surfactant's efficiency; a lower CMC indicates that less surfactant is needed to initiate micellization and achieve the desired effect.
Protocol 1: Determination of CMC by Surface Tensiometry
This protocol adheres to the principles outlined in the ISO 4311 standard for determining the CMC by measuring surface tension.[10][11][12][13] It is a robust and widely used method for all types of surfactants.[6][9]
Causality: The method's reliability stems from the direct physical relationship between monomer concentration at the air-water interface and surface tension. The sharp break in the surface tension vs. log-concentration plot provides a clear, physically meaningful endpoint corresponding to the onset of micellization.[7][8]
Instrumentation & Reagents:
-
Tensiometer (Du Noüy ring or Wilhelmy plate method)
-
High-purity sulfonated this compound
-
High-purity water (e.g., ASTM Type I)
-
Calibrated glassware
-
Thermostatically controlled water bath or sample stage
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a concentrated stock solution of sulfonated this compound (e.g., 20x the expected CMC) using high-purity water. Ensure complete dissolution.
-
Instrument Calibration & Setup: Calibrate the tensiometer according to the manufacturer's instructions. Set the sample stage to the desired experimental temperature (e.g., 25.0 ± 0.1 °C). Temperature control is critical as CMC is temperature-dependent.[14]
-
Initial Measurement: Measure the surface tension of the pure water to establish a baseline.
-
Preparation of Dilution Series: Prepare a series of at least 10-12 dilutions from the stock solution, spanning a concentration range that brackets the expected CMC (e.g., from 0.1x to 5x the expected CMC). A logarithmic spacing of concentrations is most effective for plotting.
-
Surface Tension Measurements:
-
Measure the surface tension for each prepared solution, starting from the most dilute and progressing to the most concentrated.
-
Ensure the platinum ring or plate is thoroughly cleaned and flamed between measurements to prevent cross-contamination.
-
Allow each solution to equilibrate for a consistent period before measurement to ensure a stable surface tension reading.
-
-
Data Analysis:
-
Plot the measured surface tension (γ, in mN/m) on the y-axis against the logarithm of the surfactant concentration (log C) on the x-axis.
-
The resulting graph should show two distinct linear regions: a steep decline in surface tension at low concentrations and a plateau at high concentrations.[8][9]
-
Perform a linear regression on the data points in both the pre-CMC and post-CMC regions.
-
The CMC is the concentration corresponding to the intersection point of these two regression lines.[7][12]
-
Micelle Aggregation Number (Nagg)
The aggregation number (Nagg) is the average number of individual surfactant molecules that assemble to form a single micelle.[15] This parameter provides critical insight into the size and geometry of the micelles. For a given surfactant, Nagg is influenced by factors such as temperature, ionic strength, and surfactant concentration.[16] For instance, the addition of salt to an ionic surfactant solution can increase the aggregation number by shielding electrostatic repulsion between the charged head groups, allowing micelles to grow larger.[17]
Protocol 2: Determination of Nagg by Steady-State Fluorescence Quenching (SSFQ)
The SSFQ method is a widely adopted technique for determining Nagg due to its sensitivity and the relative accessibility of spectrofluorometers.[18][19] The method is based on monitoring the quenching of a fluorescent probe molecule that is solubilized within the micelles by a quencher molecule that also partitions into the micelles.[20][21]
Causality: The principle relies on Poisson statistics. The probability of finding a fluorescent probe in a micelle that also contains one or more quencher molecules depends on the total number of micelles in the solution.[22] By measuring the decrease in fluorescence intensity as a function of quencher concentration, one can deduce the micelle concentration and, subsequently, the aggregation number.[21]
Instrumentation & Reagents:
-
Spectrofluorometer
-
Fluorescent Probe: Pyrene (hydrophobic, partitions strongly into the micellar core)
-
Quencher: Cetylpyridinium chloride (amphiphilic, partitions into micelles)[20]
-
Sulfonated this compound solution at a concentration well above its CMC (e.g., 10x CMC)
-
High-purity water
Step-by-Step Methodology:
-
Prepare Solutions:
-
Prepare a stock solution of the sulfonated this compound at the desired concentration (C_surf) in high-purity water.
-
Prepare a concentrated stock solution of the quencher.
-
Prepare a stock solution of pyrene in a volatile solvent (e.g., acetone).
-
-
Sample Preparation:
-
Aliquot a small, precise amount of the pyrene stock solution into a series of volumetric flasks.
-
Evaporate the solvent completely under a gentle stream of nitrogen. This leaves a thin film of pyrene.
-
To each flask, add the sulfonated this compound solution. The final pyrene concentration should be very low (~1 µM) to ensure no more than one probe per micelle.
-
Sonicate or stir the solutions overnight in the dark to ensure complete solubilization of the pyrene within the micelles.
-
-
Fluorescence Measurements:
-
Measure the fluorescence intensity of the pyrene-micelle solution without any quencher (I₀). For pyrene, an excitation wavelength of ~335 nm is typical, with emission monitored at ~373 nm.
-
Create a series of samples by adding increasing micro-aliquots of the quencher stock solution to the pyrene-micelle solution.
-
After each addition, mix thoroughly and measure the steady-state fluorescence intensity (I).
-
-
Data Analysis (Turro-Yekta Equation):
-
The data is analyzed using the following equation, which models the quenching process: ln(I₀ / I) = [Quencher] / [Micelle]
-
Here, [Quencher] is the total concentration of the quencher and [Micelle] is the concentration of micelles.
-
Plot ln(I₀ / I) versus [Quencher]. The plot should be linear.
-
The slope of this line is equal to 1 / [Micelle].
-
Calculate the micelle concentration: [Micelle] = 1 / slope.
-
-
Calculate Aggregation Number (Nagg):
-
The aggregation number can now be calculated using the total surfactant concentration (C_surf), the CMC, and the calculated micelle concentration: Nagg = (C_surf - CMC) / [Micelle]
-
The term (C_surf - CMC) represents the concentration of surfactant molecules that are incorporated into micelles.
-
Factors Influencing Micellar Properties
The micellar characteristics of sulfonated this compound are not fixed but are highly dependent on the solution environment. Understanding these influences is crucial for formulation design.
| Parameter | Effect on CMC | Effect on Aggregation Number (Nagg) | Underlying Causality |
| Increased Temperature | Variable; often shows a minimum | Generally Decreases | Increased temperature disrupts the structured water around the hydrophobic tails, which can favor micellization (lowering CMC), but also increases monomer solubility and kinetic energy, which opposes it.[14] Higher kinetic energy leads to less stable, smaller micelles. |
| Addition of Electrolyte (e.g., NaCl) | Decreases Significantly | Increases | The added counterions (Na+) screen the electrostatic repulsion between the anionic sulfonate head groups. This reduces the opposition to aggregation, allowing micelles to form at a lower concentration and grow to a larger size.[17][23] |
| Divalent Cations (e.g., MgCl₂, CaCl₂) | Decreases More Sharply than Monovalent Salts | Increases Significantly | Divalent cations (Mg²+, Ca²+) are much more effective at shielding the negative charge of the head groups than monovalent cations, leading to a more pronounced decrease in CMC and increase in Nagg.[14][24][25][26] |
| Increased Alkyl Chain Length | Decreases | Increases | A longer hydrophobic chain increases the hydrophobic effect, which is the main driving force for micellization.[3][5] This leads to a lower CMC. A larger hydrophobic core can accommodate more monomers, resulting in a higher Nagg. |
Thermodynamics of Micellization
Micelle formation is a spontaneous thermodynamic process driven primarily by the hydrophobic effect.[3] When surfactant monomers are transferred from the aqueous environment to the nonpolar interior of a micelle, the ordered water molecules surrounding the hydrophobic tails are released into the bulk water, resulting in a significant increase in the entropy of the system (ΔS > 0).[27][28]
The standard Gibbs free energy of micellization (ΔG°_mic) can be calculated from the CMC:
For ionic surfactants: ΔG°_mic ≈ (2 - α) * RT * ln(CMC) (where α is the degree of counterion dissociation, R is the gas constant, and T is the temperature in Kelvin)
A negative ΔG°_mic indicates a spontaneous process. The enthalpy (ΔH°_mic) and entropy (ΔS°_mic) can be determined by studying the temperature dependence of the CMC using the Gibbs-Helmholtz equation. For many ionic surfactants at room temperature, the process is entropy-driven (TΔS > ΔH).[27]
References
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- Alfa Chemistry.
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- ResearchGate.
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- Langmuir. Micelle Aggregation Numbers of Surfactants in Aqueous Solutions: A Comparison between the Results from Steady-State and Time-Resolved Fluorescence Quenching.
- ANSI Webstore. ISO 4311-1979.
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- The Journal of Physical Chemistry B. Determination of Micellar Aggregation Numbers in Dilute Surfactant Systems with the Fluorescence Quenching Method.
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- Materials (Basel).
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Undecylbenzene: A High-Purity Standard for Analytical Chemistry - Application Notes and Protocols
Introduction: The Role of High-Purity Standards in Analytical Excellence
In the landscape of analytical chemistry, the accuracy and reliability of measurements are paramount. High-purity analytical standards serve as the bedrock of quantitative analysis, providing the essential reference points against which unknown samples are measured. Undecylbenzene (C₁₇H₂₈), a linear alkylbenzene, has emerged as a crucial standard in various chromatographic applications due to its stable chemical nature, appropriate volatility, and distinct chromatographic behavior. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound as a high-purity analytical standard. We will delve into its fundamental properties, detailed protocols for its use in Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), and the principles of ensuring its purity and proper handling.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of an analytical standard is fundamental to its correct application. These properties dictate the optimal conditions for its storage, handling, and use in analytical instrumentation.
| Property | Value | Reference |
| Molecular Formula | C₁₇H₂₈ | [1] |
| Molar Mass | 232.4 g/mol | [2] |
| Appearance | Colorless liquid | [2] |
| Density | 0.855 g/mL at 25°C | [1] |
| Boiling Point | 316°C | [1] |
| Melting Point | -5°C | [1] |
| Refractive Index (n20/D) | 1.482 | [1] |
| Solubility | Insoluble in water; soluble in organic solvents. | [2] |
Ensuring Standard Purity: The Foundation of Accurate Quantification
Purification Methodologies for High-Purity this compound
Commercial this compound may contain isomers and other related impurities from its synthesis.[3] To achieve the purity required for a reference standard (typically ≥99.5%), advanced purification techniques are employed.
-
Fractional Distillation under Reduced Pressure: This is a primary method for purifying liquid organic compounds.[3][4] By lowering the pressure, the boiling point of this compound is reduced, preventing thermal degradation while allowing for the separation of components with close boiling points.[5] The process involves heating the mixture in a flask connected to a fractionating column, which provides a large surface area for repeated vaporization and condensation cycles, effectively separating compounds based on their volatility.[3]
-
Zone Refining: For achieving ultra-high purity, zone refining is an exceptional technique for organic compounds that are solid at or near room temperature.[1][2] This method involves passing a narrow molten zone slowly through a solid ingot of the substance. Impurities, being more soluble in the molten phase, are swept along with the molten zone to one end of the ingot, leaving behind a highly purified solid.[1][2]
Quality Control and Purity Assessment
A Certificate of Analysis (CoA) is a critical document that accompanies a high-purity standard. It provides a detailed summary of the quality control testing performed to certify the standard's purity and identity.
A comprehensive CoA for this compound should include:
-
Product Identification: Name, CAS number (6742-54-7), and lot number.[6][7]
-
Purity: Determined by a primary analytical method, typically Gas Chromatography with Flame Ionization Detection (GC-FID), expressed as a weight percentage.
-
Identity Confirmation: Verified by techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Traceability: Statement of traceability to national or international standards (e.g., NIST).[8]
-
Uncertainty: The uncertainty of the certified purity value.
-
Date of Certification and Expiry: To ensure the standard's integrity over time.[8]
Application Protocol 1: this compound as a Reference Standard in Gas Chromatography (GC)
This compound is an excellent reference standard for the quantitative analysis of semi-volatile organic compounds by GC, particularly in environmental and industrial hygiene applications.
Experimental Workflow: GC Analysis
Caption: Workflow for quantitative analysis using this compound as a GC standard.
Step-by-Step Protocol for GC Analysis
-
Preparation of Stock Standard Solution (e.g., 1000 µg/mL):
-
Accurately weigh approximately 10 mg of high-purity this compound into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a high-purity solvent such as hexane or isooctane.
-
This stock solution should be stored in a tightly sealed vial at 4°C.
-
-
Preparation of Calibration Standards:
-
Perform serial dilutions of the stock solution to prepare a series of at least five calibration standards covering the expected concentration range of the analyte in the samples.[9] For example, prepare standards with concentrations of 1, 5, 10, 25, and 50 µg/mL.
-
-
Gas Chromatography (GC) Conditions (adapted from a method for linear alkylbenzenes)[1]:
-
GC System: A gas chromatograph equipped with a flame ionization detector (FID).
-
Column: A capillary column suitable for semi-volatile compounds, such as a VF-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.[1]
-
Injector Temperature: 250°C.[1]
-
Detector Temperature: 275°C.[1]
-
Oven Temperature Program: 180°C (isothermal).[1]
-
Carrier Gas: Nitrogen or Helium at a flow rate of 2.5 mL/min.[1]
-
Injection Volume: 1 µL.
-
-
Calibration Curve Construction:
-
Inject each calibration standard into the GC system and record the peak area of this compound.
-
Plot a graph of peak area (y-axis) versus concentration (x-axis).
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). A R² value > 0.995 is generally considered acceptable.
-
-
Sample Analysis and Quantification:
-
Inject the prepared sample into the GC system and record the peak area of the analyte of interest.
-
Using the equation from the calibration curve, calculate the concentration of the analyte in the sample.
-
Application Protocol 2: this compound as a Reference Standard in High-Performance Liquid Chromatography (HPLC)
For less volatile or thermally labile compounds, HPLC is the analytical method of choice. This compound can be used as a reference standard in reversed-phase HPLC for the analysis of other aromatic hydrocarbons.
Experimental Workflow: HPLC Analysis
Caption: Workflow for quantitative analysis using this compound as an HPLC standard.
Step-by-Step Protocol for HPLC Analysis
Note: The following is a recommended starting method and may require optimization for specific applications.
-
Preparation of Stock Standard Solution (e.g., 1000 µg/mL):
-
Accurately weigh approximately 10 mg of high-purity this compound into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with HPLC-grade acetonitrile or methanol.
-
Store the stock solution in a tightly sealed vial at 4°C.
-
-
Preparation of Calibration Standards:
-
Perform serial dilutions of the stock solution with the mobile phase to prepare a series of at least five calibration standards covering the desired concentration range.
-
-
High-Performance Liquid Chromatography (HPLC) Conditions (Recommended):
-
HPLC System: An HPLC system with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).[10]
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 75:25 v/v).[11] The optimal ratio may need to be determined experimentally.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).
-
Detection Wavelength: 254 nm.[10]
-
Injection Volume: 10 µL.
-
-
Calibration Curve Construction:
-
Inject each calibration standard and record the peak area of this compound.
-
Construct a calibration curve and perform linear regression as described in the GC protocol.
-
-
Sample Analysis and Quantification:
-
Ensure the sample is dissolved in a solvent compatible with the mobile phase and filtered through a 0.45 µm filter before injection.
-
Inject the prepared sample and quantify the analyte of interest using the calibration curve.
-
Safety, Handling, and Disposal
As with any chemical, proper safety precautions must be observed when handling this compound.
-
Hazards: this compound may cause skin and eye irritation.[6] It is also very toxic to aquatic life with long-lasting effects.[1]
-
Handling: Wear appropriate personal protective equipment (PPE), including safety glasses and chemical-resistant gloves.[12] Work in a well-ventilated area or under a fume hood.
-
Storage: Store in a tightly closed container in a cool, dry place away from strong oxidizing agents.[1]
-
Disposal: Dispose of waste material and containers as hazardous waste in accordance with local, state, and federal regulations.[12] Avoid release to the environment.[1]
Conclusion: The Value of a Reliable Standard
This compound serves as a versatile and reliable high-purity standard for a range of analytical applications. Its well-defined properties and chromatographic behavior make it an invaluable tool for accurate quantification in research, quality control, and drug development. By adhering to the protocols and principles outlined in this guide, scientists can ensure the integrity of their analytical data and contribute to the advancement of their respective fields.
References
- ChemBK. (n.d.). This compound.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23194, this compound.
- HPC Standards Inc. (n.d.). n-Undecylbenzene.
- National Institute of Standards and Technology. (n.d.). Benzene, undecyl-. In NIST Chemistry WebBook.
- Al-Othman, Z. A., Ali, I., & Al-Warthan, A. (2012). HPLC determination of four derivatives of benzene. Journal of the Chilean Chemical Society, 57(4), 1383-1385.
- Scribd. (n.d.). HPLC Analysis of Aromatic Compounds.
- Agilent Technologies. (2018). Determination of Benzene and Certain Derivatives in Water by Headspace Gas Chromatography (ISO 11423-1).
- ASTM International. (2019). Standard Test Method for Determination of Benzene, Toluene, and Total Aromatics in Finished Gasolines by Gas Chromatography/Mass Spectrometry. ASTM D5769-19.
- University of Rochester. (n.d.). Purification: Distillation at Reduced Pressures.
- Britannica. (n.d.). Zone melting.
- University of Rochester. (n.d.). Purification: Fractional Distillation.
- Wikipedia. (n.d.). Fractional distillation.
- Institute of Geophysical and Geochemical Exploration. (n.d.). Certificate of Certified Reference Material The Chemical Composition of Stream Sediment.
- PubChem. (n.d.). This compound - Safety and Hazards.
- Repository UIN Malang. (2018). Preparation and utilization of monolithic column as HPLC stationary phase for alkyl benzene separation with low mobile phase.
Sources
- 1. Zone melting - Refining, Purification, Separation | Britannica [britannica.com]
- 2. americanlaboratory.com [americanlaboratory.com]
- 3. Purification [chem.rochester.edu]
- 4. Fractional distillation - Wikipedia [en.wikipedia.org]
- 5. Purification [chem.rochester.edu]
- 6. Reversed phase liquid chromatography of organic hydrocarbons with water as the mobile phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pp.bme.hu [pp.bme.hu]
- 8. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 9. benchchem.com [benchchem.com]
- 10. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 11. repository.uin-malang.ac.id [repository.uin-malang.ac.id]
- 12. This compound | C17H28 | CID 23194 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Undecylbenzene Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for undecylbenzene synthesis. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize your experimental yield and purity. As Senior Application Scientists, we understand the nuances of synthetic organic chemistry and have structured this guide to address the specific challenges you may encounter.
Section 1: Troubleshooting Guide for Low Yield of this compound
Low yields in the synthesis of this compound can be attributed to several factors, ranging from reagent quality to reaction conditions. This section provides a systematic approach to identifying and resolving these issues.
Question: My Friedel-Crafts alkylation of benzene with 1-undecene is giving a low yield of this compound. What are the potential causes and how can I fix this?
Answer:
Low yields in this direct alkylation approach are common and can be traced to several key issues. Let's break them down systematically.
1. Carbocation Rearrangement:
-
The "Why": The reaction of 1-undecene with a Lewis acid catalyst (like AlCl₃ or BF₃ etherate) generates a primary carbocation. This primary carbocation is unstable and will readily rearrange to a more stable secondary carbocation via a hydride shift.[1] This leads to a mixture of constitutional isomers of this compound, with the desired linear n-undecylbenzene often being a minor product.
-
The Fix: To avoid this, a two-step approach involving Friedel-Crafts acylation followed by a reduction is the preferred method for synthesizing n-undecylbenzene.[2]
2. Polyalkylation:
-
The "Why": The alkyl group of the newly formed this compound is an electron-donating group, which activates the aromatic ring.[3] This makes the product more reactive than the starting benzene, leading to further alkylation and the formation of di- and tri-undecylbenzene byproducts.[1]
-
The Fix: Using a large excess of benzene can help to minimize polyalkylation by increasing the probability of the alkylating agent reacting with a benzene molecule rather than an already alkylated product.[4][5]
3. Catalyst Deactivation:
-
The "Why": Lewis acid catalysts like aluminum chloride (AlCl₃) are extremely sensitive to moisture.[6] Any water present in the reagents or glassware will react with the catalyst, rendering it inactive.
-
The Fix: Ensure all glassware is thoroughly dried, and all reagents and solvents are anhydrous.[7] Use freshly opened or properly stored anhydrous AlCl₃ for best results.
4. Sub-Optimal Reaction Conditions:
-
The "Why": Temperature, reaction time, and molar ratios of reactants and catalyst all play a crucial role in the yield.[5][8] For instance, higher temperatures can favor the formation of byproducts.
-
The Fix: Systematically optimize the reaction conditions. A study on the alkylation of benzene with undecene-1 found that a temperature of 80°C, a benzene to undecene-1 molar ratio of 10:1, and a catalyst amount of 20% by weight of benzene resulted in a 70.6% yield of sec-undecylbenzene.[4][5]
Question: I'm using the recommended Friedel-Crafts acylation followed by reduction, but my overall yield is still poor. Where should I troubleshoot?
Answer:
This two-step approach is generally more reliable for producing n-undecylbenzene. If you're experiencing low yields, it's important to analyze each step independently.
Step 1: Friedel-Crafts Acylation Troubleshooting
Workflow for Friedel-Crafts Acylation
Caption: Decision tree for selecting a reduction method.
A. Clemmensen Reduction Issues:
-
The "Why": The Clemmensen reduction is performed under strongly acidic conditions (zinc amalgam and concentrated HCl). [2][9][10]This method is not suitable for substrates with acid-sensitive functional groups, such as acetals, ketals, or certain protecting groups, which can be hydrolyzed or decomposed. [9]* The Fix: If your molecule contains acid-labile groups, the Wolff-Kishner reduction is a better choice. [10]
-
The "Why": The reaction is heterogeneous and occurs on the surface of the zinc amalgam. [11][12]Improperly prepared amalgam will have low activity.
-
The Fix: Ensure the zinc amalgam is freshly prepared and activated.
B. Wolff-Kishner Reduction Issues:
-
The "Why": The Wolff-Kishner reduction is carried out under strongly basic conditions at high temperatures. [13][14]This makes it unsuitable for base-sensitive substrates, such as esters or lactones, which can be hydrolyzed. [15]* The Fix: If your molecule has base-labile groups, the Clemmensen reduction would be the preferred method. [16]
-
The "Why": The formation of the hydrazone intermediate can be sterically hindered. [13]Additionally, high temperatures can sometimes lead to side reactions.
-
The Fix: For sterically hindered ketones, the Huang-Minlon modification, which involves refluxing with hydrazine hydrate and a base followed by distillation of water to increase the temperature, can improve yields. [14][15]
Section 2: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis of this compound.
Q1: Can I use Friedel-Crafts alkylation with 1-undecanol to synthesize this compound?
A1: Yes, it is possible to use 1-undecanol for the alkylation of benzene in the presence of a Lewis acid like anhydrous aluminum chloride. [4][5]However, this method is also prone to carbocation rearrangement, leading to a mixture of sec-undecylbenzene isomers rather than the desired n-undecylbenzene. One study reported a 42.2% yield of sec-undecylbenzene under optimized conditions (80°C, 10:1 benzene to undecanol-1 molar ratio). [4] Q2: What are some of the common byproducts in this compound synthesis and how can I minimize them?
A2: The most common byproducts are isomers of this compound (due to carbocation rearrangement) and polyalkylated benzenes. [1]To minimize isomers, use the Friedel-Crafts acylation/reduction pathway. To minimize polyalkylation, use a large excess of benzene. [4][5] Q3: How can I purify the final this compound product?
A3: Purification of this compound can be achieved through vacuum distillation. [17]This method is effective at separating the desired product from higher-boiling polyalkylated byproducts and any remaining starting materials. Column chromatography can also be employed for smaller-scale purifications. [18] Q4: Are there greener alternatives to traditional Lewis acid catalysts for Friedel-Crafts reactions?
A4: Yes, research is ongoing into more environmentally friendly catalysts. Some alternatives that have been explored for Friedel-Crafts type reactions include solid acid catalysts like zeolites and clays, as well as certain metal oxides and ionic liquids. [19][20][21][22]These can offer advantages such as easier separation and reusability.
Q5: What safety precautions should I take during this compound synthesis?
A5: Benzene is a known carcinogen and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. [23]Anhydrous aluminum chloride reacts violently with water and is corrosive. Concentrated acids and bases used in the reduction steps are also highly corrosive. Always consult the Safety Data Sheets (SDS) for all reagents before beginning any experiment.
Data Summary
| Reaction Parameter | Condition | Expected Outcome/Yield | Reference |
| Alkylation with 1-Undecene | |||
| Temperature | 80°C | Optimized for sec-undecylbenzene | ,[4] [5] |
| Benzene:Undecene Molar Ratio | 10:1 | 70.6% yield of sec-undecylbenzene | ,[4] [5] |
| Catalyst (BF₃ etherate) | 20% by wt. of benzene | ,[4] [5] | |
| Alkylation with 1-Undecanol | |||
| Temperature | 80°C | Optimized for sec-undecylbenzene | [4] |
| Benzene:Undecanol Molar Ratio | 10:1 | 42.2% yield of sec-undecylbenzene | [4] |
| Catalyst (AlCl₃) | 15% by wt. of benzene | [4] |
Experimental Protocols
Protocol 1: Friedel-Crafts Acylation of Benzene with Undecanoyl Chloride
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser with a drying tube, and a magnetic stirrer.
-
Reagents: In the flask, suspend anhydrous aluminum chloride (1.1 eq.) in anhydrous benzene (10 eq.).
-
Reaction: Cool the mixture in an ice bath. Add undecanoyl chloride (1.0 eq.) dropwise from the dropping funnel over 30 minutes, maintaining the temperature between 0-5°C.
-
Completion: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-3 hours, or until the reaction is complete (monitored by TLC or GC).
-
Workup: Carefully pour the reaction mixture onto crushed ice containing concentrated HCl.
-
Extraction: Separate the organic layer and extract the aqueous layer with a suitable solvent (e.g., diethyl ether or dichloromethane).
-
Purification: Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude undecanophenone. Purify further by vacuum distillation or column chromatography.
Protocol 2: Clemmensen Reduction of Undecanophenone
-
Catalyst Preparation: Prepare zinc amalgam by stirring zinc dust with a 5% aqueous solution of mercuric chloride for 5-10 minutes. Decant the aqueous solution and wash the amalgam with water.
-
Reaction: To a round-bottom flask containing the zinc amalgam, add water, concentrated hydrochloric acid, and undecanophenone.
-
Reflux: Heat the mixture to reflux for 4-6 hours. Additional portions of concentrated HCl may need to be added during the reflux period.
-
Completion: Monitor the reaction by TLC or GC until the starting material is consumed.
-
Workup: Cool the reaction mixture and decant the aqueous layer.
-
Extraction: Extract the aqueous layer with a suitable organic solvent.
-
Purification: Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting this compound by vacuum distillation.
References
- Saha, D., Ashaduzzaman, M., Sarker, M., Saha, P., & Siddiqui, T. (2014). Synthesis of sec.-undecylbenzene and sec.-dodecylbenzene by alkylation. Bangladesh Journal of Scientific and Industrial Research, 49(1), 9–12. [Link]
- Saha, D., Ashaduzzaman, M., Sarker, M., Saha, P., & Siddiqui, T. (2014). Synthesis of sec.-undecylbenzene and sec.-dodecyl benzene by alkylation. Bangladesh Journal of Scientific and Industrial Research. [Link]
- Optimization of Reaction Conditions for Friedel-Crafts alkylation. (n.d.). ResearchGate.
- Optimization of the Friedel-Crafts reaction conditions. [a]. (n.d.). ResearchGate.
- Reaction condition optimization for Friedel–Crafts alkylation.a) a). (n.d.). ResearchGate.
- Green and sustainable approaches for the Friedel–Crafts reaction between aldehydes and indoles. (2022).
- Saha, D., Ashaduzzaman, M., Sarker, M., Saha, P., & Siddiqui, T. (2014). Synthesis of sec.-undecylbenzene and sec.-dodecyl benzene by alkylation.
- Clemmensen Reduction. (n.d.). ChemTalk.
- Clemmensen reduction. (n.d.). Wikipedia.
- Clemmensen Reduction. (n.d.). Organic Chemistry Portal.
- Wolff–Kishner reduction. (n.d.). Wikipedia.
- Clemmensen Reduction. (2014). Chem-Station.
- Clemmensen Reduction. (n.d.). Cambridge University Press.
- Wolff–Kishner reduction. (2018). Sciencemadness Wiki.
- Wolff-Kishner Reduction. (n.d.). J&K Scientific LLC.
- The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. (2018). Master Organic Chemistry. [Link]
- This compound. (n.d.). PubChem.
- Friedel-Crafts Acylation. (2023). Chemistry LibreTexts.
- Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). (2019). Beilstein Journal of Organic Chemistry. [Link]
- The Friedel-Crafts Alkylation and Acylation of Benzene. (n.d.). MCC Organic Chemistry.
- Applications of Friedel–Crafts reactions in total synthesis of natural products. (2018).
- Wolff-Kishner Reduction. (2023). The Organic Chemistry Tutor. [Link]
- Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. (2021). International Journal of Advanced Chemistry Research. [Link]
- Benzene, undecyl-. (n.d.). US EPA.
- This compound. (n.d.). PubChem.
- Multi-step Synthesis of Substituted Benzenes. (2023). YouTube. [Link]
- Generating Optimal Molecules with Synthesizability and 3D Equivariant Conformational Constraints. (2023). UC Berkeley EECS. [Link]
- Increasing the Selectivity of Synthesis Stages for Linear Alkyl Benzenes. (2017).
- Purification of linear alkylbenezene-based liquid scintillator and the effects of impurities on detection properties. (2022).
- 36.06 Practice with Multi-step Synthesis of Substituted Benzenes. (2018). YouTube. [Link]
- Practice Problem: Synthesis Challenge. (2018). YouTube. [Link]
- Synthesis of Polysubstituted Benzenes. (2024). Chemistry LibreTexts.
- Methods of preparation of Benzene. (2020). YouTube. [Link]
- This compound. (n.d.). Haz-Map.
- Improving Cyclohexane Yield from Hydrogenation Benzene with a Modified Multistage Separation Design. (2025). Journal of Chemical Engineering Research Progress. [Link]
Sources
- 1. The Friedel-Crafts Alkylation and Acylation of Benzene | MCC Organic Chemistry [courses.lumenlearning.com]
- 2. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis of sec.-undecylbenzene and sec.-dodecyl benzene by alkylation | Bangladesh Journal of Scientific and Industrial Research [banglajol.info]
- 9. Clemmensen Reduction | ChemTalk [chemistrytalk.org]
- 10. Clemmensen Reduction [organic-chemistry.org]
- 11. Clemmensen Reduction | Chem-Station Int. Ed. [en.chem-station.com]
- 12. Clemmensen Reduction (Chapter 30) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 13. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 14. Wolff–Kishner reduction - Sciencemadness Wiki [sciencemadness.org]
- 15. jk-sci.com [jk-sci.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. Green and sustainable approaches for the Friedel–Crafts reaction between aldehydes and indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 21. BJOC - Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) [beilstein-journals.org]
- 22. chemistryjournals.net [chemistryjournals.net]
- 23. hpc-standards.com [hpc-standards.com]
Technical Support Center: Purification of Crude Undecylbenzene
Welcome to the technical support center for the purification of crude undecylbenzene. This guide is designed for researchers, scientists, and drug development professionals who require high-purity this compound for their work. Here, we address common challenges and provide in-depth, field-proven solutions in a direct question-and-answer format. Our focus is on the causality behind experimental choices to ensure both success and safety in the laboratory.
Section 1: Frequently Asked Questions (FAQs)
This section covers fundamental questions about crude this compound and initial purification strategies.
Q1: What are the typical impurities in my crude this compound reaction mixture?
A1: The impurity profile of crude this compound is largely dictated by its synthesis method, which is typically a Friedel-Crafts alkylation of benzene with an undecyl-containing electrophile (e.g., 1-undecene or 1-chloroundecane) using an acid catalyst.[1][2][3][4]
Common impurities include:
-
Unreacted Starting Materials: Excess benzene and the alkylating agent (e.g., 1-undecene).
-
Catalyst Residues: Acidic catalysts like aluminum chloride (AlCl₃) or hydrogen fluoride (HF) can remain.[1] These are often the cause of product discoloration and degradation upon heating.
-
Reaction Byproducts:
-
Solvent Residues: Solvents used during the reaction or aqueous workup (e.g., dichloromethane, ether) may be present.[5]
-
Degradation Products: Over time, especially with exposure to air and light, this compound can form peroxides and other oxidation products.[6][7][8]
Q2: What is the best overall strategy for purifying crude this compound?
A2: A multi-step approach is most effective. The strategy involves first removing acidic impurities and then separating components based on their boiling points, followed by a final polishing step if necessary.
Caption: General purification workflow for crude this compound.
Q3: How do I assess the purity of my this compound at different stages?
A3: A combination of techniques is recommended:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the most powerful tool. It can separate volatile components and provide their relative quantities (purity percentage) and identify them through their mass spectra. It is ideal for detecting starting materials, isomers, and polyalkylated byproducts.[9]
-
Thin-Layer Chromatography (TLC): A quick and inexpensive method to monitor the progress of column chromatography.[10] Since this compound is non-polar, you can use a non-polar solvent system (e.g., hexanes) on a silica or alumina plate. Impurities of different polarities will show up as separate spots.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the final product and identify impurities if they are present in significant amounts (>1-5%).
-
Refractive Index: The refractive index of pure this compound is approximately 1.482 at 20 °C.[1][11] A deviation from this value can indicate the presence of impurities.
Section 2: Troubleshooting Guide
This section addresses specific problems you may encounter during the purification process.
Part 2.1: Issues with Distillation
Fractional distillation is the primary workhorse for this compound purification, separating components based on differences in their boiling points.[12][13] Given the high boiling point of this compound, this must be performed under vacuum to prevent thermal decomposition.
Physical Properties for Distillation Planning
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C at 1 atm) | Density (g/cm³) |
| Benzene | 78.11 | 80.1 | 0.877 |
| 1-Undecene | 154.30 | 193 | 0.750 |
| This compound | 232.40 | 316 [11] | 0.855 [1][11] |
| Dithis compound (approx.) | ~386 | >400 | ~0.860 |
Q4: My crude product turns dark brown or black upon heating for distillation. What's happening?
A4: This is a classic sign of thermal decomposition, almost always caused by residual acid catalyst (e.g., AlCl₃) from the synthesis.[9] At high temperatures, these acidic residues catalyze polymerization and charring of the organic material.
Solution: Neutralize Before Distilling
-
Protocol: Before charging the distillation flask, wash the crude product with a dilute basic solution.
-
Dissolve the crude oil in a non-polar, water-immiscible solvent like diethyl ether or hexane.
-
Transfer the solution to a separatory funnel.
-
Wash with a 5% sodium bicarbonate (NaHCO₃) solution. Swirl gently at first to release any CO₂ gas produced, and vent the funnel frequently.
-
Wash with deionized water until the aqueous layer is neutral (test with pH paper).
-
Wash with brine (saturated NaCl solution) to break any emulsions and help remove water from the organic layer.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent by rotary evaporation. The resulting oil is now ready for vacuum distillation.
-
Q5: I'm having trouble separating this compound from its isomers using distillation.
A5: Positional isomers of this compound often have very close boiling points, making separation by distillation difficult and requiring a highly efficient fractional distillation column.[14][15] Simple distillation or a short Vigreux column will be ineffective.
Solutions:
-
Improve Distillation Efficiency: Use a longer fractionating column packed with structured packing (e.g., Raschig rings) or a spinning band distillation system. These provide more "theoretical plates," enhancing separation.[14][15]
-
Switch to Chromatography: If high isomeric purity is required, column chromatography is the more effective method for separating isomers.[9]
Part 2.2: Issues with Column Chromatography
Column chromatography separates compounds based on their differential adsorption to a stationary phase.[10][16] For non-polar this compound, normal-phase chromatography (polar stationary phase, non-polar mobile phase) is standard.
Q6: My this compound won't elute from the silica gel column, even with a relatively non-polar solvent.
A6: This is an unusual problem for a non-polar hydrocarbon, suggesting an issue with either the sample, the solvent, or the column itself.
Possible Causes & Solutions:
-
Cause 1: Incorrect Solvent Polarity. You may have overestimated the polarity needed. This compound should elute with 100% hexane or petroleum ether.
-
Solution: Start with a very non-polar solvent (e.g., hexane). If the product doesn't move, gradually increase the polarity by adding a small amount (0.5-2%) of a slightly more polar solvent like dichloromethane or toluene.[10]
-
-
Cause 2: Sample is Not What You Think. The compound of interest might be a much more polar byproduct from the reaction.
-
Solution: Re-analyze your crude material with GC-MS or NMR to confirm its identity.
-
-
Cause 3: Irreversible Adsorption/Decomposition. Acidic silica gel can sometimes react with certain compounds.[17]
Q7: All my components are eluting together at the solvent front.
A7: This indicates that your eluent (mobile phase) is too polar. The solvent is competing so effectively for the stationary phase that it washes all compounds, regardless of their polarity, through the column without achieving separation.
Solution: Decrease Eluent Polarity
-
Protocol: Start with a very non-polar solvent like hexane or petroleum ether. If all components still co-elute, your compounds are likely all very non-polar. In this case, you may need a more specialized chromatographic technique, such as using a silver-impregnated silica column, which can separate hydrocarbons based on subtle differences in their π-electron systems.[16]
Caption: Decision tree for troubleshooting column chromatography.
Part 2.3: Product Stability and Safety
Q8: I opened a bottle of this compound that has been stored for a year and it has a sharp, unpleasant odor. Is it safe to use?
A8: Caution is required. Aromatic hydrocarbons like this compound can slowly react with atmospheric oxygen, especially when exposed to light, to form hydroperoxides.[7][8][20] These compounds can be explosive, particularly when concentrated by heating during distillation.[7] The sharp odor may indicate the presence of these oxidation byproducts.
Solution: Test for Peroxides Before Use
-
Protocol for Peroxide Detection:
-
Use commercially available peroxide test strips. Dip the strip into the this compound and compare the resulting color to the chart provided. Concentrations above 10 mg/L are concerning.[21]
-
Alternatively, add 1 mL of the this compound to a solution of 100 mg of potassium iodide (KI) in 1 mL of glacial acetic acid. A yellow-to-brown color indicates the presence of peroxides.
-
-
Protocol for Peroxide Removal: If peroxides are detected, they must be removed before heating or distilling the solvent.
-
Activated Alumina Column: Pass the this compound through a short column packed with basic activated alumina.[6][20] This method effectively decomposes hydroperoxides. Test the eluate to confirm peroxide removal.
-
Ferrous Sulfate Wash: Shake the this compound with a freshly prepared, concentrated solution of ferrous sulfate (FeSO₄).[6][20] This reduces the peroxides. The solvent must then be washed with water and re-dried.
-
CRITICAL SAFETY NOTE: Never distill a solvent that contains a high concentration of peroxides. If visible crystals are present in the container, do not handle it. Contact your institution's Environmental Health and Safety (EHS) office immediately.[21]
References
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
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- National Institute of Standards and Technology. (n.d.). Benzene, undecyl-. NIST Chemistry WebBook.
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- Mair, B. J., & Forziati, A. F. (1944). Alkylbenzenes in the C8 fraction from five different catalytic petroleum refining processes. Journal of Research of the National Bureau of Standards, 32(4), 165-174.
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Technical Support Center: Undecylbenzene Sulfonation
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support center for undecylbenzene sulfonation. This guide is designed for researchers, scientists, and professionals in drug development and chemical synthesis. It provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to ensure the success of your sulfonation experiments. Our approach is built on explaining the fundamental chemical principles behind each step, empowering you to not only solve immediate issues but also to proactively optimize your workflow.
Troubleshooting Guide
This section addresses the most common challenges encountered during the sulfonation of this compound. Each issue is presented in a question-and-answer format to directly address specific problems.
Issue 1: Low Yield of this compound Sulfonic Acid (UBSA)
Q: My reaction is consistently resulting in a low yield of the desired monosulfonated product. What are the likely causes and how can I improve the conversion?
A: Low yields in this compound sulfonation are typically traced back to three primary factors: reaction equilibrium, suboptimal stoichiometry, and competing side reactions.
-
Incomplete Reaction & Reversibility: Aromatic sulfonation is a reversible process.[1][2] The presence of water, a byproduct of the reaction when using sulfuric acid or oleum, can shift the equilibrium back towards the reactants, thus lowering the yield.[3]
-
Solution: To drive the reaction forward, it is crucial to use a sulfonating agent with a low water content, such as concentrated (98%) sulfuric acid or, more effectively, fuming sulfuric acid (oleum), which contains excess sulfur trioxide (SO₃).[1][2] The excess SO₃ consumes the water generated, preventing the reverse reaction.
-
-
Incorrect Stoichiometry: An insufficient amount of the sulfonating agent will naturally lead to incomplete conversion of the starting this compound. Conversely, a large excess can promote the formation of unwanted byproducts.
-
Solution: The molar ratio of the sulfonating agent to the linear alkylbenzene (LAB) is a critical parameter. For sulfonation with gaseous SO₃, a molar ratio of SO₃/LAB of approximately 1.1 to 1.27 is often optimal to achieve high conversion while minimizing side reactions.[4][5] You should precisely calculate and control the molar quantities of your reactants.
-
-
Suboptimal Temperature: While higher temperatures increase the reaction rate, they can also promote side reactions and product degradation, which can complicate purification and lower the isolated yield.[6]
-
Solution: The sulfonation reaction is highly exothermic.[7] It is imperative to maintain a controlled reaction temperature, typically between 40°C and 60°C, to ensure a high rate of the desired reaction without favoring byproduct formation.[5][6] This requires an efficient cooling system for the reaction vessel.
-
Troubleshooting Workflow for Low Yield
Below is a logical workflow to diagnose the cause of low product yield.
Caption: Troubleshooting flowchart for low yield.
Issue 2: Dark Product Color and High Impurity Profile
Q: The final this compound sulfonic acid product is dark brown or black, not the expected light amber color. What causes this discoloration?
A: Product darkness is a key indicator of quality and is almost always due to thermal degradation and the formation of complex side products, particularly sulfones.
-
Excessive Reaction Temperature: The sulfonation of linear alkylbenzenes is a highly exothermic reaction, releasing approximately 150-170 kJ/mol.[7] Poor heat removal can create localized "hot spots" where the temperature rises significantly, leading to charring and oxidation of the organic material.
-
Solution: Ensure vigorous agitation to promote uniform heat distribution and use a reactor with an efficient cooling jacket. The addition of the sulfonating agent should be done slowly and in a controlled manner to avoid a rapid temperature spike. For industrial processes, falling film reactors are used to manage the high heat of reaction.[8][9]
-
-
Sulfone Formation: At higher temperatures and with an excess of the sulfonic acid product present, a side reaction can occur where the sulfonic acid acts as an alkylating agent on another molecule of this compound, forming a diaryl sulfone. Sulfones are often colored and difficult to remove.[9]
-
Solution: Strict temperature control is the primary method to minimize sulfone formation.[6] Additionally, ensuring a slight excess, but not a large excess, of the sulfonating agent can help ensure the this compound is consumed in the desired reaction path.
-
-
Impurities in Starting Material: The presence of impurities in the initial this compound, such as olefins or polycyclic aromatic compounds, can lead to colored byproducts upon reaction with strong acid.
-
Solution: Use high-purity this compound (LAB) as the starting material. If necessary, purify the LAB by distillation before use.
-
Frequently Asked Questions (FAQs)
Q1: What is the reaction mechanism for the sulfonation of this compound?
A: The reaction proceeds via electrophilic aromatic substitution.[10] The electrophile is sulfur trioxide (SO₃) or its protonated form (+SO₃H).[1] The π-electrons of the this compound's aromatic ring attack the electrophilic sulfur atom, forming a resonance-stabilized carbocation known as a sigma complex. A base (like HSO₄⁻) then removes a proton from the carbon atom bonded to the sulfonyl group, restoring aromaticity and yielding the final product. The long alkyl chain is an ortho-, para-directing group, but due to steric hindrance, the para-substituted product (4-undecylbenzenesulfonic acid) is strongly favored.[11]
Mechanism of Electrophilic Aromatic Sulfonation
Caption: Electrophilic aromatic substitution mechanism.
Q2: Which sulfonating agent should I use: SO₃, Oleum, or Concentrated H₂SO₄?
A: The choice depends on your scale, desired reactivity, and available equipment. The table below summarizes the key differences.
| Sulfonating Agent | Composition | Reactivity | Pros | Cons |
| Sulfur Trioxide (SO₃) | Pure SO₃ (gas or liquid) | Very High | Fastest reaction, no water byproduct, high purity product | Highly reactive and hazardous, requires specialized equipment (e.g., falling film reactor) |
| Oleum (Fuming H₂SO₄) | H₂SO₄ + dissolved SO₃ | High | More reactive than conc. H₂SO₄, consumes water byproduct | Highly corrosive and hazardous, requires careful handling |
| Conc. Sulfuric Acid | ~98% H₂SO₄ | Moderate | Easiest to handle in a lab setting, readily available | Slower reaction, produces water which makes the reaction reversible, may require heat |
Q3: How can I monitor the progress of my sulfonation reaction?
A: Monitoring the reaction is key to achieving optimal results.
-
Titration: A common method is to take aliquots of the reaction mixture, quench them in water, and titrate the total acidity with a standardized base (e.g., NaOH). This measures both the product sulfonic acid and any remaining sulfuric acid.
-
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent technique for monitoring the disappearance of the starting material (this compound) and the appearance of the product. A reversed-phase column (e.g., C18) with a UV detector is typically used.[12][13][14] This method can also help identify the formation of byproducts like sulfones.
Q4: What is the purpose of the "aging" or "digestion" step after the initial reaction?
A: The aging or digestion step involves holding the reaction mixture at the reaction temperature for a period after all the sulfonating agent has been added.[7] This allows the reaction to go to completion, ensuring that any intermediate complexes are fully converted to the final sulfonic acid product. This step is crucial for achieving high conversion rates and a stable final product.
Standard Laboratory Protocol: Sulfonation of this compound with Oleum
This protocol is for informational purposes and should be performed by trained personnel with appropriate safety measures in place.
Materials:
-
This compound (High Purity, >99%)
-
Fuming Sulfuric Acid (Oleum, 20% free SO₃)
-
Ice-water bath
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Addition funnel
-
Thermometer
Procedure:
-
Setup: Assemble the three-neck flask with the mechanical stirrer, addition funnel, and thermometer. Ensure the setup is in a well-ventilated fume hood and placed within a secondary container for the ice bath. All glassware must be scrupulously dried to prevent unwanted side reactions.
-
Charge Reactor: Charge the flask with 1.0 molar equivalent of this compound.
-
Cooling: Begin stirring and cool the this compound to 5-10°C using the ice-water bath.
-
Addition of Oleum: Slowly add 1.1 molar equivalents of 20% oleum to the addition funnel. Begin adding the oleum dropwise to the stirred this compound.
-
Temperature Control: Carefully monitor the internal temperature. Maintain the temperature between 40-45°C throughout the addition by controlling the addition rate and adjusting the cooling bath. This is the most critical step. A rapid temperature increase will lead to a dark, impure product.[6]
-
Aging/Digestion: Once the addition is complete, maintain the reaction mixture at 45-50°C with continued stirring for 1 hour to ensure the reaction goes to completion.
-
Work-up: The reaction mixture at this stage is the crude this compound sulfonic acid. It can be carefully quenched by adding it to ice for subsequent neutralization or used directly, depending on the application.
References
- Katiya, M. M., & Khayal, A. (2022). Linear Alkyl Benzene Sulfonates a Soul of Cleaning Agents: A Review on Chemistry, Synthesis, Industrial Production, Applications. Der Pharmacia Lettre, 14(4), 19-31. URL
- Jee, J., & Cain, R. B. (1974). Microbial metabolism of alkylbenzene sulphonates.
- Al-Ghamdi, A., et al. (2022). Linear Alkyl Benzene Sulfonic Acid Production. International Journal of Chemical Engineering and Processing, 8(1). URL
- BenchChem. (n.d.). 4-Undecylbenzenesulfonic acid | 50854-94-9. BenchChem. URL
- Abolhamd, G. (2010). Production of Linear Alkybenzene Sulfonic Acid (LAS) at High Pressure in Supercritical Carbon Dioxide Medium.
- ResearchGate. (n.d.). Optimisation of the Linear Alkyl Benzene Sulfonation Process for Surfactant Manufacture | Request PDF.
- Hosseini, S. M., et al. (2022). A Review in Linear Alkylbenzene (LAB) Production Processes in the Petrochemical Industry. International Journal of Chemical and Biochemical Sciences, 21. URL
- Roberts, D. W. (2009). Optimisation of the Linear Alkyl Benzene Sulfonation Process for Surfactant Manufacture. Organic Process Research & Development, 13(5), 888-895. URL
- Panorama Global Trade Sdn Bhd. (n.d.). Production method of linear alkylbenzene (sulfonic acid). Panorama Global Trade Sdn Bhd. URL
- Wikipedia. (n.d.).
- Australian Government Department of Health and Aged Care. (2022).
- Tradeasia International. (2023). Linear Alkylbenzene Sulfonate: Understanding its Uses. Detergent Chemicals. URL
- Chemistry Steps. (n.d.).
- Wang, Y., et al. (2023).
- Arowo, M. N., et al. (2021). Alkylaromatics in Detergents Manufacture: Modeling and Optimizing Linear Alkylbenzene Sulfonation. Theoretical Foundations of Chemical Engineering, 55(6), 1339-1349. URL
- Trade Chemical. (n.d.). Factors affects global markets of Linear alkyl benzene (LAB). Trade Chemical. URL
- ResearchGate. (n.d.). Optimization of Ultrasonication Process for the Degradation of Linear Alkyl Benzene Sulfonic Acid by Response Surface Methodology | Request PDF.
- Analytice. (n.d.). Dodecylbenzene sulfonic acid - analysis. Analytice. URL
- Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. URL
- PubChemLite. (n.d.). 2-undecylbenzene-1-sulfonic acid (C17H28O3S). PubChemLite. URL
- Shodex HPLC Columns. (n.d.).
- The Good Scents Company. (n.d.). N-undecyl benzene sulfonic acid, 50854-94-9. The Good Scents Company. URL
- University of Calgary. (n.d.).
- The Organic Chemistry Tutor. (2018).
- National Center for Biotechnology Information. (n.d.). Benzenesulfonic acid, undecyl-. PubChem. URL
- Phenomenex. (n.d.). Troubleshooting Guide. Phenomenex. URL
- Al-Degs, Y. S., et al. (2009). Method development for analysis of linear and branched alkyl benzene sulfonates. Fresenius Environmental Bulletin, 18(5), 590-596. URL
- Chemistry LibreTexts. (2023). Nitration and Sulfonation of Benzene. Chemistry LibreTexts. URL
- BenchChem. (2025).
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common side reactions in the production of undecylbenzene
Technical Support Center: Production of Undecylbenzene
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of this compound. It is structured as a series of frequently asked questions and troubleshooting scenarios to directly address common challenges, particularly the formation of side products during Friedel-Crafts alkylation.
Frequently Asked Questions (FAQs) & Troubleshooting
Polyalkylation: Why am I getting significant amounts of di- and tri-undecylbenzene?
Question: During the Friedel-Crafts alkylation of benzene with 1-undecene (or 1-chloroundecane), my analysis shows substantial quantities of polyalkylated products. What causes this, and how can I favor mono-undecylbenzene formation?
Answer:
Polyalkylation is a common side reaction in Friedel-Crafts alkylation.[1][2] This occurs because the initial product, this compound, is more reactive than the starting material, benzene. The undecyl group is an electron-donating group, which activates the aromatic ring, making it more susceptible to further electrophilic attack.[1][3][4][5]
Troubleshooting Strategies:
-
Utilize a Large Excess of Benzene: By significantly increasing the molar ratio of benzene to the alkylating agent (1-undecene or 1-chloroundecane), you increase the statistical probability of the electrophile reacting with a benzene molecule rather than an already alkylated one.[1] Ratios of 10:1 (benzene:alkylating agent) or higher are often employed.[6][7][8]
-
Control Reaction Temperature: Lowering the reaction temperature can help to reduce the rate of subsequent alkylation reactions, thereby favoring the mono-substituted product.
-
Catalyst Choice and Concentration: Employing a milder Lewis acid catalyst can decrease the overall reactivity and reduce the propensity for polyalkylation. The amount of catalyst should also be optimized; excessive catalyst can promote side reactions.[6][7]
-
Alternative Synthesis Route (Acylation-Reduction): The most effective method to completely avoid polyalkylation is to perform a Friedel-Crafts acylation followed by a reduction step.[1][2]
-
Acylation: React benzene with undecanoyl chloride in the presence of a Lewis acid (e.g., AlCl₃). The resulting undecanoylbenzene has a deactivating acyl group, which prevents further substitution.[1][4][9][10]
-
Reduction: The ketone functional group of undecanoylbenzene is then reduced to a methylene group (CH₂) to yield the final product, this compound. Common reduction methods include the Clemmensen (using zinc amalgam and HCl) or Wolff-Kishner (using hydrazine and a strong base) reductions.[11]
-
Workflow for Mitigating Polyalkylation:
Caption: Carbocation rearrangement leading to isomeric products.
Troubleshooting and Control:
-
Friedel-Crafts Acylation: As with polyalkylation, the most reliable way to prevent rearrangement is to use the Friedel-Crafts acylation followed by reduction. The acylium ion formed during acylation is resonance-stabilized and does not rearrange. [9][10]This ensures the carbonyl group is added to the terminal position, and subsequent reduction yields the desired linear n-undecylbenzene.
-
Catalyst Selection: Some modern solid acid catalysts, such as certain zeolites, can offer shape selectivity that may favor the formation of specific isomers, although a mixture is still common. [12]
Dealkylation and Transalkylation: Why is the yield of my desired product decreasing over time or at higher temperatures?
Question: I'm observing a decrease in the concentration of this compound and the formation of benzene and polyalkylated benzenes, especially with longer reaction times or higher temperatures. What is happening?
Answer:
The Friedel-Crafts alkylation reaction is reversible. At higher temperatures or with prolonged exposure to the catalyst, the product, this compound, can undergo dealkylation , where the undecyl group is cleaved from the benzene ring, regenerating benzene.
Simultaneously, transalkylation can occur. This is a process where an alkyl group is transferred from one aromatic ring to another. For instance, two molecules of this compound can react to form one molecule of benzene and one molecule of di-undecylbenzene. This process is often catalyzed by the same Lewis or Brønsted acids used for the initial alkylation.
Mitigation Strategies:
-
Optimize Reaction Time and Temperature: Carefully monitor the reaction progress using techniques like GC to determine the point of maximum mono-undecylbenzene concentration. Avoid unnecessarily long reaction times and excessive temperatures.
-
Catalyst Deactivation/Removal: Once the desired conversion is achieved, the catalyst should be promptly quenched (e.g., by adding water or a dilute acid) and removed to prevent subsequent dealkylation and transalkylation reactions during workup.
Experimental Protocols
Protocol 1: Synthesis of n-Undecylbenzene via Friedel-Crafts Acylation and Clemmensen Reduction
This two-step protocol is designed to circumvent the common side reactions of polyalkylation and carbocation rearrangement.
Part A: Friedel-Crafts Acylation of Benzene with Undecanoyl Chloride
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (e.g., filled with CaCl₂), and a pressure-equalizing dropping funnel.
-
Reagents: In the flask, place anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) and a solvent such as dichloromethane (DCM) or excess benzene under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the stirred suspension to 0-5 °C using an ice bath.
-
Addition: Slowly add undecanoyl chloride (1.0 equivalent) dissolved in the chosen solvent dropwise from the dropping funnel to the AlCl₃ suspension. Maintain the temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-3 hours, monitoring the reaction by TLC or GC.
-
Quenching: Carefully and slowly pour the reaction mixture over crushed ice containing concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Isolation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield crude undecanoylbenzene.
Part B: Clemmensen Reduction of Undecanoylbenzene
-
Setup: In a round-bottom flask equipped with a reflux condenser, add zinc amalgam, concentrated hydrochloric acid, toluene (as a co-solvent), and the crude undecanoylbenzene from Part A.
-
Reflux: Heat the mixture to reflux with vigorous stirring for 4-8 hours. Periodically add more concentrated HCl to maintain the acidic conditions.
-
Workup: After the reaction is complete (monitored by TLC or GC), cool the mixture to room temperature. Separate the organic (toluene) layer.
-
Washing: Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the toluene by distillation to yield n-undecylbenzene. [1]
Data Summary
| Side Reaction | Primary Cause | Key Mitigation Strategy | Consequence of Inaction |
| Polyalkylation | Product (alkylbenzene) is more reactive than the starting material (benzene). [1][3] | Use a large excess of benzene; Friedel-Crafts acylation followed by reduction. [1][2] | Reduced yield of mono-alkylated product; complex purification. |
| Isomerization | Rearrangement of the initial carbocation to more stable forms. [5][13] | Friedel-Crafts acylation followed by reduction. | Product is a mixture of positional isomers, not the linear alkylbenzene. |
| Dealkylation/Transalkylation | Reversibility of the alkylation reaction, especially at high temperatures. | Optimize reaction time and temperature; promptly quench the catalyst. | Decreased product yield over time; formation of byproducts. |
References
- Organic Chemistry Portal. (n.d.). Friedel-Crafts Alkylation.
- Saha, D., Ashaduzzaman, M., Sarker, M., Saha, P., & Siddiqui, T. (2014). Synthesis of sec.-undecylbenzene and sec.-dodecylbenzene by alkylation. Bangladesh Journal of Scientific and Industrial Research, 49(1), 9-12.
- Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- Saha, D., Ashaduzzaman, M., Sarker, M., Saha, P., & Siddiqui, T. (2014). Synthesis of sec.-undecylbenzene and sec.-dodecyl benzene by alkylation. Bangladesh Journal of Scientific and Industrial Research.
- Organic Chemistry Tutor. (2022, April 13). What Makes Friedel-Crafts Reactions So Tricky? [Video]. YouTube.
- Allen. (n.d.). Why polyalkylation occurs in the Friedel-Crafts alkylation reaction of benzene?
- Chemistry LibreTexts. (2020). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions.
- MCC Organic Chemistry. (n.d.). The Friedel-Crafts Alkylation and Acylation of Benzene.
- National Institute of Standards and Technology. (n.d.). Benzene, undecyl-. NIST Chemistry WebBook.
- Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction.
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- ResearchGate. (2014). Synthesis of sec.-undecylbenzene and sec.-dodecyl benzene by alkylation.
- National Library of Medicine. (2022). A Review in Linear Alkylbenzene (LAB) Production Processes in the Petrochemical Industry.
- Scribd. (n.d.). Linear Alkyl Benzene (LAB) Manufacture.
- Scribd. (n.d.). Linear Alkyl Benzene Sulfonic Acid Production.
- Science of Synthesis. (n.d.). Synthesis by Isomerization of Unconjugated Dienes, Allenes, Alkynes, and Methylenecyclopropanes. Thieme.
- Scribd. (n.d.). Linear Alkyl Benzene Production Process.
- ResearchGate. (2023). Kinetics of Benzene Alkylation with 1-dodecene over a Supported Tungstophosphoric Acid Catalyst.
- YouTube. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. The Organic Chemistry Tutor.
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- ResearchGate. (2022). Hydrogenation and isomerization of propenylbenzene isomers over Pt/alumina.
- Doc Brown's Chemistry. (n.d.). 8 benzene ring constitutional isomers of molecular formula C9H12 aromatic compound...
- ResearchGate. (2023). Structure Determination of Benzene-Containing C9H12 Isomers Using Symmetry, Peak Heights, and Chemical Shifts in 13C NMR.
- Chad's Prep. (2021, March 13). 18.5 Side Chain Reactions of Benzenes | Organic Chemistry [Video]. YouTube.
- National Center for Biotechnology Information. (2023). Update for Isomerization Stabilization Energies: The Fulvenization Approach. PMC.
Sources
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- 2. Friedel-Crafts Alkylation [organic-chemistry.org]
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- 4. chem.libretexts.org [chem.libretexts.org]
- 5. The Friedel-Crafts Alkylation and Acylation of Benzene | MCC Organic Chemistry [courses.lumenlearning.com]
- 6. scispace.com [scispace.com]
- 7. Synthesis of sec.-undecylbenzene and sec.-dodecyl benzene by alkylation | Bangladesh Journal of Scientific and Industrial Research [banglajol.info]
- 8. A Review in Linear Alkylbenzene (LAB) Production Processes in the Petrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]
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Undecylbenzene Stability & Storage: A Technical Support Guide for Researchers
Prepared by the Senior Application Scientist Team
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with undecylbenzene. Our goal is to equip you with the necessary knowledge to ensure the stability of this compound throughout your experiments, troubleshoot common issues, and maintain its integrity during storage. We will delve into the causality behind experimental choices and provide self-validating protocols to uphold the highest standards of scientific integrity.
Frequently Asked Questions (FAQs)
Here, we address common questions regarding the stability and storage of this compound.
Q1: What are the primary factors that can compromise the stability of this compound?
A1: this compound is a relatively stable aromatic hydrocarbon.[1] However, its stability can be compromised by two primary factors: oxidation and exposure to incompatible materials. The benzylic hydrogens (the hydrogen atoms on the carbon atom attached to the benzene ring) are susceptible to oxidation, especially in the presence of strong oxidizing agents, heat, and light.[1][2][3] This can lead to the formation of impurities that may affect experimental outcomes.
Q2: I've noticed a slight yellowing of my this compound after prolonged storage. What could be the cause?
A2: A slight yellowing is often the first visible indicator of oxidative degradation. This discoloration can be caused by the formation of oxidized species and potential polymerization byproducts. Autoxidation, a slow reaction with atmospheric oxygen, can be initiated by exposure to light and heat, leading to the formation of hydroperoxides. These hydroperoxides can further decompose and react to form a variety of byproducts, some of which may be colored.
Q3: Are there any specific materials I should avoid for storing or handling this compound?
A3: Yes. While this compound is compatible with many common laboratory materials, certain plastics and elastomers can be problematic. Aromatic hydrocarbons can cause swelling, softening, or degradation of some polymers.[3] It is crucial to use appropriate containers and equipment to prevent contamination and ensure the longevity of your experiments. Refer to the Material Compatibility Guide in this document for more detailed information.
Q4: What are the ideal storage conditions for long-term stability?
A4: For optimal long-term stability, this compound should be stored at room temperature (around 20-25°C) in a tightly sealed, opaque container to protect it from light and atmospheric oxygen.[1][4] Storage in an inert atmosphere, such as under nitrogen or argon, is highly recommended to minimize oxidation. The storage area should be dry and well-ventilated, away from heat sources and strong oxidizing agents.[5]
Q5: How can I check the purity of my this compound if I suspect degradation?
A5: Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS) is the most effective method for assessing the purity of this compound and identifying potential degradation products.[6] A simple GC-FID analysis can reveal the presence of new peaks corresponding to impurities, while GC-MS can help in the identification of these compounds by providing their mass spectra.
Troubleshooting Guide: Common Issues and Solutions
This section provides a structured approach to diagnosing and resolving common problems encountered during the use and storage of this compound.
Issue 1: Unexpected Experimental Results or Poor Reproducibility
-
Possible Cause: Degradation of this compound leading to the presence of impurities that may interfere with your reaction or analysis.
-
Troubleshooting Steps:
-
Visual Inspection: Check the this compound for any signs of degradation, such as discoloration (yellowing), cloudiness, or the presence of precipitates.
-
Purity Analysis: Perform a GC-FID or GC-MS analysis on a sample of the this compound to check for impurities. Compare the chromatogram to that of a fresh, high-purity standard.
-
Peroxide Test: Use peroxide test strips to check for the presence of hydroperoxides, which are early indicators of oxidation.
-
-
Solution: If significant impurities are detected, it is recommended to purify the this compound by distillation or to use a fresh bottle. To prevent future issues, ensure proper storage conditions as outlined in the FAQs.
Issue 2: Discoloration of this compound
-
Possible Cause: Oxidation due to improper storage (exposure to air, light, or heat).
-
Troubleshooting Steps:
-
Review Storage Conditions: Verify that the this compound has been stored in a tightly sealed, opaque container, away from light and heat sources.
-
Assess Severity: A pale yellow color may indicate minor oxidation, which might not affect all applications. A darker yellow or brown color suggests more significant degradation.
-
-
Solution: For critical applications, use of discolored this compound is not recommended. If the discoloration is minor, you may consider purifying it by passing it through a column of activated alumina to remove polar impurities. For future prevention, always store this compound under an inert atmosphere.
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for unexpected experimental results.
Stability and Storage Conditions Summary
| Parameter | Recommended Condition | Rationale |
| Temperature | Room Temperature (20-25°C) | Avoids acceleration of oxidative degradation.[4] |
| Atmosphere | Inert Gas (Nitrogen or Argon) | Prevents autoxidation by excluding atmospheric oxygen. |
| Container | Opaque Glass (e.g., Amber Bottle) | Protects from light, which can catalyze degradation. |
| Seal | Tightly Sealed Cap with PTFE liner | Prevents exposure to air and moisture. |
| Incompatible Substances | Strong Oxidizing Agents | Can cause vigorous and potentially explosive reactions.[3] |
Material Compatibility Guide
The following table provides a general guideline for the compatibility of this compound with common laboratory materials. It is always recommended to perform a small-scale compatibility test for critical applications.
| Material | Compatibility Rating | Notes |
| Plastics | ||
| Polytetrafluoroethylene (PTFE) | Excellent | Highly resistant to aromatic hydrocarbons.[6][7][8][9] |
| High-Density Polyethylene (HDPE) | Good | May show some swelling with long-term exposure.[5] |
| Low-Density Polyethylene (LDPE) | Fair | Not recommended for long-term storage. |
| Polypropylene (PP) | Good | Generally good resistance, but testing is advised. |
| Polyvinyl Chloride (PVC) | Not Recommended | Prone to degradation by aromatic hydrocarbons. |
| Elastomers | ||
| Fluoroelastomers (Viton®) | Excellent | Excellent resistance to aromatic hydrocarbons.[2] |
| Nitrile Rubber (Buna-N) | Poor | Significant swelling and degradation are expected.[3] |
| EPDM | Poor | Not resistant to aromatic hydrocarbons.[3] |
| Silicone | Poor | Significant swelling is likely.[3] |
| Metals | ||
| Stainless Steel | Excellent | No known reactivity under normal conditions. |
| Glass | Excellent | Inert and ideal for storage and reaction vessels. |
Experimental Protocols
Protocol 1: Purity Assessment of this compound by Gas Chromatography (GC-FID)
This protocol outlines a general method for determining the purity of this compound and detecting potential impurities.
1. Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8860 GC or equivalent, equipped with a Flame Ionization Detector (FID).
-
Column: Agilent HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness, or equivalent non-polar capillary column.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).
-
Injector: Split/splitless inlet, operated in split mode (e.g., 50:1 split ratio) at 280°C.
-
Oven Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Final hold: 5 minutes at 280°C.
-
-
Detector: FID at 300°C.
2. Sample Preparation:
-
Dilute the this compound sample in a high-purity solvent such as hexane or dichloromethane to a final concentration of approximately 1 mg/mL.
3. Analysis:
-
Inject 1 µL of the prepared sample into the GC.
-
Acquire the data and integrate the peaks in the resulting chromatogram.
4. Data Interpretation:
-
The purity of this compound can be estimated by calculating the area percent of the main peak relative to the total area of all peaks in the chromatogram.
-
The presence of additional peaks, particularly those with longer retention times, may indicate the presence of higher molecular weight degradation products such as dimers or oxidation products. Peaks with shorter retention times could be residual solvents or lower molecular weight fragments.
Autoxidation Pathway of this compound
Caption: Simplified autoxidation pathway of this compound.
References
- ChemBK. (2024). This compound.
- U.S. EPA. (n.d.). Benzene, undecyl- - Substance Details - SRS.
- NIST. (n.d.). Benzene, undecyl-. In NIST Chemistry WebBook.
- NIST. (n.d.). Benzene, undecyl- Gas Chromatography. In NIST Chemistry WebBook.
- Haz-Map. (n.d.). This compound.
- PubChem. (n.d.). This compound.
- Polyfluor. (n.d.). Chemical resistance, PTFE.
- Mykin Inc. (n.d.). Rubber Chemical Resistance Chart.
- U.S. Plastic Corp. (n.d.). CHEMICAL RESISTANCE CHART.
- The Chemours Company. (n.d.). Viton™ Brand Chemical Resistance Guide.
- The Lab Depot. (n.d.). Polytetrafluoroethylene (PTFE) and Teflon® Chemical Compatibility Chart.
- Desco Asia. (n.d.). Chemical Resistance Chart for HDPE (High Density Polyethylene).
- Advanced Industrial Products. (n.d.). CHEMICAL RESISTANCE OF RUBBERS.
- Microchem Laboratory. (n.d.). Accelerated Physical Stability Testing.
- Darwin Microfluidics. (2024). PTFE (Polytetrafluoroethylene) – Chemical Compatibility Chart.
- Plast-O-Matic. (n.d.). Viton Fluid Resistance Guide.
- Swift Supplies Australia. (n.d.). Rubber Chemical Resistance and Compatibility Guide.
- Egyptian Drug Authority. (n.d.). Stability Study Protocol.
- CP Lab Safety. (n.d.). Chemical Compatibility Chart - LDPE, HDPE, PP, Teflon Resistance.
- Professional Plastics. (n.d.). HDPE and LDPE Resistance Chart by Chemical.
- Singh, R., & Rehman, Z. U. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 3(3), 157-168.
- Martins Rubber. (n.d.). Chemical Compatibility.
- MedCrave. (2016). Forced degradation studies.
- CP Lab Safety. (n.d.). Rubber Chemical Compatibility Charts for Nitrile, EPDM, Buna, NPR and Silicone.
- International Journal of Applied Pharmaceutics. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update.
- NPRA. (n.d.). GUIDELINE FOR STABILITY DATA.
- FDA. (2005). ASEAN Guideline on Stability Study of Drug Product.
- FDA. (2014). Expiration Dating and Stability Testing for Human Drug Products.
- Agilent. (n.d.). GC AND GC/MS.
- ATSDR. (2007). Table 7-1, Analytical Methods for Determining Benzene in Biological Samples. In Toxicological Profile for Benzene.
- ResearchGate. (n.d.). Qualitative and quantitative analysis of linear Alkyl Benzen compounds in Detergents by Gas-liquid Chromatography technique.
- Agilent. (n.d.). Profiling Flavors and Fragrances in Complex Matrices Using Linear Retention Indices Without Sample Preparation.
- U.S. EPA. (2025). Accelerated Storage Stability and Corrosion Characteristics Study Protocol.
- EMA. (2006). Q 1 A (R2) Stability Testing of new Drug Substances and Products.
Sources
- 1. Long-chain alkylbenzenes: their analytical chemistry, environmental occurrence and fate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. trelleborg.com [trelleborg.com]
- 4. tepnelpharmaservices.com [tepnelpharmaservices.com]
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- 9. documentation.emersonprocess.com [documentation.emersonprocess.com]
resolving peak tailing of undecylbenzene in gas chromatography
Troubleshooting Guide: Resolving Peak Tailing for Undecylbenzene
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering peak shape issues, specifically peak tailing, with this compound in their gas chromatography (GC) analyses. As a relatively non-polar aromatic hydrocarbon, this compound peak tailing often points to specific, addressable issues within your GC system or methodology. This guide provides a logical, step-by-step process to diagnose and resolve the root cause, ensuring the integrity and accuracy of your results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound peak is tailing. What does this mean and why is it a problem?
A: Peak tailing is a distortion where the back half of a chromatographic peak is broader than the front half, deviating from the ideal symmetrical Gaussian shape.[1][2] This is problematic because it degrades resolution between closely eluting compounds, complicates peak integration, and ultimately compromises the precision and accuracy of your quantitative analysis.[3][4] For a compound like this compound, tailing often indicates an unwanted interaction or a physical issue within the GC system that is retaining a portion of the analyte longer than the bulk.
Q2: How do I begin troubleshooting? What is the first diagnostic step?
A: The first step is to determine the scope of the problem by examining your chromatogram. This crucial observation will guide your entire troubleshooting process. Ask yourself: Are most or all of the peaks in my chromatogram tailing, or is the problem specific to this compound and other similar compounds? [5]
-
If ALL peaks are tailing: The cause is likely a physical disruption in the carrier gas flow path. This is an indiscriminate issue affecting every compound that passes through the system.[5][6]
-
If SELECT peaks are tailing: The cause is likely a chemical interaction (adsorption) between the analyte and an "active site" somewhere in the system.[7][8] Even though this compound is non-polar, it can be retained by active sites created by contamination.
The table below summarizes the likely causes based on this initial diagnosis.
| Observation | Likely Cause Category | Specific Examples |
| Most or all peaks tail | Physical Flow Path Disruption | • Improper column installation (incorrect insertion depth)[3] • Poorly cut column end (jagged or not 90°)[4][6] • Dead volume in a connection (e.g., inlet or detector)[5] |
| Only specific peaks tail | Chemical Activity / Adsorption | • Contaminated or active inlet liner[9] • Accumulation of non-volatile residue at the column head[1][10] • Degraded or damaged stationary phase[11] |
Guide 1: Resolving System-Wide (Physical) Peak Tailing
If you've determined that all your peaks are tailing, the issue lies in the physical setup of your system. The goal is to ensure a smooth, unobstructed path for the carrier gas and sample.
Q3: I suspect a flow path disruption. Where should I start?
A: Start with the most accessible and common points of failure: the column connections and the quality of the column cut.
Troubleshooting Workflow for Physical Issues
Caption: A logical workflow for troubleshooting physical causes of peak tailing.
Detailed Protocol 1: Proper Column Cutting and Installation
-
Cool Down the System: Turn off the oven, inlet, and detector heaters and wait for them to cool to a safe temperature.
-
Remove the Column: Carefully loosen the column nut at the inlet and gently pull the column out.
-
Inspect the Cut: Use a magnifying tool to examine the end of the column. A poor cut may have jagged edges, shards of silica, or not be perfectly perpendicular (90°) to the column wall.[3] Such imperfections create turbulence, which traps some analyte molecules and causes tailing.[6]
-
Re-cut the Column:
-
Using a ceramic scoring wafer, gently score the polyimide coating on the outside of the column.
-
Hold the column on either side of the score and flex it to create a clean break. The goal is a perfectly flat surface at a right angle to the column wall.
-
-
Install the Column:
-
Slide a new, appropriate-sized ferrule and column nut onto the column.
-
Consult your GC manufacturer's manual for the correct column insertion depth into the inlet. Incorrect positioning (too high or too low) can create unswept, or "dead," volumes, leading to peak tailing.[3][12]
-
Insert the column to the specified depth and tighten the nut until finger-tight, then give it an additional quarter-turn with a wrench. Do not overtighten, as this can damage the column and ferrule.
-
-
Leak Check: Once the system is re-pressurized, perform a leak check to ensure all connections are secure.
Guide 2: Resolving Analyte-Specific (Chemical) Peak Tailing
If only this compound and compounds of similar chemical nature are tailing, the cause is likely an active site that is adsorbing the analyte. Your troubleshooting should focus on the components that come into direct contact with the sample.
Q4: My this compound peak tails, but my other, more volatile standards look fine. What's the most likely cause?
A: The most common source of chemical activity in the entire GC system is the inlet liner . Over time, the liner becomes coated with non-volatile residues from sample matrices.[12] These residues can create active sites that interact with analytes, causing tailing. Septum particles can also fall into the liner and contribute to activity.
Detailed Protocol 2: Routine Inlet Maintenance
-
Cool the Inlet: Ensure the inlet has cooled to a safe temperature.
-
Remove the Septum Nut: Unscrew the retaining nut and remove the old septum. Inspect the inlet for any visible septum debris.
-
Remove the Liner: Using liner removal tongs, carefully pull the old liner out of the injection port.
-
Inspect and Replace:
-
Visually inspect the old liner. It will likely have a brown or black coating or visible particulates inside.
-
Discard the old liner and O-ring.
-
Install a new, high-quality deactivated liner and a new O-ring. For higher-boiling compounds like this compound, a liner with deactivated glass wool can aid in sample vaporization and improve peak shape, but ensure it is of high inertness.[10][13][14]
-
-
Install a New Septum: Place a new, high-quality septum in the inlet and tighten the retaining nut according to the manufacturer's torque specifications to prevent coring and leaks.[15]
-
Re-equilibrate and Test: Heat the inlet, allow the system to equilibrate, and inject a standard to check if the peak shape has improved. Performing this maintenance regularly is a critical preventative measure.
Q5: I've performed inlet maintenance, but the peak tailing persists. Could my column be the problem?
A: Yes. If inlet maintenance doesn't solve the issue, the next most likely location for active sites is the front end of the GC column itself. Non-volatile matrix components can accumulate here, effectively creating a dirty pre-column that causes unwanted interactions.[6][10]
Troubleshooting Workflow for Chemical Activity
Caption: A systematic approach to resolving chemical activity-based peak tailing.
Detailed Protocol 3: GC Column Trimming and Conditioning
-
Column Trimming:
-
After cooling the system and removing the column from the inlet, trim 15-20 cm from the inlet end of the column.[1][4] This removes the section most likely to be contaminated with non-volatile residue.
-
Follow the cutting procedure outlined in Detailed Protocol 1 to ensure a clean, 90° cut.
-
Re-install the column in the inlet. This simple action is often highly effective at restoring peak shape.[1]
-
-
Column Conditioning (Bake-out): If you suspect contamination from semi-volatile compounds, a bake-out may help.
-
Ensure carrier gas is flowing through the column. Never heat a column without carrier gas flow , as this will rapidly destroy it.
-
Disconnect the column from the detector to prevent bleed products from contaminating it.[16]
-
Heat the column oven to its maximum rated isothermal temperature (or 20°C above your method's final temperature, whichever is lower) and hold for 1-2 hours.[16][17]
-
Cool the oven, reconnect the column to the detector, and test the system.
-
If neither inlet maintenance nor column trimming/conditioning resolves the issue, the column's stationary phase may be permanently damaged or stripped, necessitating a full column replacement.[10]
References
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Peak Tailing in Gas Chromatography.
- LCGC Blog. (2020, March 10). GC Diagnostic Skills I | Peak Tailing.
- Supelco. (n.d.). GC Injection Port Issues: Two Case Studies (Peak Tailing and Low Response).
- CHROMacademy. (2013, June 1). Troubleshooting GC Retention-Time, Efficiency, and Peak-Shape Problems.
- Dickie, A. (2025, March 6). Fixing GC Peak Tailing for Cleaner Results. Separation Science.
- Agilent Technologies. (2009). Video Notes GC Troubleshooting Series Part Four: Tailing Peaks.
- GMP Insiders. (n.d.). Peak Tailing In Chromatography: Troubleshooting Basics.
- Restek Corporation. (n.d.). GC Troubleshooting—Tailing Peaks.
- LCGC International. (2016, June 14). GC Column Conditioning.
- Chemistry For Everyone. (2025, March 14). What Causes Tailing In Gas Chromatography?. YouTube.
- Restek Corporation. (n.d.). How to Condition a New Capillary GC Column.
- ResearchGate. (n.d.). Qualitative and quantitative analysis of linear Alkyl Benzen compounds in Detergents by Gas-liquid Chromatography technique.
- Chemistry For Everyone. (2025, February 1). What Can Be Used To Reduce Tailing In Gas Chromatography?. YouTube.
- Element Lab Solutions. (n.d.). GC Diagnostic Skills I | Peak Tailing.
- Element Lab Solutions. (n.d.). Troubleshooting GC peak shapes.
- Kinesis Australia. (2016, October 4). Inlet Liner Geometry and the Impact on GC Sample Analysis of a PAH Mix.
- Element Lab Solutions. (n.d.). GC Inlet Maintenance.
- Chromex Scientific. (n.d.). Inlet liner geometry and the impact on GC sample analysis.
- Agilent Technologies. (2016, April 5). Tailing Peaks - Part 1 - GC Troubleshooting Series. YouTube.
- Phenomenex. (2018, December 5). How does injection port liner deactivation affect peak shape in GC?.
- Thames Restek. (n.d.). Gas Chromatography Liner Selection Guide.
- American Laboratory. (2016, July 26). Selecting a GC Inlet Liner.
- Restek Corporation. (2018, June 14). GC Troubleshooting—Tailing Peaks. YouTube.
Sources
- 1. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 2. gmpinsiders.com [gmpinsiders.com]
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- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. it.restek.com [it.restek.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. phxtechnical.zendesk.com [phxtechnical.zendesk.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Inlet Liner Geometry and the Impact on GC Sample Analysis of a PAH Mix [kinesis-australia.com.au]
- 14. americanlaboratory.com [americanlaboratory.com]
- 15. elementlabsolutions.com [elementlabsolutions.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. How to Condition a New Capillary GC Column [discover.restek.com]
challenges in the quantification of undecylbenzene in complex matrices
Answering the complex challenges in the quantification of undecylbenzene requires a blend of robust analytical chemistry principles and practical, field-tested experience. As a non-polar aromatic hydrocarbon, this compound presents unique difficulties when embedded in complex biological, environmental, or industrial matrices. These matrices, rich in lipids, proteins, and other organic matter, can significantly interfere with accurate and precise measurement.
This Technical Support Center is designed to provide researchers, scientists, and drug development professionals with a centralized resource for troubleshooting common issues and understanding the fundamental principles behind the reliable quantification of this compound. The guidance herein is structured to empower you to diagnose problems, optimize your methodologies, and ensure the generation of high-quality, reproducible data.
Troubleshooting Guide: From Sample to Signal
This section addresses specific, common problems encountered during the analytical workflow for this compound quantification.
Category 1: Sample Preparation & Extraction
Question: I am experiencing low and inconsistent recovery of this compound from my aqueous samples (e.g., wastewater, plasma). What are the likely causes and how can I fix this?
Answer: Low and erratic recovery is one of the most frequent challenges and almost always points to a suboptimal extraction or cleanup procedure. This compound is hydrophobic, so its efficient removal from a polar matrix like water requires careful selection of extraction techniques.
-
Probable Cause 1: Inefficient Extraction Method. Standard liquid-liquid extraction (LLE) can suffer from issues like incomplete phase separation and the formation of emulsions, especially with complex samples.[1]
-
Solution 1: Implement Solid Phase Extraction (SPE). SPE is a highly effective and reproducible technique for isolating non-polar compounds like this compound from aqueous matrices.[2][3] It offers superior cleanup compared to LLE, reducing matrix interferences downstream.[4]
-
Recommended Sorbent: A reversed-phase sorbent such as C18 (octadecyl) or a polymeric sorbent is ideal. These materials retain non-polar analytes like this compound through hydrophobic interactions while allowing polar matrix components to pass through.
-
Key Insight: The success of SPE hinges on a meticulous multi-step process: conditioning the sorbent to activate it, loading the sample at an appropriate flow rate, washing away interferences, and finally eluting the analyte with a minimal volume of organic solvent.[1] See the detailed protocol below.
-
-
Probable Cause 2: Analyte Loss During Solvent Evaporation. After extraction, you may need to concentrate your sample. This compound, while not extremely volatile, can be lost if evaporation is too aggressive (high temperature or high nitrogen flow).
-
Solution 2: Optimize Evaporation Conditions. Use a gentle stream of nitrogen at a controlled temperature (e.g., 30-40°C). Evaporate only to near dryness and immediately reconstitute the residue in a suitable solvent. Never leave the sample completely dry for an extended period.
Question: My samples are solid or semi-solid (e.g., soil, sediment, tissue) and my recoveries are poor. How should I adapt my sample preparation?
Answer: Solid matrices require vigorous extraction to release the analyte, followed by a robust cleanup step to remove a high load of co-extractives like lipids and pigments.
-
Probable Cause: Insufficient Extraction Energy and Inadequate Cleanup. Simple solvent soaking is often not enough to extract this compound from complex solid matrices. Furthermore, the resulting extract is often "dirty," leading to significant matrix effects.[5]
-
Solution: Employ the QuEChERS Method. QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is an exceptionally effective technique for complex solid samples. Originally developed for pesticide analysis, its principles are perfectly suited for this compound.
-
Extraction: The sample is first homogenized and then vigorously shaken with an organic solvent (typically acetonitrile) and a mixture of salts (e.g., magnesium sulfate, sodium chloride). The salts induce phase separation and drive the this compound into the acetonitrile layer.
-
Dispersive SPE (dSPE) Cleanup: An aliquot of the acetonitrile extract is then mixed with a combination of sorbents in a separate tube. For this compound, a common combination is PSA (primary secondary amine) to remove organic acids and C18 to remove lipids and other non-polar interferences.[6] This step rapidly cleans the extract before analysis.[7]
-
Category 2: Chromatographic Analysis
Question: I'm seeing poor peak shape (tailing or broadening) for this compound in my GC-MS analysis. What's causing this?
Answer: Poor peak shape in GC is often a result of unwanted interactions between the analyte and the system.
-
Probable Cause 1: Active Sites in the GC Inlet. The GC inlet liner is a common site for analyte degradation or adsorption, especially if it becomes contaminated with non-volatile matrix components.[8] These active sites can interact with analytes, causing peak tailing.
-
Solution 1: Use Deactivated Liners and Perform Regular Maintenance. Always use high-quality, deactivated (silanized) liners. If you are injecting complex samples, liner replacement frequency should be increased. Glass wool within the liner can also be a source of activity; ensure it is also deactivated.
-
Probable Cause 2: Inappropriate GC Column. this compound is non-polar. Using a polar column will result in poor peak shape and retention time variability.
-
Solution 2: Select a Non-Polar Column. A column with a 5% phenyl / 95% methylpolysiloxane stationary phase (e.g., DB-5ms, VF-5ms) is an excellent choice.[9] These columns provide good selectivity and peak shape for aromatic and non-polar compounds.
Category 3: Detection & Quantification
Question: My quantitative results are inconsistent and often appear artificially high or low, even when recovery seems acceptable. What is happening?
Answer: This is a classic symptom of matrix effects , the most significant challenge in the quantification of analytes in complex samples.[10][11] Matrix effects occur when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte in the mass spectrometer source, causing either signal suppression or enhancement.[8][12]
-
Mechanism: In GC-MS, matrix components can coat the ion source, altering its performance. In LC-MS, co-eluting matrix components can compete with the analyte for ionization in ESI or APCI sources.[13] This means that the instrument response for a given concentration of this compound in a clean solvent can be drastically different from the response in a sample extract.[14]
-
Solution 1: Improve Sample Cleanup. The most direct way to combat matrix effects is to remove the interfering compounds. Revisit your SPE or QuEChERS cleanup protocol. You may need to add an additional cleanup step or use a different sorbent.[10]
-
Solution 2: Use Matrix-Matched Calibration. Instead of preparing your calibration standards in a pure solvent, prepare them in a blank matrix extract (a sample known to be free of this compound that has been taken through the entire sample preparation process). This ensures that the standards and the samples experience similar matrix effects, which are then canceled out during quantification.[5]
-
Solution 3 (The Gold Standard): Use a Stable Isotope-Labeled Internal Standard (SIL-IS). This is the most robust method for correcting matrix effects.[15] An SIL-IS, such as this compound-d5 or ¹³C₆-undecylbenzene, is a version of the analyte where some atoms have been replaced with heavier stable isotopes. It is chemically identical to the analyte and will behave identically during extraction, chromatography, and ionization. By adding a known amount of the SIL-IS to every sample at the very beginning of the workflow and measuring the response ratio of the analyte to the SIL-IS, you can accurately correct for both extraction losses and matrix-induced signal variations.[15][16]
Frequently Asked Questions (FAQs)
Q1: Which is the better analytical technique for this compound: GC-MS or LC-MS? A1: Gas Chromatography-Mass Spectrometry (GC-MS) is generally the preferred method. This compound is sufficiently volatile and thermally stable, making it well-suited for GC analysis.[17] GC offers excellent chromatographic resolution for separating this compound from other related alkylbenzenes. LC-MS can also be used, but it is often more susceptible to matrix effects for non-polar compounds and may require more complex mobile phases.
Q2: How do I choose an appropriate internal standard if I don't have a stable isotope-labeled version of this compound? A2: If an SIL-IS is unavailable, the next best option is a structural analog that is not present in your samples. For this compound, a good choice would be another linear alkylbenzene with a different chain length (e.g., decylbenzene or dodecylbenzene) or an alkylated aromatic compound with similar chemical properties, such as fluorinated biphenyls. However, be aware that no structural analog can perfectly mimic the behavior of the analyte, especially concerning matrix effects. Therefore, this approach is less reliable than stable isotope dilution.[15]
Q3: Is derivatization necessary for analyzing this compound? A3: No, derivatization is generally not required for this compound itself. Derivatization is a chemical modification process used to increase the volatility or thermal stability of polar compounds (those with -OH, -NH, -COOH groups) to make them suitable for GC analysis.[18][19][20] Since this compound is already non-polar and volatile, it can be analyzed directly.
Q4: What are common environmental and biological sources of this compound? A4: this compound is a component of linear alkylbenzene (LAB) mixtures, which are precursors to linear alkylbenzene sulfonates (LAS), a major surfactant used in detergents.[9] Therefore, its presence in environmental samples like wastewater, river water, and sediment is often linked to detergent residues.[21] In biological systems, its presence would typically indicate exposure from environmental sources.
Experimental Protocols & Workflows
Workflow for this compound Quantification in Complex Matrices
This diagram illustrates the overall analytical workflow, highlighting key decision points for mitigating challenges.
Caption: General workflow for this compound analysis.
Protocol 1: Solid Phase Extraction (SPE) for Aqueous Samples
This protocol outlines the manual steps for extracting this compound from a 10 mL aqueous sample using a C18 SPE cartridge.
| Step | Procedure | Rationale & Expert Tip |
| 1. Conditioning | Pass 5 mL of methanol through the C18 cartridge, followed by 5 mL of deionized water. | Rationale: The methanol "wets" the C18 chains, and the water displaces the methanol, preparing the sorbent to interact with the aqueous sample. Tip: Do not let the sorbent bed go dry after this step. Leave a small layer of water on top.[1] |
| 2. Sample Loading | Load the 10 mL aqueous sample (spiked with internal standard) onto the cartridge. Use a vacuum manifold to pull the sample through at a slow, steady rate (approx. 1-2 drops per second). | Rationale: A slow flow rate ensures sufficient interaction time between this compound and the C18 sorbent for efficient retention. |
| 3. Washing | Pass 5 mL of a 5% methanol in water solution through the cartridge. | Rationale: This step removes weakly retained, polar matrix components that could cause interference, while the non-polar this compound remains bound to the sorbent. |
| 4. Drying | Apply a strong vacuum to the cartridge for 5-10 minutes to remove all residual water. | Rationale: Residual water can interfere with the subsequent elution step and affect GC-MS analysis. This is a critical step. |
| 5. Elution | Elute the this compound from the cartridge by passing 2 x 2 mL of dichloromethane through the sorbent. Collect the eluate in a clean glass tube. | Rationale: Dichloromethane is a strong non-polar solvent that effectively disrupts the hydrophobic interaction and releases the analyte from the sorbent. |
| 6. Concentration | Evaporate the eluate to near dryness under a gentle stream of nitrogen at 35°C. Reconstitute the residue in 100 µL of a suitable solvent (e.g., isooctane) for GC-MS analysis. | Rationale: This step concentrates the analyte to improve detection limits. |
References
- Al-bassam, A. A. (2018). Qualitative and quantitative analysis of linear Alkyl Benzen compounds in Detergents by Gas-liquid Chromatography technique.
- National Institute of Standards and Technology. Benzene, undecyl-. NIST Chemistry WebBook. [Link]
- Restek.
- Unknown.
- National Institute of Standards and Technology. Benzene, undecyl-. NIST Chemistry WebBook. [Link]
- National Institute of Standards and Technology. Gas Chromatography Data for this compound. NIST Chemistry WebBook. [Link]
- National Center for Biotechnology Information. This compound.
- Namieśnik, J. (2001). Preparation of Environmental Samples for the Determination of Trace Constituents. Pol. J. Environ. Stud. [Link]
- Mohammed, A. Y. (2015). Derivatization Reactions and Reagents for Gas Chromatography Analysis.
- Phenomenex. Solid Phase Extraction (SPE) Columns & Cartridges. [Link]
- Saha, D., et al. (2014). Synthesis of sec.-undecylbenzene and sec.-dodecylbenzene by alkylation. Bangladesh J. Sci. Ind. Res. [Link]
- Anastassiades, M. (2006). The QuEChERS Method.
- Calton, L., et al. (2014). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. PMC - NIH. [Link]
- Oßwald, A., et al. (2023).
- Lehotay, S. J. (2011). Important considerations regarding matrix effects when developing reliable analytical residue methods using mass spectrometry.
- Majors, R. E. (2007). QuEChERS — A New Technique for Multiresidue Analysis of Pesticides in Foods and Agricultural Samples.
- Phenomenex. The Complete Guide to Solid Phase Extraction (SPE). [Link]
- Hewavitharana, G. G., et al. (2023). Matrix effects demystified: Strategies for resolving challenges in analytical separations of complex samples.
- Milestone Inc.
- Aalizadeh, R., et al. (2023). Evaluation of Matrix Complexity in Nontargeted Analysis of Small-Molecule Toxicants by Liquid Chromatography-High-Resolution Mass Spectrometry. PubMed. [Link]
- Jafari, M. T. (2017). An Overview of Matrix Effects in Liquid Chromatography-Mass Spectrometry.
- Chen, L., et al. (2021). Sample preparation and instrumental methods for illicit drugs in environmental and biological samples: A review. PubMed. [Link]
- Periš, M., et al. (2023).
- Blair, I. A. (2010). Stable-isotope dilution LC–MS for quantitative biomarker analysis. PMC - PubMed Central. [Link]
- Biotage.
- Bechtold, W. E., et al. (1988). A reverse isotope dilution method for determining benzene and metabolites in tissues. Journal of Analytical Toxicology. [Link]
- Stenerson, K. K., et al. (2016). Sample Cleanup for the Analysis of Pesticide Residues and Polynuclear Aromatic Hydrocarbons in Fatty Food Matrices.
- Agilent Technologies. (2016). Analyzing Multiresidue Pesticides Using QuEChERS - Fundamentals. YouTube. [Link]
- U.S. Environmental Protection Agency. (1984). Guidelines For Preparing Environmental And Waste Samples For Mutagenicity Ames Testing. [Link]
- Hewavitharana, G. G., et al. (2023). Matrix effects demystified: Strategies for resolving challenges in analytical separations of complex samples. PubMed. [Link]
- Martín, J., et al. (2022). Quantification of linear alkylbenzene sulphonates in complex sludge samples. idUS. [Link]
- Health Canada. (2008).
- Woźniak, E., et al. (2022). Challenges in the Analytical Preparation of a Biological Matrix in Analyses of Endocrine-Disrupting Bisphenols. MDPI. [Link]
- Fletouris, D. J., & Botsoglou, N. A. (1997).
- Ferrer, C., et al. (2011). Quantification of linear alkylbenzene sulphonates in complex sludge samples: Influence of matrix effects in calibration methods.
- Lemos, D. R., et al. (2010). Determination of benzene in different food matrices by distillation and isotope dilution HS-GC/MS. PubMed. [Link]
- Jian, W., et al. (2010).
- Yu, S., et al. (2008). Bioanalysis without Sample Cleanup or Chromatography: The Evaluation and Initial Implementation of Direct Analysis in Real Time Ionization Mass Spectrometry for the Quantification of Drugs in Biological Matrixes.
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Technical Support Center: Minimizing Emulsion Formation During Undecylbenzene Extraction
Welcome to the technical support center for undecylbenzene extraction. This guide is designed for researchers, scientists, and drug development professionals who utilize this compound in liquid-liquid extraction (LLE) protocols. Emulsion formation is a frequent and challenging issue that can lead to poor recovery, sample loss, and significant delays in workflows.[1][2] This document provides in-depth, field-proven insights and troubleshooting strategies to help you prevent and resolve emulsion-related problems, ensuring the integrity and efficiency of your experiments.
Section 1: Frequently Asked Questions - The Science of Emulsions
This section addresses the fundamental principles of emulsion formation during liquid-liquid extraction.
Q1: What is an emulsion and why is it a problem in my this compound extraction?
An emulsion is a stable mixture of two immiscible liquids, such as this compound and an aqueous solution, where one liquid is dispersed as microscopic droplets within the other.[2][3] In a successful extraction, these two layers should separate cleanly and quickly. When an emulsion forms, a milky, cloudy, or thick layer appears at the interface, making this separation difficult or impossible.[4][5] This is problematic because it traps your target analyte, prevents accurate phase separation, and leads to low yields and potential contamination of your extract.[1]
Q2: What are the primary causes of emulsion formation?
Emulsion formation is not a random event; it is caused by specific physical and chemical factors. The most common culprits include:
-
Excessive Mechanical Energy: Vigorous shaking or high-speed mixing provides the energy to break the liquids into fine droplets, increasing the surface area between them.[1][6][7]
-
Presence of Surfactant-like Molecules: Many biological and chemical samples contain compounds that act as emulsifying agents. These include proteins, phospholipids, fatty acids, and detergents.[1][4][5][8] These molecules have both hydrophilic (water-loving) and hydrophobic (oil-loving) regions, allowing them to stabilize the interface between the this compound and aqueous phases.[9][10]
-
Particulate Matter: Finely divided, insoluble solids can accumulate at the liquid-liquid interface, forming a physical barrier that prevents the droplets from coalescing.[2]
-
Unfavorable pH: The pH of the aqueous phase can influence the charge of endogenous molecules, potentially turning them into effective surfactants.[11][12]
Q3: Is this compound itself prone to forming emulsions?
This compound is a non-polar organic solvent with properties that make it suitable for LLE. It is less dense than water and insoluble in it, which facilitates phase separation under ideal conditions.[13][14] However, like any organic solvent used in LLE, its use in a system containing emulsifying agents or subjected to high shear forces will inevitably lead to emulsion formation. The issue is less about the inherent properties of this compound and more about the overall composition of the extraction system and the technique employed.
| Property | Value | Source |
| Molecular Formula | C₁₇H₂₈ | [13][14][15][16] |
| Density | 0.855 g/mL at 25°C | [13][14] |
| Appearance | Colorless liquid | [13][14] |
| Solubility in Water | Insoluble | [14] |
Section 2: Proactive Strategies for Emulsion Prevention
The most effective way to deal with an emulsion is to prevent it from forming in the first place.[1][3] Integrating the following best practices into your workflow can save considerable time and prevent sample loss.
Q4: How should I properly mix the two phases to avoid creating an emulsion?
The goal of mixing is to increase the surface area between the two phases to allow for efficient extraction, not to create a homogenous mixture.
-
Causality: Vigorous shaking introduces excessive mechanical energy, which shears the liquid phases into tiny, stable droplets.[6] Gentle agitation, however, creates sufficient interfacial area for mass transfer without this disruptive force.
-
Recommended Action: Instead of shaking a separatory funnel, use a gentle swirling motion or slowly invert the funnel 5-10 times.[1] This method is sufficient to achieve extraction equilibrium for most analytes while minimizing the risk of emulsion.
Q5: What preliminary sample treatments can I perform before adding this compound?
Preparing your sample before extraction is a critical, often overlooked, step.
-
Filtration: If your aqueous sample contains visible particulate matter, filter it through a syringe filter or glass wool plug before extraction.[1][2] This removes the solid particles that can stabilize an emulsion at the phase interface.
-
pH Adjustment: The solubility of many organic compounds is pH-dependent.[17] Adjusting the pH of your aqueous phase can neutralize your compound of interest (making it more soluble in this compound) or, conversely, ionize interfering substances (making them remain in the aqueous phase).[18] Critically, adjusting the pH can also neutralize the charge on naturally occurring surfactants, preventing them from stabilizing an emulsion.[4][5]
Q6: Are there alternative extraction techniques that are less prone to emulsions?
Yes. If your samples consistently form emulsions, consider an alternative to traditional LLE.
-
Supported Liquid Extraction (SLE): In SLE, the aqueous sample is loaded onto a solid support material, such as diatomaceous earth.[1] The this compound is then passed through the support. This creates a large surface area for extraction without the vigorous mixing that causes emulsions, offering a highly effective preventative alternative.[1][3]
Section 3: The Troubleshooting Guide: How to Break a Formed Emulsion
If an emulsion has already formed, a systematic approach is needed to break it. The following strategies are ordered from the simplest and least invasive to the more aggressive.
Problem: A persistent, cloudy, or milky layer has formed at the interface of the this compound and aqueous layers, and it does not separate after settling for several minutes.
Step 1: The Path of Patience & Gentle Force
-
Mechanism: Sometimes, an emulsion is only weakly stable and will resolve on its own if given enough time for the droplets to coalesce.
-
Protocol:
-
When to Use: This should always be the first step for any emulsion. It is non-invasive and often effective for weakly stabilized emulsions.
Step 2: The Ionic Strength Adjustment ("Salting Out")
-
Mechanism: Adding a salt, such as sodium chloride (NaCl), dramatically increases the ionic strength of the aqueous phase.[1][3] This has two effects: it decreases the solubility of organic compounds in the aqueous layer, and it disrupts the stabilizing effect of surfactant molecules, forcing them to partition into one of the phases.[1][3]
-
Protocol:
-
Add a small amount of solid NaCl or a saturated solution of brine (salt water) to the separatory funnel.
-
Gently swirl to dissolve the salt. Do not shake vigorously.
-
Allow the funnel to stand and observe if the layers begin to separate.
-
-
When to Use: This is one of the most common and effective methods for breaking emulsions, particularly those stabilized by surfactants.[1][3][4]
Step 3: The Physical Disruption Methods
-
Mechanism: These methods use physical force or barriers to compel the dispersed droplets to coalesce.
-
Protocols:
-
Centrifugation: Transfer the entire emulsion to centrifuge tubes and spin at a moderate speed (e.g., 2000-4000 x g) for 5-10 minutes. The force will break the emulsion and create a sharp interface.[1][3][4][5] This is often the most reliable method.[4]
-
Filtration: Drain the mixture and pass it through a plug of glass wool in a funnel or use specialized phase separation filter paper.[1][3] The physical interaction with the filter media can break the emulsion.
-
Temperature Change: Chilling the mixture in an ice bath can sometimes help break an emulsion by altering interfacial tension and viscosity.[2]
-
-
When to Use: When salting out fails or when a more definitive separation is required. Centrifugation is particularly useful for small-volume extractions.
Step 4: The Chemical Modification Approaches
-
Mechanism: These methods alter the chemistry of the system to destabilize the emulsifying agent.
-
Protocols:
-
pH Adjustment: If the emulsion is suspected to be stabilized by acidic or basic compounds (like fatty acids or amines), carefully add a small amount of dilute acid or base to neutralize them. For example, adding dilute HCl to lower the pH to ~2 can break emulsions stabilized by alkali soaps.[4][5]
-
Solvent Addition: Adding a small volume (a few drops to a mL) of a different organic solvent (e.g., methanol, if compatible with your downstream analysis) can change the polarity of the organic phase and help dissolve the emulsifying agent.[1][3]
-
-
When to Use: These are advanced techniques to be used when other methods fail, as they involve adding new reagents to your sample that may need to be removed later.
dot digraph "Emulsion_Troubleshooting_Workflow" { graph [fontname="Arial", label="Troubleshooting Flowchart for this compound Emulsions", fontsize=14, labelloc=t, splines=ortho, rankdir=TB]; node [fontname="Arial", style=filled, shape=rect, rounded=0.1]; edge [fontname="Arial"];
// Nodes start [label="Emulsion Observed", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; check_severity [label="Is emulsion layer >1/3 of solvent volume?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; wait [label="Step 1: Let stand for 15-30 min.\n Gently tap or swirl.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; resolved1 [label="Problem Resolved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; salt_out [label="Step 2: Add Brine (Saturated NaCl).\n Gently swirl.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_salt [label="Resolved?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; physical [label="Step 3: Physical Disruption.\n Choose one method.", fillcolor="#EA4335", fontcolor="#FFFFFF"]; centrifuge [label="Centrifuge (2000-4000 x g, 10 min)", fillcolor="#F1F3F4", fontcolor="#202124"]; filter [label="Filter (Glass Wool or Phase Sep. Paper)", fillcolor="#F1F3F4", fontcolor="#202124"]; chemical [label="Step 4: Chemical Modification\n(Advanced). Add pH modifier or different solvent.", fillcolor="#EA4335", fontcolor="#FFFFFF"]; reassess [label="Re-evaluate Protocol.\n Consider SLE for future experiments.", shape=document, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges start -> wait; wait -> check_severity; check_severity -> resolved1 [label="No"]; check_severity -> salt_out [label="Yes"]; salt_out -> check_salt; check_salt -> resolved1 [label="Yes"]; check_salt -> physical [label="No"]; physical -> centrifuge; physical -> filter; centrifuge -> resolved1; filter -> resolved1; physical -> chemical [style=dashed, label="If physical methods fail\n or are not possible"]; chemical -> reassess; } Caption: Troubleshooting workflow for resolving emulsions.
Section 4: Key Experimental Protocols
Protocol 1: Gentle Mixing by Inversion
-
Combine the aqueous sample and this compound in a properly sized separatory funnel (do not fill more than 2/3 full).
-
Stopper the funnel and, while holding the stopper and stopcock firmly, gently invert the funnel.
-
Hold the inverted position for 2-3 seconds, then return it to the upright position.
-
Vent the funnel by opening the stopcock to release any pressure buildup.
-
Repeat this gentle inversion and venting process 5-10 times.
-
Place the funnel in a ring stand and allow the layers to separate.
Protocol 2: Emulsion Breaking by "Salting Out"
-
With the emulsion present in the separatory funnel, add approximately 10-20% of the aqueous phase volume as a saturated brine solution (or add solid NaCl until saturation is reached).
-
Stopper the funnel and swirl gently to mix the salt into the aqueous layer. Avoid shaking.
-
Periodically vent the funnel.
-
Place the funnel in a ring stand and allow it to stand for 10-20 minutes, observing for the breakdown of the emulsion layer.
| Technique | Principle of Action | Best For | Considerations |
| Patience/Gentle Stir | Allows weakly associated droplets to coalesce over time. | Minor or "loose" emulsions. | May be time-consuming.[4][5] |
| Salting Out | Increases aqueous phase ionic strength, destabilizing surfactants. | Surfactant-stabilized emulsions. | Very effective and widely applicable.[1][3] |
| Centrifugation | Applies g-force to physically separate the phases based on density. | Stubborn emulsions, small volumes. | Requires access to a centrifuge. Highly effective.[3][4][5] |
| pH Adjustment | Neutralizes charged species that are acting as emulsifiers. | Emulsions in samples with known acidic/basic components. | Adds reagents that may need to be removed later.[4][5] |
| Filtration | Physically disrupts the emulsion at the filter media interface. | Emulsions with some particulate matter. | May not be effective for highly stable chemical emulsions.[1][3] |
References
- Tips for Troubleshooting Liquid–Liquid Extractions.
- Tips for Troubleshooting Liquid–Liquid Extraction. K-Jhil. [Link]
- This compound. ChemBK. [Link]
- Emulsion Breaking Techniques for Oil in Water Solvent Extractions. Spectro Scientific. [Link]
- Tackling emulsions just got easier. Biotage. [Link]
- US4770782A - Method for preventing gel/emulsion formation.
- This compound | C17H28 | CID 23194. PubChem - NIH. [Link]
- Techniques for Emulsion Breaking for Oil in W
- Causes of emulsion formation during solvent extraction of fermentation broths and its reduction by surfactants. Semantic Scholar. [Link]
- Role of Surfactants in Emulsion Form
- Influence of the Speed Mixing-on Viscosity and Droplet Size of Oil in Water Emulsions.
- Variation of Extraction Yield and Droplet Size during Emulsification Solvent Extraction of Wet-Process Phosphoric Acid Yuqing CA. [Link]
- Emulsion Problem Encountered in Extractions. BrainKart. [Link]
- Benzene, undecyl-. National Institute of Standards and Technology. [Link]
- The use of surfactants in the extraction of active ingredients from natural resources: a comprehensive review. NIH. [Link]
- Emulsion Breaking: Chemical Formulation Strategies Th
- Why is the formation of emulsion in solvent extraction considered as a disadvantage?. Quora. [Link]
- The Effect of Surfactants on Separation of Light Rare Earth Metals using Emulsion Liquid Membrane Method: Review.
- Separation of Produced Emulsions from Surfactant Enhanced Oil Recovery Processes. [Link]
- Benzene, undecyl-. National Institute of Standards and Technology. [Link]
- Utilization of Plant Extract for Treatment of Emulsions in Crude Oil Production. HS Publishing. [Link]
- InChI Key Database | this compound. Mol-Instincts. [Link]
- Role of pH and cations on emulsion formation and stability of crude oils.
- Effect of mixing speed on the viscosity and stability of the Tapis oil emulsions (crude oil A).
- Effect of the pH of the aqueous phase on emulsion stability and viscosity and droplet size.
- Liquid–liquid extraction. Wikipedia. [Link]
- Comprehending Liquid-Liquid Extraction: Fundamentals, Methods and Advancements. LinkedIn. [Link]
- Optimization of water/oil emulsion preparation: Impact of time, speed, and homogenizer type on droplet size and dehydr
- Liquid-liquid extraction | Solvent extraction | Labor
- Liquid-Liquid Extraction. Chemistry LibreTexts. [Link]
- Effect of pH on Stability of Oil-in-Water Emulsions Stabilized by Pectin-Zein Complexes.
- Destabilisation of Pickering emulsions using pH.
- Overview on petroleum emulsions, formation, influence and demulsification treatment techniques. Arabian Journal of Chemistry. [Link]
- 2.3: LIQUID-LIQUID EXTRACTION. Chemistry LibreTexts. [Link]
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Technical Support Center: Optimization of Undecylbenzene Alkylation
Prepared by the Senior Application Scientist Desk
Welcome to the technical support center for the optimization of reaction parameters for undecylbenzene alkylation. This guide is designed for researchers, scientists, and drug development professionals engaged in Friedel-Crafts alkylation and related synthetic methodologies. Here, we address common challenges and provide in-depth, field-proven insights to enhance your experimental success, focusing on causality, reproducibility, and safety.
Frequently Asked Questions (FAQs)
Section 1: Catalyst Selection and Performance
Question: I am starting my this compound synthesis. Which catalyst should I choose?
Answer: The choice of catalyst is a critical parameter that dictates reaction efficiency, selectivity, and environmental impact. Historically, Lewis acids like aluminum chloride (AlCl₃) and Brønsted acids like hydrofluoric acid (HF) were common.[1] However, modern applications increasingly favor solid acid catalysts for their reusability and reduced environmental footprint.
The selection depends on your specific experimental goals:
-
For High Reactivity (Traditional Approach): Anhydrous AlCl₃ or boron trifluoride etherate (BF₃·OEt₂) are highly active catalysts.[2][3] They readily form the carbocation electrophile from 1-undecene, driving the reaction forward. However, they suffer from being corrosive, difficult to separate from the product mixture, and pose significant disposal challenges.[4]
-
For Greener & Reusable Systems (Modern Approach): Solid acid catalysts, particularly zeolites (e.g., Zeolite Y, Mordenite), are excellent alternatives.[1][4] Their porous structure provides shape selectivity, and they can be easily recovered by filtration and regenerated. Supported heteropoly acids, such as tungstophosphoric acid on silica (TPA/SiO₂), also show high conversion rates.[4][5]
Table 1: Comparison of Common Catalysts for this compound Alkylation
| Catalyst Type | Examples | Advantages | Disadvantages | Typical Conditions |
| Lewis Acids | AlCl₃, BF₃·OEt₂ | High activity, relatively low cost. | Corrosive, stoichiometric amounts often needed, difficult to recycle, significant waste generation.[4] | Low temperature (e.g., 0-80°C).[2][3] |
| Brønsted Acids | HF, H₂SO₄ | High activity, effective for industrial production. | Extremely corrosive and hazardous, environmental concerns.[1][6] | Low temperature (<100°C).[4] |
| Solid Acids | Zeolite Y, Mordenite, TPA/SiO₂ | Reusable, non-corrosive, environmentally benign, shape selectivity can improve product distribution.[1][4] | May require higher temperatures, potential for deactivation.[4][6] | Higher temperatures (e.g., 80-250°C).[4][5][6] |
Question: My solid acid catalyst (zeolite) is showing low activity or is deactivating quickly. What are the likely causes and solutions?
Answer: Catalyst deactivation in zeolite-catalyzed alkylations is a common issue, typically stemming from two primary causes:
-
Coke Formation: At higher reaction temperatures, polymerization of the olefin or side reactions on the catalyst surface can form heavy hydrocarbon deposits (coke), which block the active sites and pores of the zeolite.
-
Water Poisoning: Trace amounts of water in the reactants (benzene or undecene) can adsorb onto the acidic sites of the catalyst, neutralizing them and inhibiting their catalytic activity.
Below is a troubleshooting workflow to diagnose and resolve this issue.
Caption: Troubleshooting workflow for catalyst deactivation.
Section 2: Reaction Parameters and Selectivity
Question: I am observing a significant amount of polyalkylation products (e.g., di-undecylbenzene). How can I favor mono-alkylation?
Answer: This is a classic challenge in Friedel-Crafts alkylation. The alkyl group (undecyl) is an electron-donating group, which activates the benzene ring, making the mono-alkylated product (this compound) more nucleophilic and thus more reactive than the starting benzene.[7][8] This leads to a second alkylation, producing di-undecylbenzene.
The primary and most effective strategy to suppress polyalkylation is to use a large excess of benzene relative to the undecene.[9] By Le Châtelier's principle, a high concentration of one reactant (benzene) ensures that the electrophile (the undecyl carbocation) is statistically more likely to encounter and react with a benzene molecule rather than an already-alkylated this compound molecule.
Recommended Practice:
-
Employ a benzene-to-undecene molar ratio of at least 8:1 to 10:1 .[2][10] For particularly sensitive syntheses, ratios up to 20:1 may be beneficial.
-
The unreacted benzene can be recovered by distillation after the reaction and reused, making this an economically viable strategy.
Question: My product is a mixture of this compound isomers (2-phenyl, 3-phenyl, etc.). How can I control the isomer distribution?
Answer: The formation of multiple isomers is inherent to the alkylation of benzene with a long-chain α-olefin like 1-undecene. This occurs due to two key mechanistic pathways:
-
Carbocation Rearrangement: The initial reaction between the catalyst and 1-undecene can form a primary carbocation, which is highly unstable. It rapidly rearranges via a 1,2-hydride shift to form more stable secondary carbocations at various positions along the undecyl chain.[11][12][13] Alkylation can then occur from any of these secondary positions.
-
Olefin Isomerization: The acidic catalyst can promote the isomerization of 1-undecene to other internal undecene isomers (e.g., 2-undecene, 3-undecene) before the alkylation step even occurs.[1] Alkylation of these internal olefins naturally leads to different phenyl isomers.
Controlling this distribution is challenging, but can be influenced by reaction parameters:
-
Temperature: Lower reaction temperatures generally favor the formation of the 2-phenyl isomer.[6] As the temperature increases, the rate of isomerization and rearrangement increases, leading to a more thermodynamically controlled mixture with higher proportions of other isomers (3-phenyl, 4-phenyl, etc.).[14]
-
Catalyst Choice: The pore size and acidity of solid acid catalysts can influence isomer distribution. For instance, zeolites with specific pore structures may sterically hinder the formation of bulkier internal isomers.[1]
Table 2: Influence of Temperature on Isomer Selectivity
| Temperature | 1-Undecene Conversion | Selectivity for 2-Undecylbenzene | Trend |
| Low (e.g., 50-80°C) | Lower, slower reaction | Higher[6] | Kinetically controlled product dominates. |
| High (e.g., >120°C) | Higher, faster reaction | Lower[14] | Thermodynamically controlled mixture of isomers. |
Section 3: Experimental Protocol and Product Handling
Question: Can you provide a general step-by-step protocol for a lab-scale synthesis of this compound?
Answer: Certainly. The following is a generalized protocol for the alkylation of benzene with 1-undecene using a solid acid catalyst. Warning: Benzene is a known carcinogen and is highly flammable.[15][16] All operations must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves and splash goggles.[17][18]
Experimental Protocol: Synthesis of this compound via Zeolite Catalysis
-
Reagent Preparation & Catalyst Activation:
-
Dry benzene over 4Å molecular sieves for at least 24 hours.
-
Activate the Zeolite Y catalyst by heating it in a furnace at 400-500°C for 4 hours under a stream of dry air or nitrogen to remove adsorbed water. Allow it to cool to room temperature in a desiccator.
-
-
Reaction Setup:
-
Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a thermometer, and a dropping funnel.
-
Charge the flask with the activated Zeolite Y catalyst (e.g., 5-10 wt% relative to 1-undecene).
-
Add the dried benzene (e.g., 10 molar equivalents) to the flask and begin stirring.
-
-
Reaction Execution:
-
Heat the benzene/catalyst slurry to the desired reaction temperature (e.g., 120°C).
-
Once the temperature is stable, add 1-undecene (1 molar equivalent) dropwise from the dropping funnel over a period of 1-2 hours to control any exotherm.
-
Allow the reaction to proceed for 4-6 hours, monitoring its progress by taking small aliquots and analyzing them by GC-MS.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Separate the solid catalyst by vacuum filtration, washing the catalyst cake with a small amount of fresh benzene.
-
Remove the excess benzene from the filtrate using a rotary evaporator.
-
The crude product can be purified by vacuum distillation to separate the mono-alkylated this compound from unreacted olefin and heavier poly-alkylated byproducts.
-
Caption: General experimental workflow for this compound synthesis.
Question: What are the best methods for analyzing the isomeric purity of my final product?
Answer: For separating and quantifying closely related isomers of this compound, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the methods of choice.
-
Gas Chromatography (GC): Often coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification, GC is excellent for separating volatile compounds. The different this compound isomers will have slightly different boiling points and interactions with the column's stationary phase, leading to distinct retention times. This is the most common method for analyzing such products.
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method (e.g., using a C18 column) can also effectively separate the isomers based on their subtle differences in hydrophobicity.[19] HPLC is particularly useful if the product requires further purification at a preparative scale.
For both methods, it is crucial to obtain reference standards for the expected isomers, if available, to confirm peak identities and ensure accurate quantification.
Safety First: Handling Benzene
All personnel must be thoroughly trained on the hazards of benzene before beginning any work.[18]
-
Hazard: Benzene is a highly flammable liquid and a known human carcinogen.[16][20] Exposure can occur via inhalation, ingestion, or skin contact.
-
Engineering Controls: Always handle benzene and perform reactions within a certified chemical fume hood to minimize inhalation exposure.[15]
-
Personal Protective Equipment (PPE): Wear chemical splash goggles, a lab coat, and chemically resistant gloves (e.g., butyl rubber or Viton™).[15][17]
-
Spill Response: Have a spill kit rated for flammable solvents readily available. For small spills (<1 L), absorb the material with pads inside the fume hood. For larger spills, evacuate the area and contact your institution's emergency response team.[15]
-
Waste Disposal: All benzene-contaminated waste, including used absorbent pads and empty containers, must be disposed of as hazardous waste according to institutional and local regulations.[17]
References
- Aromatics Alkylated with Olefins Utilizing Zeolites as Heterogeneous C
- Cutright, J. (2022).
- Saha, D., et al. (2014). Synthesis of sec.-undecylbenzene and sec.-dodecyl benzene by alkylation.
- Wang, Y., et al. (2024).
- Kinetics of Benzene Alkylation with Long Chain Olefin over Solid Acid C
- Alkylation of Benzene with Long Chain Olefins Over Solid-Acid Catalyst. (2018).
- LibreTexts. (2024). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel–Crafts Reaction. Chemistry LibreTexts. [Link]
- National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
- Effect Of Temperature On Linear Alkylbenzene (Lab) Yield From Rerun Column Of Lab Plant Using Aspen Hysys Simulation. (2018).
- Benzene Use SOP Example. (n.d.). University of New Mexico, Environmental Health & Safety. [Link]
- Benzene – Lab-Specific Standard Operating Procedure. (n.d.). Carleton University, Environmental Health and Safety. [Link]
- Friedel-Crafts Alkylation with Practice Problems. (2022). Chemistry Steps. [Link]
- The Organic Chemistry Tutor. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism. YouTube. [Link]
- Benzene SDS. (2022). Airgas. [Link]
- LibreTexts. (2020). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. Chemistry LibreTexts. [Link]
- Benzene Safety Instruction. (2007). Oregon State University, Environmental Health and Safety. [Link]
- The Friedel-Crafts Alkylation and Acylation of Benzene. (n.d.). MCC Organic Chemistry. [Link]
- Chad's Prep. (2021). 18.
- Saha, D., et al. (2014). Synthesis of sec.-undecylbenzene and sec.-dodecyl benzene by alkylation. Bangladesh J. Sci. Ind. Res.[Link]
- Kinetics modeling of liquid phase alkylation of benzene with dodecene over mordenite. (2025).
- Purification Techniques. (n.d.). Open Access Pub. [Link]
- Purification of Organic Compounds: from Crude Product to Purity. (2023). EMU Physics Department. [Link]
- Alkylation of Benzene with 1-Alkenes over Zeolite Y and Mordenite. (2009).
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Technical Support Center: Undecylbenzene Purification & Analysis
Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with undecylbenzene. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the identification and removal of impurities from this compound. The protocols and explanations herein are designed to be a self-validating system, grounded in established scientific principles to ensure the integrity of your experimental outcomes.
I. Troubleshooting Guide: Navigating Common Purification Challenges
This section addresses specific issues that may arise during the purification of this compound, providing probable causes and actionable solutions.
Q1: My final this compound product is slightly yellow, despite purification. What causes this discoloration and how can I remove it?
Probable Cause: Yellowing in alkylbenzenes is often due to the presence of trace amounts of olefinic impurities or other "color precursors" that can oxidize or polymerize over time.[1] These can be residual starting materials (e.g., undecene) from the synthesis or byproducts formed during the alkylation process.[2][3]
Solution: A common and effective method for removing these color-causing impurities is treatment with an activated solid adsorbent, followed by distillation.
Recommended Protocol: Activated Clay Treatment
-
Select Adsorbent: Use an acid-treated Montmorillonite clay or a similar smectite clay. These materials are effective at removing olefins and other polar impurities.[1][4]
-
Slurry Treatment:
-
In a round-bottom flask, create a slurry of the impure this compound with 1-5% (w/w) of the activated clay.
-
Stir the mixture vigorously at a slightly elevated temperature (e.g., 60-80 °C) for 1-2 hours under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
-
Filtration: Allow the clay to settle, then carefully decant or filter the this compound. A sintered glass funnel or a Büchner funnel with a pad of celite can be used for effective separation.
-
Final Purification: The treated this compound should then be subjected to fractional distillation under reduced pressure to remove the adsorbent fines and any remaining volatile impurities.
Q2: Gas Chromatography (GC) analysis of my purified this compound shows multiple small peaks close to the main product peak. What are these and how do I improve separation?
Probable Cause: These peaks likely represent isomers of this compound (e.g., 2-phenylundecane, 3-phenylundecane, etc.) and closely related alkylbenzenes (e.g., decylbenzene, dodecylbenzene) that have very similar boiling points.[5] The synthesis of this compound via Friedel-Crafts alkylation using undecene or undecanol can lead to the formation of various positional isomers.[2][3]
Solution: Achieving high isomeric purity requires a highly efficient separation technique like fractional distillation.
Recommended Protocol: High-Efficiency Fractional Distillation Fractional distillation separates compounds based on differences in their boiling points. For components with boiling points differing by less than 25 °C, a simple distillation is insufficient.[6][7]
-
Apparatus Setup:
-
Use a long, insulated fractionating column (e.g., Vigreux or packed column) to provide a large surface area for repeated vaporization-condensation cycles, known as "theoretical plates".[8][9]
-
Place the thermometer bulb just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.[8]
-
-
Distillation Parameters:
-
Pressure: Perform the distillation under vacuum to reduce the boiling point of this compound (approx. 316 °C at atmospheric pressure) and prevent thermal degradation.[10]
-
Heating: Use a heating mantle with a stirrer to ensure smooth, even boiling.
-
Distillation Rate: Maintain a slow and steady distillation rate. A high rate will prevent the establishment of a proper temperature gradient in the column, leading to poor separation.
-
-
Fraction Collection:
-
Discard the initial fraction (forerun), which will contain any lower-boiling impurities.
-
Collect the main fraction over a narrow temperature range corresponding to the boiling point of the desired this compound isomer.
-
Collect subsequent fractions separately to avoid contamination of the main product.
-
| Parameter | Simple Distillation | Fractional Distillation |
| Purpose | Separating liquids with large boiling point differences (>25 °C) | Separating liquids with close boiling points (<25 °C)[6][7] |
| Apparatus | Distilling flask, condenser, receiving flask | Includes a fractionating column between the flask and condenser[8] |
| Efficiency | One theoretical plate | Multiple theoretical plates[8][9] |
Q3: My ¹H NMR spectrum shows unexpected signals in the aromatic region after purification. How can I identify the impurity?
Probable Cause: Unexpected aromatic signals could indicate the presence of dialkylated benzene byproducts (dialkylbenzenes) or residual aromatic solvents from the synthesis or workup (e.g., benzene, toluene).[1] Dialkylbenzenes are common byproducts in Friedel-Crafts alkylation reactions.
Solution: A combination of spectroscopic analysis and a targeted purification step can resolve this issue.
-
Identification:
-
¹H and ¹³C NMR: Compare the chemical shifts of the impurity signals with known values for common solvents and potential byproducts.[11] The integration of the signals can help quantify the impurity.[12] 2D NMR techniques can be employed to resolve overlapping peaks.[12]
-
GC-MS: Gas Chromatography-Mass Spectrometry is a powerful tool for separating and identifying volatile impurities. The mass spectrum of the impurity peak can provide its molecular weight and fragmentation pattern, aiding in its identification.[13][14]
-
-
Removal:
-
If the impurity is a lower-boiling solvent like benzene or toluene, it can typically be removed by careful fractional distillation.[15]
-
Higher-boiling dialkylbenzenes can be separated from the monoalkylated product by high-efficiency fractional distillation under vacuum, as they have significantly higher boiling points.[1]
-
II. Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercially available or synthesized this compound?
Common impurities can be categorized as follows:
-
Isomers: Positional isomers of this compound (e.g., 2-phenyl-, 3-phenyl-, 4-phenylundecane) are often present due to rearrangements during synthesis.[2][3]
-
Related Alkylbenzenes: Homologs such as decylbenzene and dodecylbenzene may be present if the starting alkylating agent was not of high purity.[5]
-
Unreacted Starting Materials: Residual benzene and undecene (or undecanol) from the synthesis.[2][3]
-
Byproducts: Dialkylbenzenes and heavier alkylates can form as byproducts of the alkylation reaction.[1] Olefin oligomers may also be present.[1]
-
Solvents and Water: Residual solvents from the reaction or purification steps, as well as dissolved water.
Q2: Which analytical techniques are best for assessing the purity of this compound?
A multi-technique approach is recommended for a comprehensive purity assessment:
-
Gas Chromatography (GC): Excellent for separating and quantifying volatile impurities, including isomers and related alkylbenzenes. A flame ionization detector (FID) is commonly used.[5][16][17]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural confirmation and can be used for quantitative analysis (qNMR) to determine purity against a certified standard.[12][18][19] It is particularly useful for identifying non-volatile impurities that are not amenable to GC.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Combines the separation power of GC with the identification capabilities of mass spectrometry, making it ideal for identifying unknown impurities.[1][13]
Q3: Can column chromatography be used to purify this compound?
Yes, column chromatography can be effective, particularly for removing more polar impurities.
Recommended Protocol: Silica Gel Chromatography
-
Stationary Phase: Use a non-polar stationary phase like silica gel.
-
Mobile Phase: A non-polar solvent system, such as hexane or a hexane/ethyl acetate mixture, is typically used to elute the non-polar this compound.[20]
-
Elution: this compound will elute relatively quickly, while more polar impurities (e.g., residual alcohols, oxidized byproducts) will be retained on the column for longer, allowing for their separation.
-
Monitoring: The separation can be monitored by thin-layer chromatography (TLC).
Q4: How can I remove residual olefin impurities from my this compound sample?
Besides the activated clay treatment mentioned in the troubleshooting section, selective hydrogenation is an industrial method to remove olefins without saturating the aromatic ring.[21] For laboratory scale, treatment with specific adsorbents is more common.
III. Experimental Workflows & Diagrams
Workflow for General Purification of this compound
Caption: General workflow for the purification of crude this compound.
Troubleshooting Logic for Impurity Identification
Caption: Decision tree for identifying and addressing impurities in this compound.
References
- Qualitative and quantitative analysis of linear Alkyl Benzen compounds in Detergents by Gas-liquid Chromatography technique.
- Saha, D., Ashaduzzaman, M., Sarker, M., Saha, P., & Siddiqui, T. (2014). Synthesis of sec.-undecylbenzene and sec.-dodecyl benzene by alkylation. Bangladesh Journal of Scientific and Industrial Research, 49(1), 9–12. [Link]
- Synthesis of sec.-undecylbenzene and sec.
- Bernal, C., et al. (2009). Method for purifying alkyl aromatic compounds.
- Mair, B.J., & Forziati, A.F. (1944). Alkylbenzenes in the C8 fraction from five different catalytic petroleum refining processes. Journal of Research of the National Bureau of Standards, 32(4), 165-174. [Link]
- Benzene, undecyl-. NIST Chemistry WebBook. [Link]
- This compound. PubChem. [Link]
- Methods for producing alkylbenzenes, paraffins, olefins and oxo alcohols from waste plastic feedstocks.
- Fractional distill
- What is Fractional Distill
- Purification: Fractional Distillation. University of Rochester Department of Chemistry. [Link]
- Removal of olefin from aliphatic hydrocarbon by treatment with active solid.
- 5.
- Process and apparatus for alkylation of aromatic with olefin using impure aromatic recycle.
- This compound (CAS 6742-54-7): Odor profile, Properties, & IFRA compliance. Scent.vn. [Link]
- Pauli, G. F., et al. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(21), 9220–9231. [Link]
- The NMR-Purity and the new dimensions and standards of purity. ChemAdder. [Link]
- Ackermann, S. M., et al. (2022). Liquid Nuclear Magnetic Resonance (NMR) Spectroscopy in Transition—From Structure Elucidation to Multi-Analysis Method. Foods, 11(15), 2266. [Link]
- Olefins Removal. Axens. [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
- Benzene, undecyl-. US EPA Substance Registry Services. [Link]
- Gas Chromatographic Determination of Benzene, Toluene, Ethylbenzene and Xylenes Using Flame Ionization Detector in Water Samples With Direct Aqueous Injection Up to 250 Microl. PubMed. [Link]
- 16.10: Synthesis of Polysubstituted Benzenes. Chemistry LibreTexts. [Link]
- Determination of Benzene and Certain Derivatives in Water by Headspace Gas Chrom
- Purification of linear alkylbenezene-based liquid scintillator and the effects of impurities on detection properties.
- A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)
- Using NMR spectroscopic methods to determine enantiomeric purity and assign absolute stereochemistry. PubMed. [Link]
- This compound. Haz-Map. [Link]
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Validation & Comparative
A Comparative Guide to the Toxicity of Alkylbenzenes for Researchers
This guide offers an in-depth comparative analysis of the toxicity of common alkylbenzenes, focusing on Benzene, Toluene, Ethylbenzene, and Xylenes (BTEX). Designed for researchers, scientists, and drug development professionals, this document moves beyond mere data tabulation to explain the underlying mechanisms and experimental considerations that are critical for accurate toxicological assessment.
Introduction: The Double-Edged Sword of Alkylbenzenes
Alkylbenzenes are a class of aromatic hydrocarbons characterized by a benzene ring substituted with one or more alkyl groups.[1][2] They are ubiquitous in industrial processes, serving as solvents and precursors for the synthesis of plastics, fibers, and pharmaceuticals.[1][3] However, their widespread use and presence in petroleum products like gasoline lead to significant environmental and occupational exposure, posing considerable health risks.[3][4][5]
The toxicity of an alkylbenzene is not solely a function of the parent compound but is intricately linked to its metabolic fate within the body. The length and structure of the alkyl side chain dramatically influence how these compounds are metabolized, which in turn dictates the nature and severity of their toxic effects. This guide will dissect these differences, providing a framework for understanding and predicting the toxic potential of this important chemical class.
The Central Role of Metabolism in Alkylbenzene Toxicity
The toxicity of alkylbenzenes is fundamentally driven by their biotransformation, primarily mediated by the cytochrome P450 (CYP) family of enzymes.[6][7] These enzymes initiate oxidative metabolism, which can lead to either detoxification and excretion or, conversely, metabolic activation into reactive, toxic intermediates.[8]
Key Mechanistic Steps:
-
Metabolic Activation: CYP enzymes, particularly CYP2E1, CYP1A1, and CYP1B1, hydroxylate the aromatic ring or the alkyl side chain.[6][9]
-
Formation of Reactive Metabolites: For benzene, this process creates highly reactive species like benzene oxide, quinones, and muconaldehyde.[9][10] These metabolites are responsible for the compound's signature hematotoxicity and carcinogenicity.
-
Detoxification Pathways: In contrast, the methyl group on toluene provides an alternative site for oxidation, primarily leading to the formation of benzoic acid, which is readily excreted. This side-chain metabolism is a much safer detoxification route and is a key reason for toluene's lower toxicity compared to benzene.
The balance between these activation and detoxification pathways is the critical determinant of an alkylbenzene's toxic profile. Benzene's high toxicity stems from its propensity to be metabolized on the aromatic ring, generating toxic intermediates.[10] The presence of alkyl side chains, as in toluene and xylene, favors side-chain oxidation, a less harmful pathway.
Visualizing Metabolic Activation
The following diagram illustrates the generalized metabolic pathway for alkylbenzenes, highlighting the critical branch point between ring oxidation (bioactivation) and side-chain oxidation (detoxification).
Caption: Generalized metabolic pathways for alkylbenzenes.
Comparative Toxicological Data
The differences in metabolic pathways translate directly to quantifiable differences in toxicity. The following table summarizes key toxicological endpoints for BTEX compounds. These values are essential for risk assessment and for establishing safe exposure limits. All four chemicals can induce neurological impairment.[11] However, benzene is uniquely associated with hematological effects, including aplastic anemia and leukemia, due to its reactive metabolites.[4][11]
| Compound | Molecular Weight ( g/mol ) | Oral LD50 (rat, mg/kg) | Inhalation LC50 (rat, ppm, 4h) | OSHA PEL (8-hr TWA, ppm) | ACGIH TLV (8-hr TWA, ppm) | Primary Toxic Endpoint(s) |
| Benzene | 78.11 | 930 | 10,000 | 1 | 0.5 | Hematotoxicity, Carcinogenicity, Neurotoxicity[4][11] |
| Toluene | 92.14 | 5000 | 400 | 200 | 20[12][13] | Neurotoxicity, Developmental Toxicity[11] |
| Ethylbenzene | 106.17 | 3500 | 4000 | 100[12] | 20[12][13] | Neurotoxicity, Respiratory Irritation[14] |
| Xylenes (mixed) | 106.17 | 4300 | 4550 | 100[12] | 100[13] | Neurotoxicity, Skin/Eye Irritation[11] |
Data compiled from various sources, including ATSDR Interaction Profiles and safety data sheets.[4][12][13][15][16][17][18] It is important to consult primary sources for specific applications.
Experimental Protocols for Toxicity Assessment
To empirically determine and compare the toxicity of different alkylbenzenes, standardized in vitro assays are indispensable. Below are detailed protocols for two fundamental assays: one for assessing cytotoxicity (MTT assay) and another for genotoxicity (Comet assay).
Protocol: MTT Assay for Cytotoxicity Assessment
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[19] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[19][20] The amount of formazan produced is proportional to the number of living cells, providing a measure of cytotoxicity.[21][22]
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours to allow for attachment.[21]
-
Compound Treatment: Prepare serial dilutions of the alkylbenzenes in appropriate cell culture medium. Remove the old medium from the cells and add the treatment media. Include untreated cells (negative control) and a known cytotoxic agent (positive control). Incubate for a specified period (e.g., 24, 48, or 72 hours).[21]
-
MTT Addition: After incubation, add 10-20 µL of a 5 mg/mL MTT solution in PBS to each well.[20][23]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.[23]
-
Solubilization: Carefully remove the MTT-containing medium. Add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the purple formazan crystals.[19][20]
-
Data Acquisition: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[20] Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[20][23]
-
Analysis: Calculate cell viability as a percentage relative to the untreated control wells.
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
Protocol: Alkaline Comet Assay for Genotoxicity Assessment
Principle: The Comet Assay, or single-cell gel electrophoresis (SCGE), is a sensitive technique for detecting DNA damage in individual cells.[24][25] Following cell lysis, DNA is subjected to electrophoresis. Damaged DNA fragments migrate away from the nucleus, forming a "comet tail." The intensity and length of the tail are proportional to the amount of DNA damage.[24][26] The alkaline version is used to detect both single- and double-strand breaks.[24]
Step-by-Step Methodology:
-
Cell Preparation: Treat cells with various concentrations of alkylbenzenes for a defined period. Harvest the cells and resuspend them in ice-cold PBS at a concentration of 1 x 10⁵ cells/mL.
-
Slide Preparation: Mix the cell suspension with low-melting-point agarose (at ~37°C) and immediately pipette onto a pre-coated microscope slide. Allow it to solidify on a cold surface.
-
Cell Lysis: Immerse the slides in a cold, freshly prepared lysis solution (containing high salt and detergents like Triton X-100) and incubate at 4°C for at least 1 hour. This step removes cell membranes and histones to form nucleoids.[26]
-
DNA Unwinding: Place the slides in a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (pH > 13). Let the DNA unwind for 20-40 minutes.
-
Electrophoresis: Apply a voltage to the tank (e.g., 25 V) for 20-30 minutes. This draws the negatively charged, broken DNA fragments toward the anode.[26]
-
Neutralization and Staining: Gently remove the slides, wash them with a neutralization buffer (e.g., Tris-HCl, pH 7.5), and then stain the DNA with a fluorescent dye (e.g., SYBR Green, ethidium bromide).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. Capture images and analyze them using specialized software to quantify DNA damage (e.g., % DNA in tail, tail moment).[27]
Conclusion and Future Directions
The comparative toxicity of alkylbenzenes is a clear illustration of structure-activity relationships in toxicology. The presence and nature of alkyl substituents fundamentally alter metabolic pathways, steering compounds like toluene and xylene towards detoxification, while the unsubstituted benzene ring is prone to metabolic activation into potent toxins.
For professionals in research and drug development, this understanding is paramount. When evaluating drug candidates with aromatic moieties or assessing the risk of industrial chemicals, considering the potential for metabolic activation is crucial. The experimental protocols provided here offer robust, standardized methods for generating the empirical data needed to make these critical safety assessments. Future research should continue to explore the complex interactions within BTEX mixtures, as these co-exposures are common in environmental settings and can lead to competitive metabolic inhibition, altering the toxicokinetic profiles of individual components.[5][11]
References
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- Jindrová, E., Chocová, M., Demnerová, K., & Pazlarová, J. (2002). Bacterial aerobic degradation of benzene, toluene, ethylbenzene and xylene. Folia Microbiologica, 47(3), 183–193.
- Shimada, T. (2006). Metabolic activation of polycyclic aromatic hydrocarbons to carcinogens by cytochromes P450 1A1 and 1B1. International Journal of Cancer, 119(1), 1-6.
- Machala, M., et al. (2001). Inhibition of human cytochrome P450 1A1-, 1A2-, and 1B1-mediated activation of procarcinogens to genotoxic metabolites by polycyclic aromatic hydrocarbons. Chemical Research in Toxicology, 14(10), 1329-1337.
- Eze, M. O., et al. (2021). Metagenomic Insight into the Metabolic Activities of Potential Btex-Degrading Populations. Genes, 12(9), 1396.
- Shimada, T. (2006). Metabolic activation of polycyclic aromatic hydrocarbons to carcinogens by cytochromes P450 1A1 and1B1. International Journal of Cancer, 119(1), 1-6.
- Agency for Toxic Substances and Disease Registry (ATSDR). (2004). Interaction Profile for: Benzene, Toluene, Ethylbenzene, and Xylenes (BTEX). U.S. Department of Health and Human Services.
- Tefft, K. M., et al. (2020). Activity-Based Protein Profiling to Probe Relationships between Cytochrome P450 Enzymes and Early-Age Metabolism of Two Polycyclic Aromatic Hydrocarbons (PAHs): Phenanthrene and Retene. Chemical Research in Toxicology, 33(10), 2636–2646.
- Tefft, K. M., et al. (2019). Exposure to an environmental mixture of polycyclic aromatic hydrocarbons (PAHs) induces hepatic cytochrome P450 enzymes in mice. Toxicology and Applied Pharmacology, 379, 114674.
- Sharma, A., et al. (2023). The Comet Assay: A Straight Way to Estimate Geno-Toxicity. 21st Century Pathology.
- Glei, M., & Hovhannisyan, G. (2024). In Vitro Comet Assay for Testing Genotoxicity of Chemicals. In Toxicity Assessment of Food and By-Products: In Vitro Methods. Springer Protocols.
- Moller, P. (2020). Comet assay: a versatile but complex tool in genotoxicity testing. Basic & Clinical Pharmacology & Toxicology, 127(1), 69-78.
- Freund, M., et al. (2010). Performing the "comet assay" for genetic toxicology applications. Journal of Visualized Experiments, (38), 1832.
- Deng, S., et al. (2023). Metagenomic analysis reveals specific BTEX degrading microorganisms of a bacterial consortium. Scientific Reports, 13(1), 8092.
- El-Naas, M. H., et al. (2014). Aerobic biodegradation of BTEX: Progresses and Prospects. Journal of Environmental Chemical Engineering, 2(3), 1545-1557.
- Agency for Toxic Substances and Disease Registry (ATSDR). (2004). Interaction Profile for: Benzene, Toluene, Ethylbenzene, and Xylenes (BTEX).
- Iyamu, I. O., et al. (2021). Comparative acute toxicity of benzene, toluene, ethylbenzene, and xylene acting singly against E. eugeniae. Toxicology Reports, 8, 117-123.
- Agency for Toxic Substances and Disease Registry (ATSDR). (2016). Interaction Profile: Benzene, Toluene, Ethylbenzene, and Xylenes (BTEX).
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- Backes, W. (n.d.). Toxicological Significance of Alkylbenzene Metabolism. Grantome.
- ResearchHub. (2024). Detailed protocol for MTT Cell Viability and Proliferation Assay.
- MacFadyen, K., et al. (2020). Effects of inhaled combined Benzene, Toluene, Ethylbenzene, and Xylenes (BTEX): Toward an environmental exposure model. Neuroscience & Biobehavioral Reviews, 119, 335-345.
- Fishbein, L. (1988). Health effects of the alkylbenzenes. I. Toluene. Drug Metabolism Reviews, 19(2), 115-156.
- Wikipedia. (n.d.). Alkylbenzene.
- Mohammadi, A., et al. (2022). Health risk assessment of BTEX compounds (benzene, toluene, ethylbenzene and xylene) in different indoor air using Monte Carlo simulation in zahedan city, Iran. BMC Public Health, 22(1), 1957.
- Parke, D. V. (1994). The toxicity of benzene and its metabolism and molecular pathology in human risk assessment. Journal of Toxicology and Environmental Health, 41(4), 367-384.
- Zhang, Y., et al. (2019). Comparison of concentrations of benzene, toluene, ethylbenzene, and xylene (BTEX) measured in this study and previous studies (Units: pptv). Atmospheric Environment, 202, 164-173.
- Safe Work Australia. (n.d.). ETHYL BENZENE.
- Airgas. (2017). Flammable Liquid Mixture - SAFETY DATA SHEET.
- ECETOC. (2007). Guidance for Setting Occupational Exposure Limits: Emphasis on Data-Poor Substances. Technical Report No. 101.
- Ghasemzadeh, I., et al. (2020). Occupational exposure limits (OELs) and biological exposure indices (BEIs) for BTEX. Journal of Occupational Health, 62(1), e12102.
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For researchers, scientists, and drug development professionals, selecting the optimal analytical technique is paramount for achieving accurate, reproducible, and efficient results. When analyzing semi-volatile compounds like undecylbenzene and its related long-chain alkylbenzene counterparts, a crucial decision point emerges: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC)? This guide provides an in-depth, objective comparison of these two powerful techniques, grounded in scientific principles and supported by experimental insights to inform your method development.
The Analytical Challenge: Understanding this compound
This compound (C₁₇H₂₈) is an aromatic hydrocarbon characterized by a benzene ring attached to an eleven-carbon alkyl chain. Its physicochemical properties—a high boiling point (approx. 333°C), low volatility, and good solubility in organic solvents—place it in an analytical gray area where both HPLC and GC are plausible options. The choice is not arbitrary; it depends on the specific analytical goal, be it purity assessment, impurity profiling, quantification in complex matrices, or stability testing.
Fundamental Principles: A Tale of Two Phases
At their core, both techniques separate components from a mixture by distributing them between a stationary phase and a mobile phase. The fundamental difference lies in the nature of the mobile phase.
-
High-Performance Liquid Chromatography (HPLC) employs a liquid mobile phase to transport the sample through a column packed with a solid stationary phase. Separation is based on the analyte's differential partitioning between the two phases. Because it operates at or near ambient temperatures, HPLC is exceptionally well-suited for non-volatile or thermally sensitive compounds.[1][2][3]
-
Gas Chromatography (GC) utilizes an inert gas (the mobile phase or carrier gas) to sweep the volatilized sample through a column.[3][4][5] The column contains a liquid or solid stationary phase. Separation occurs based on the analyte's boiling point and its interaction with the stationary phase. This necessitates that the analyte be volatile and thermally stable at the high temperatures used in the injector and column.[2][4]
Head-to-Head Comparison for this compound Analysis
The decision to use HPLC or GC for this compound hinges on a careful evaluation of several key parameters.
Analyte Volatility and Thermal Stability
This is the most critical consideration.
-
GC Perspective: this compound's boiling point of ~333°C is within the operational range of modern GC systems, which can feature columns stable up to 350°C or higher.[6] However, the primary concern is not just volatility but thermal stability.[7] The high temperatures of the GC inlet (often set to 250-300°C) and column could potentially cause degradation of this compound or, more importantly, any less stable impurities.[4][7] A key advantage of GC is its high separation efficiency, leading to narrow, sharp peaks ideal for resolving complex mixtures and achieving precise quantification.[1]
-
HPLC Perspective: HPLC completely bypasses the need for volatilization, operating at ambient or slightly elevated temperatures.[1][3] This makes it the inherently safer choice for analyzing compounds where thermal lability is a concern or unknown. It is ideal for analyzing not only the parent compound but also any non-volatile, polar, or thermally unstable process impurities or degradants.[2]
Chromatographic System and Separation Mechanism
| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Analyte partitioned between a gaseous mobile phase and a liquid/solid stationary phase. | Analyte partitioned between a liquid mobile phase and a solid stationary phase. |
| Typical Column | Long (15-100 m) capillary column with a non-polar stationary phase (e.g., 5% phenyl polysiloxane). | Shorter (5-25 cm) packed column with a non-polar stationary phase (e.g., C18, C8).[5] |
| Mobile Phase | Inert carrier gas (e.g., Helium, Hydrogen, Nitrogen).[4] | A mixture of solvents (e.g., Acetonitrile and Water).[5] |
| Separation Basis | Primarily by boiling point and interaction with the stationary phase. | Primarily by polarity and hydrophobic interactions with the stationary phase. |
For this compound, a standard non-polar GC column separates alkylbenzenes in a predictable, boiling-point-dependent order.[8] In contrast, a reversed-phase HPLC method using a C18 column will retain this compound based on its hydrophobicity, with elution controlled by the proportion of organic solvent in the mobile phase.[9][10]
Detection Methods
The choice of detector is critical for sensitivity and specificity.
-
GC-FID: The Flame Ionization Detector (FID) is the workhorse for GC analysis of hydrocarbons.[11][12] It is robust, has a wide linear range, and responds proportionally to the number of carbon atoms in the analyte, making it excellent for quantification.[13] It is highly sensitive to organic compounds but does not provide structural information.[14][15]
-
HPLC-UV: The benzene ring in this compound contains a chromophore that absorbs UV light, making it readily detectable by a UV detector, commonly at wavelengths around 254 nm.[16] UV detection is non-destructive and provides good sensitivity for aromatic compounds.[17] Diode-Array Detectors (DAD) or Photo-Diode Array (PDA) detectors can provide spectral information across a range of wavelengths, which can help in peak identification and purity assessment.[17][18]
dot digraph "Method_Selection_Workflow" { graph [splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];
start [label="Analyze this compound\n& Related Compounds", fillcolor="#F1F3F4", fontcolor="#202124"];
q1 [label="Are analytes volatile & \nthermally stable below ~350°C?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
q2 [label="Is high resolution for\nisomers/homologs critical?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
q3 [label="Are non-volatile or thermally\nlabile impurities expected?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
gc_path [label="Gas Chromatography (GC-FID)", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse]; hplc_path [label="High-Performance Liquid\nChromatography (HPLC-UV)", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse];
start -> q1;
q1 -> q2 [label="Yes"]; q1 -> q3 [label="No / Unknown"];
q2 -> gc_path [label="Yes"]; q2 -> hplc_path [label="No"];
q3 -> hplc_path [label="Yes"]; q3 -> q1 [label="No", style=dashed, constraint=false, dir=back];
} "Caption: Decision workflow for selecting between GC and HPLC."
Experimental Protocols: Getting Started
The following protocols serve as validated starting points for method development.
Protocol 1: Gas Chromatography with Flame Ionization Detection (GC-FID)
This method is adapted from established procedures for analyzing linear alkylbenzenes and petroleum hydrocarbons.[8][19]
-
Sample Preparation: Dissolve a known quantity of the sample in a suitable solvent (e.g., hexane or toluene) to a final concentration of approximately 1 mg/mL.
-
Instrumentation: A gas chromatograph equipped with a split/splitless inlet and a Flame Ionization Detector (FID).
-
GC Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Polysiloxane (e.g., DB-5, HP-5ms).
-
Inlet Temperature: 280°C.
-
Split Ratio: 50:1.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial Temperature: 100°C, hold for 2 minutes.
-
Ramp: 15°C/min to 320°C.
-
Final Hold: Hold at 320°C for 5 minutes.
-
-
Detector Temperature (FID): 325°C.
-
Injection Volume: 1 µL.
-
-
Analysis: The elution order will generally follow the boiling points of the components. Use an external or internal standard for accurate quantification.
Protocol 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method is based on standard principles for separating aromatic hydrocarbons.[9][20][21]
-
Sample Preparation: Dissolve a known quantity of the sample in the mobile phase or a compatible solvent (e.g., acetonitrile) to a final concentration of approximately 0.5 mg/mL.
-
Instrumentation: An HPLC system with a gradient pump, autosampler, column oven, and UV/DAD detector.
-
HPLC Conditions:
-
Column: C18, 150 mm x 4.6 mm ID, 5 µm particle size.
-
Column Temperature: 35°C.
-
Mobile Phase A: Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
Start at 70% B.
-
Linear gradient to 100% B over 15 minutes.
-
Hold at 100% B for 5 minutes.
-
Return to 70% B and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Analysis: this compound will be strongly retained. The gradient elution ensures that related compounds with varying alkyl chain lengths or polarities are effectively separated.
Conclusion: Making an Informed Decision
The choice between HPLC and GC for the analysis of this compound is nuanced.
Choose Gas Chromatography (GC) when:
-
The primary goal is the high-resolution separation of this compound from other volatile homologs or isomers.
-
Thermal stability of the analyte and potential impurities has been confirmed.
-
High sensitivity for hydrocarbon analysis is required, and a universal carbon-counting detector like FID is advantageous.
Choose High-Performance Liquid Chromatography (HPLC) when:
-
The thermal stability of the sample is questionable or unknown.
-
The analysis must include potential non-volatile or thermally labile impurities, degradants, or related polar compounds.
-
The sample matrix is complex and non-volatile, making direct injection without extensive cleanup preferable.
-
UV spectral data from a DAD is desired for peak identification and purity confirmation.
Ultimately, the most robust analytical strategy may involve using these techniques orthogonally. HPLC can be used for purity assays and the analysis of non-volatile species, while GC can provide superior resolution for volatile components and related substances. By understanding the fundamental strengths and limitations of each technique, researchers can confidently select and develop the optimal method for their specific analytical challenge.
References
- ASTM D5134-21, Standard Test Method for Detailed Analysis of Petroleum Naphthas through n-Nonane by Capillary Gas Chromatography, ASTM International, West Conshohocken, PA, 2021. [Link]
- Alexander, R., Cumbers, K. M., & Kagi, R. I. (1983). Analysis of Multiring Aromatic Hydrocarbons by HPLC Using a Reverse-Phase Radial Compression Column System. International Journal of Environmental Analytical Chemistry, 12(3-4), 161-167. [Link]
- Al-Bahrani, H. H., & Al-Dahhan, W. H. (2014). Qualitative and quantitative analysis of linear Alkyl Benzen compounds in Detergents by Gas-liquid Chromatography technique. Journal of Al-Nahrain University, 17(2), 70-81. [Link]
- Bitesize Bio. (2022). HPLC and GC: 6 Simple Differences to Enhance Your Research. [Link]
- Chromatography Today. (2021). HPLC vs GC - A Beginner's Guide. [Link]
- LCGC International. (2019). How It Works: UV Detection for HPLC. [Link]
- LCGC International. (2019).
- Phenomenex. (2023).
- PubChem. (n.d.). This compound.
- SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. [Link]
- Varian, Inc. (n.d.). Investigation of Aromatic Hydrocarbons by Reversed Phase HPLC. [Link]
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A Senior Scientist's Guide to Cross-Validation of Analytical Methods for Undecylbenzene Quantification
Introduction: The Challenge of Undecylbenzene Quantification in Pharmaceutical Development
This compound, a long-chain alkylbenzene, often emerges as a process-related impurity or a starting material in the synthesis of active pharmaceutical ingredients (APIs). Its accurate quantification is critical for ensuring the safety, efficacy, and quality of the final drug product. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) mandate stringent control over such impurities. This guide provides a comparative analysis and cross-validation strategy for three common analytical techniques used for this compound quantification: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
As a senior application scientist, my objective is to move beyond a simple listing of methods. This guide is structured to provide a rationale for methodological choices, ensuring that the selected analytical technique is not only scientifically sound but also fit for its intended purpose, whether for routine quality control or for trace-level impurity profiling.
The Analytical Triad: HPLC-UV, GC-MS, and LC-MS/MS
The choice of an analytical method is a balance between sensitivity, selectivity, speed, and cost. For this compound, its physicochemical properties—moderate polarity and UV absorbance due to the benzene ring—make it amenable to several techniques.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
Principle: HPLC-UV is often the workhorse of a QC lab due to its robustness and cost-effectiveness. The method separates this compound from other components in a sample mixture based on its differential partitioning between a stationary phase (e.g., C18 column) and a mobile phase. The separated this compound is then quantified by its absorbance of UV light.
Expertise & Experience: The key to a successful HPLC-UV method for this compound is achieving adequate resolution from other structurally similar impurities. The choice of a C18 stationary phase is logical due to the nonpolar nature of the undecyl chain. The mobile phase, typically a mixture of acetonitrile and water, is optimized to ensure a reasonable retention time and good peak shape.
Experimental Protocol: HPLC-UV Method
-
Chromatographic System: A standard HPLC system with a quaternary pump, autosampler, and UV detector.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with 85% Acetonitrile and 15% Water.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
UV Detection: 254 nm.
-
Standard Preparation: Prepare a stock solution of this compound in acetonitrile at 1 mg/mL. Create a series of calibration standards ranging from 1 µg/mL to 100 µg/mL by diluting the stock solution.
-
Sample Preparation: Dissolve the sample matrix (e.g., API) in acetonitrile to a final concentration where the expected this compound concentration falls within the calibration range. Filter through a 0.45 µm syringe filter before injection.
DOT Diagram: HPLC-UV Workflow
Caption: Workflow for this compound quantification by HPLC-UV.
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC-MS is a powerful technique for volatile and semi-volatile compounds. This compound, with its relatively low boiling point, is an excellent candidate for GC analysis. The sample is vaporized and separated in a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a highly specific fingerprint for identification and quantification.
Expertise & Experience: The choice of a nonpolar column (e.g., DB-5ms) is crucial for GC-MS analysis of this compound, as it separates compounds primarily based on their boiling points. Electron ionization (EI) is the standard for generating reproducible mass spectra. For quantification, Selected Ion Monitoring (SIM) mode is employed to enhance sensitivity and selectivity by monitoring characteristic ions of this compound.
Experimental Protocol: GC-MS Method
-
Chromatographic System: A GC system with a split/splitless injector coupled to a mass spectrometer.
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 280°C.
-
Oven Temperature Program: Start at 100°C, hold for 1 min, ramp to 250°C at 15°C/min, and hold for 5 min.
-
Injection Mode: Splitless, 1 µL injection volume.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) of m/z 91 (tropyllium ion, characteristic of alkylbenzenes) and m/z 190 (molecular ion).
-
Standard and Sample Preparation: Similar to HPLC-UV, but using a more volatile solvent like hexane or dichloromethane.
DOT Diagram: GC-MS Workflow
Caption: Workflow for this compound quantification by GC-MS.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
Principle: LC-MS/MS combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry. After separation on an LC column, this compound is ionized (e.g., by Atmospheric Pressure Chemical Ionization - APCI), and a specific precursor ion is selected. This precursor ion is then fragmented, and a specific product ion is monitored. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity.
Expertise & Experience: LC-MS/MS is the go-to method for trace-level quantification, especially in complex matrices. APCI is often preferred over Electrospray Ionization (ESI) for nonpolar compounds like this compound as it provides better ionization efficiency. The development of a robust MRM transition is key to the success of this method.
Experimental Protocol: LC-MS/MS Method
-
Chromatographic System: An HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: C18, 2.1 mm x 100 mm, 1.8 µm particle size.
-
Mobile Phase: Gradient elution with A: Water + 0.1% Formic Acid and B: Acetonitrile + 0.1% Formic Acid. Start at 70% B, ramp to 95% B over 5 min, hold for 2 min, and re-equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Source: APCI, positive mode.
-
MRM Transition: Monitor the transition of the precursor ion [M+H]+ (m/z 191.2) to a specific product ion (e.g., m/z 91.1) with optimized collision energy.
-
Standard and Sample Preparation: Similar to HPLC-UV, with standards prepared at much lower concentrations (e.g., 0.1 ng/mL to 100 ng/mL).
Head-to-Head Comparison: Performance Data
The following table summarizes the typical performance characteristics of the three methods for this compound quantification, based on established validation guidelines.
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Specificity | Moderate; relies on chromatographic resolution. | High; based on retention time and mass spectrum. | Very High; based on retention time and specific MRM transition. |
| Linearity (R²) | > 0.999 | > 0.999 | > 0.999 |
| Range | 1 - 100 µg/mL | 0.1 - 50 µg/mL | 0.1 - 100 ng/mL |
| Limit of Quantitation (LOQ) | ~1 µg/mL | ~0.1 µg/mL | ~0.1 ng/mL |
| Accuracy (% Recovery) | 98 - 102% | 97 - 103% | 98 - 102% |
| Precision (%RSD) | < 2% | < 5% | < 5% |
| Robustness | High | Moderate (sensitive to injector and column maintenance) | Moderate (sensitive to matrix effects and source cleanliness) |
| Cost per Sample | Low | Medium | High |
Cross-Validation Strategy: Ensuring Method Comparability
When transitioning from one analytical method to another (e.g., from a robust HPLC-UV method in QC to a more sensitive GC-MS method for impurity investigation), a cross-validation study is essential to ensure the new method provides equivalent results.
Trustworthiness: A self-validating cross-validation protocol involves analyzing the same set of samples (at least 3 batches, with concentrations spanning the intended range) with both the original and the new method. The results are then statistically compared.
Experimental Protocol: Cross-Validation
-
Sample Selection: Select a minimum of three independent batches of the material to be tested. Spike some samples with known concentrations of this compound to cover the low, medium, and high ends of the quantification range.
-
Analysis: Analyze each sample in triplicate using both the established (Method A) and the new (Method B) analytical procedures.
-
Data Evaluation: For each batch, calculate the mean and standard deviation of the results from both methods.
-
Statistical Comparison: Use a two-one-sided t-test (TOST) for equivalence to determine if the results from the two methods are statistically equivalent. The acceptance criteria are typically that the 90% confidence interval for the ratio of the means (Method B / Method A) falls within a pre-defined equivalence margin (e.g., 80% to 125%).
DOT Diagram: Cross-Validation Decision Logic
Caption: Decision workflow for cross-validating analytical methods.
Conclusion and Recommendations
The choice of an analytical method for this compound quantification is dictated by the specific requirements of the analysis.
-
HPLC-UV is a reliable and cost-effective choice for routine QC testing where concentration levels are expected to be well above the detection limit.
-
GC-MS offers enhanced specificity and lower detection limits, making it suitable for impurity identification and for matrices where chromatographic separation from related substances is challenging with HPLC.
-
LC-MS/MS is the premier choice for trace-level quantification, offering unparalleled sensitivity and selectivity, which is essential for genotoxic impurity analysis or when dealing with complex sample matrices.
A robust cross-validation strategy is not merely a procedural step but a cornerstone of analytical data integrity. It ensures that data generated across different methods, and potentially different laboratories, is consistent and reliable, thereby upholding the principles of scientific integrity and regulatory compliance.
References
- International Council for Harmonisation. ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. ICH; 2005. [Link]
- U.S. Food and Drug Administration. Analytical Procedures and Methods Validation for Drugs and Biologics. FDA; 2015. [Link]
- Ermer, J., & Miller, J. H. M. (Eds.). (2005). Method Validation in Pharmaceutical Analysis: A Guide to Best Practice. Wiley-VCH. [Link]
- Schuirmann, D. J. (1987). A comparison of the two one-sided tests procedure and the power approach for assessing the equivalence of average bioavailability. Journal of Pharmacokinetics and Biopharmaceutics, 15(6), 657–680. [Link]
A Comparative Guide to Sulfonation Agents for Undecylbenzene
An in-depth guide for researchers, scientists, and drug development professionals.
Undecylbenzene, a linear alkylbenzene (LAB), is a critical precursor in the synthesis of linear alkylbenzene sulfonates (LAS), which are the cornerstone of the modern detergent industry.[1][2] The transformation of the hydrophobic this compound into the amphiphilic undecylbenzenesulfonic acid via sulfonation is a pivotal step, dictating the final product's purity, yield, and performance characteristics. This guide provides an in-depth comparison of common sulfonation agents, grounded in chemical principles and supported by experimental considerations to aid researchers in selecting the optimal reagent for their specific application.
The Fundamental Chemistry: Electrophilic Aromatic Sulfonation (EAS)
The sulfonation of an aromatic ring, such as the phenyl group in this compound, is a classic example of an Electrophilic Aromatic Substitution (EAS) reaction.[3] The core of this reaction involves an attack on the electron-rich benzene ring by a potent electrophile, which in this case is sulfur trioxide (SO₃) or a related species.[4][5] The mechanism proceeds through a distinct, two-step process:
-
Formation of the Sigma Complex: The π-electrons of the aromatic ring attack the electrophile (SO₃), forming a resonance-stabilized carbocation known as an arenium ion or sigma complex. This step temporarily disrupts the ring's aromaticity and is the rate-determining step of the reaction.[5][6]
-
Restoration of Aromaticity: A weak base in the reaction mixture removes a proton from the carbon atom bearing the new substituent, collapsing the sigma complex and restoring the highly stable aromatic system.[5][7]
Unlike many other EAS reactions, sulfonation is notably reversible.[3][8] The position of the equilibrium is highly dependent on the reaction conditions. Concentrated, strong acidic conditions favor sulfonation, while heating the sulfonic acid in dilute aqueous acid can reverse the reaction, a process known as desulfonation.[7][9]
Caption: General mechanism of Electrophilic Aromatic Sulfonation (EAS).
Comparative Analysis of Sulfonating Agents
The choice of sulfonating agent is the most critical variable in the sulfonation of this compound. It directly influences reaction kinetics, product quality, safety protocols, and waste disposal requirements. We will compare the most prominent agents used in both laboratory and industrial settings.
Sulfur Trioxide (SO₃)
Sulfur trioxide is the most direct, reactive, and efficient sulfonating agent.[10] In industrial settings, it is typically used as a dilute gas in a stream of dry air or nitrogen and reacted with the alkylbenzene in specialized falling-film reactors to manage the highly exothermic nature of the reaction.[10][11]
-
Mechanism and Reactivity: SO₃ is a powerful electrophile due to the highly positive character of the sulfur atom. The reaction is extremely rapid, often completed in minutes or even seconds.[10] Since the reaction is stoichiometric and produces no byproducts like water, it can proceed to completion without the equilibrium limitations seen with sulfuric acid.[12]
-
Performance: This method provides high yields of sulfonic acid (typically >96%) with low levels of byproducts like sulfones and unreacted oil.[2] The resulting product is often lighter in color compared to those from other methods.
-
Advantages:
-
High reaction rate and efficiency.
-
Stoichiometric reaction with no spent acid waste.[10]
-
Produces a high-purity product with minimal color.
-
-
Disadvantages:
Oleum (Fuming Sulfuric Acid)
Oleum is a solution of sulfur trioxide (SO₃) in concentrated sulfuric acid (H₂SO₄).[13] It is a stronger and more effective sulfonating agent than concentrated sulfuric acid alone because it provides a high concentration of the active electrophile, SO₃.[9][14]
-
Mechanism and Reactivity: The free SO₃ in oleum is the primary sulfonating species, making the reaction much faster than with sulfuric acid alone.[9] The reaction is still highly exothermic but can be more manageable in standard laboratory glassware than gaseous SO₃.
-
Performance: Oleum provides good yields and high conversion rates. However, the process generates spent sulfuric acid, as the initial H₂SO₄ in the oleum and any water formed will dilute the acid, eventually halting the reaction.[15]
-
Advantages:
-
More reactive and efficient than concentrated sulfuric acid.
-
Easier to handle in a lab setting compared to gaseous SO₃.
-
-
Disadvantages:
Concentrated Sulfuric Acid (H₂SO₄)
Concentrated sulfuric acid is a classic and cost-effective sulfonating agent.[14] However, its use is marked by a significant drawback: the reaction is reversible and produces water as a byproduct.[3]
-
Mechanism and Reactivity: The reaction requires heating the alkylbenzene with the acid.[3] The water produced dilutes the sulfuric acid, and the reaction typically stops when the acid concentration falls below a certain threshold (around 90%).[15][17] To drive the reaction to completion, a large excess of sulfuric acid is often required.[12]
-
Performance: Yields can be lower compared to SO₃ or oleum unless a large excess of acid is used or the water is removed during the reaction (e.g., by adding thionyl chloride).[3][17] The final product is often mixed with a large amount of spent acid, complicating purification.
-
Advantages:
-
Low cost and readily available.
-
The reaction is slower and potentially easier to control thermally on a small scale.
-
-
Disadvantages:
-
Reversible reaction requires a large excess of acid for high conversion.[12]
-
Generates a large volume of corrosive spent acid waste.
-
Higher reaction temperatures can lead to side reactions and darker product color.
-
Chlorosulfonic Acid (HSO₃Cl)
Chlorosulfonic acid is another highly effective and potent sulfonating agent.[3]
-
Mechanism and Reactivity: It reacts rapidly with aromatic compounds, often at lower temperatures than sulfuric acid. The reaction produces the desired sulfonic acid but also generates an equimolar amount of hydrogen chloride (HCl) gas as a byproduct.[3][14] The electrophile is believed to be the SO₂Cl⁺ cation.[18]
-
Performance: This agent typically gives high yields of the sulfonic acid. The evolution of HCl gas helps to drive the reaction to completion.
-
Advantages:
-
High reactivity, often at moderate temperatures.
-
The reaction goes to completion and is not reversible under normal conditions.
-
-
Disadvantages:
-
Generates corrosive and toxic hydrogen chloride gas, which requires careful handling and scrubbing.[3]
-
The reagent itself is highly corrosive and reacts violently with water.
-
Cost is generally higher than sulfuric acid or oleum.
-
Quantitative Performance Summary
| Sulfonating Agent | Typical Conditions | Reaction Rate | Typical Yield | Key Byproducts | Waste Stream | Safety Concerns |
| Sulfur Trioxide (SO₃) | 25-50°C, Dilute gas stream | Very Fast (seconds-minutes) | >96% | Sulfones, color bodies | Minimal (stoichiometric) | Highly reactive, severe burns, requires specialized equipment. |
| Oleum (H₂SO₄·xSO₃) | 40-70°C, Liquid phase | Fast (minutes-hours) | 90-95% | Sulfones, unreacted oil | Significant spent sulfuric acid | Extremely corrosive, violent reaction with water.[16] |
| Sulfuric Acid (H₂SO₄) | 80-120°C, Liquid phase | Slow (hours) | Variable (60-90%) | Oxidized byproducts, color bodies | High volume of spent sulfuric acid | Corrosive, requires excess reagent.[19] |
| Chlorosulfonic Acid (HSO₃Cl) | 20-50°C, Liquid phase | Fast (minutes-hours) | >95% | - | Hydrogen Chloride (HCl) gas | Highly corrosive, produces toxic HCl gas. |
Experimental Protocols
The following protocols are intended for laboratory-scale synthesis and must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles with a face shield.[20][21][22]
Caption: Generalized workflow for laboratory-scale sulfonation.
Protocol 1: Sulfonation using Concentrated Sulfuric Acid
This protocol illustrates a classic approach that, while slower, avoids the handling of more aggressive reagents like oleum or SO₃.
-
Reaction Setup: Equip a 250 mL three-neck round-bottom flask with a mechanical stirrer, a thermometer, and a reflux condenser.
-
Charging Reagents: In the fume hood, charge the flask with 49.2 g (0.2 mol) of this compound.
-
Sulfonation: While stirring, slowly and carefully add 29.4 g (0.3 mol, 1.5 equivalents) of 98% sulfuric acid.
-
Heating: Heat the reaction mixture to 80-90°C using a heating mantle. Maintain this temperature with vigorous stirring for 4-5 hours. The mixture will become darker and more viscous.
-
Reaction Monitoring: Progress can be monitored by taking small aliquots, quenching them in water, and titrating for the disappearance of the organic layer (this compound).
-
Workup: Cool the reaction mixture to room temperature. The product is a mixture of undecylbenzenesulfonic acid and excess sulfuric acid. For purification, the mixture can be carefully poured into ice water, and the sulfonic acid can be neutralized with a base like NaOH to form the sodium salt, which may precipitate or can be extracted.
-
Analysis: Determine the active matter content (sulfonic acid) via titration with a standard base.
Protocol 2: Sulfonation using Chlorosulfonic Acid
This protocol demonstrates a more rapid and efficient sulfonation, highlighting the necessary precautions for handling the HCl byproduct.
-
Reaction Setup: Equip a 250 mL three-neck round-bottom flask with a mechanical stirrer, a thermometer, and a pressure-equalizing dropping funnel. The outlet of the flask should be connected via tubing to a gas trap containing a dilute sodium hydroxide solution to neutralize the evolved HCl gas.
-
Charging Reagents: Charge the flask with 49.2 g (0.2 mol) of this compound dissolved in 50 mL of a dry, inert solvent like methylene chloride.[23]
-
Cooling: Cool the flask to 0-5°C using an ice-water bath.
-
Sulfonation: Slowly add 24.5 g (0.21 mol, 1.05 equivalents) of chlorosulfonic acid from the dropping funnel over 1 hour. Maintain the internal temperature below 10°C. Vigorous evolution of HCl gas will be observed.
-
Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for an additional 1-2 hours until gas evolution ceases.
-
Workup: The solvent can be removed under reduced pressure to yield the crude undecylbenzenesulfonic acid.
-
Analysis: Characterize the product by determining the active matter content and residual chloride levels.
Conclusion
The selection of a sulfonating agent for this compound is a trade-off between reactivity, safety, cost, and waste generation.
-
For industrial-scale production and maximum efficiency , gaseous sulfur trioxide in a continuous reactor is the undisputed choice, offering a high-purity product with minimal waste.[10][11]
-
For laboratory research requiring high yields and purity without specialized gas-handling equipment , chlorosulfonic acid is an excellent, albeit hazardous, option.
-
Oleum represents a potent and effective compromise, offering higher reactivity than sulfuric acid while being more manageable in a lab than gaseous SO₃.
-
Concentrated sulfuric acid remains a viable option for educational purposes or when cost is the primary driver and waste disposal is not a major constraint, but its performance limitations are significant.[12]
Researchers must weigh these factors carefully, always prioritizing safety and aligning the chosen methodology with the desired scale, purity requirements, and available resources.
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The Decisive Role of Molecular Architecture: A Comparative Guide to the Biodegradability of Undecylbenzene vs. Branched Alkylbenzenes
For the attention of researchers, scientists, and drug development professionals, this guide provides an in-depth technical comparison of the biodegradability of linear alkylbenzenes, specifically undecylbenzene, and their branched-chain counterparts. We will explore the fundamental principles governing their environmental fate, supported by experimental data and standardized testing protocols.
Introduction: The Environmental Significance of Alkylbenzene Biodegradability
Alkylbenzenes are a class of hydrocarbons characterized by a benzene ring attached to one or more alkyl chains. They are foundational materials in the chemical industry, serving as precursors for a wide range of products, most notably surfactants in detergents. Linear alkylbenzenes (LABs), such as this compound, and branched alkylbenzenes (BABs), like those derived from tetrapropylene, have seen widespread use. However, their environmental impact is largely dictated by their biodegradability—the capacity of microorganisms to break them down into simpler, non-toxic substances.
The shift from branched to linear alkylbenzene sulfonates (LAS) in detergents during the mid-20th century was a direct response to the poor biodegradability and subsequent environmental persistence of the former.[1][2] This guide will dissect the molecular basis for this critical difference in environmental performance.
The Tale of Two Structures: Mechanistic Insights into Biodegradation
The primary determinant of an alkylbenzene's biodegradability is the structure of its alkyl chain. The unbranched, linear nature of this compound's side chain makes it readily accessible to microbial enzymes, whereas the complex, branched structure of BABs presents significant challenges to these same biological processes.
The Efficient Degradation of this compound (Linear Alkylbenzene)
The aerobic biodegradation of linear alkylbenzenes like this compound is a well-understood, multi-step process initiated by aerobic microorganisms.[3][4] The process is efficient and typically leads to complete mineralization.
The key steps are:
-
ω-Oxidation (Omega-Oxidation): The process begins at the terminal methyl group of the alkyl chain, the point furthest from the benzene ring. Monooxygenase enzymes hydroxylate this terminal carbon, which is then further oxidized to a carboxylic acid. This initial attack is crucial and is readily accomplished on a linear chain.
-
β-Oxidation (Beta-Oxidation): Following the formation of a terminal carboxylic acid, the alkyl chain is systematically shortened by the removal of two-carbon units in a process identical to the fatty acid metabolism in many organisms. This sequential cleavage continues down the chain toward the benzene ring.
-
Aromatic Ring Cleavage: Once the alkyl chain has been sufficiently shortened, the resulting sulfophenyl carboxylic acids (SPCs) undergo desulfonation (if sulfonated) and subsequent cleavage of the aromatic ring, ultimately leading to the formation of carbon dioxide, water, and biomass.[3][4]
This straightforward enzymatic pathway ensures that linear alkylbenzenes are typically classified as "readily biodegradable."
The Recalcitrance of Branched Alkylbenzenes
In stark contrast, branched alkylbenzenes, such as those derived from tetrapropylene, are notoriously resistant to biodegradation.[1] Their defining feature is a highly branched alkyl chain, which creates significant steric hindrance.
The primary obstacles to their degradation are:
-
Blocked β-Oxidation: The presence of quaternary carbon atoms and extensive branching along the alkyl chain physically obstructs the action of the enzymes responsible for β-oxidation. This is the principal reason for their persistence.
-
Reduced Bioavailability: The complex structure can also reduce the molecule's bioavailability to microorganisms.
Due to these molecular roadblocks, branched alkylbenzenes and their derivatives (like branched alkylbenzene sulfonates, ABS) biodegrade very slowly, if at all, leading to their accumulation in the environment.[1]
Below is a diagram illustrating the contrasting initial steps in the biodegradation of linear and branched alkylbenzenes.
Caption: Contrasting biodegradation pathways of linear vs. branched alkylbenzenes.
Quantitative Comparison of Biodegradability
| Parameter | This compound Derivative (C11 LAS) | Branched Alkylbenzene Derivative (ABS/TABs) | Rationale for Difference |
| Ready Biodegradability (OECD 301) | Passes (>60% in 10-day window) | Fails | The linear alkyl chain is readily metabolized via ω- and β-oxidation.[5] |
| Primary Biodegradation | >99%[3][4] | Low to negligible | Steric hindrance from branching prevents enzymatic attack and blocks β-oxidation.[1] |
| Mineralization Half-Life (Aerobic) | 0.3 - 3.2 days in seawater[3] | Persistent; effectively preserved in sediments[1] | The unhindered, sequential degradation of the linear chain leads to rapid mineralization. |
| Environmental Fate | Rapidly and completely biodegraded[3][4] | Persistent and can accumulate in the environment | The recalcitrant nature of the branched structure leads to long-term environmental presence. |
Experimental Protocol: OECD 301F Manometric Respirometry Test
The OECD 301F test is a standard method for assessing the ready biodegradability of chemical substances in an aerobic aqueous medium. It measures the oxygen consumed by microorganisms as they degrade the test substance.[6][7]
Principle of the Test
A known volume of mineral medium containing the test substance as the sole source of organic carbon is inoculated with activated sludge. The mixture is incubated in a sealed flask at a constant temperature for 28 days. The consumption of oxygen is measured by a manometric device, and the amount of oxygen taken up is expressed as a percentage of the Theoretical Oxygen Demand (ThOD). A substance is considered readily biodegradable if it reaches 60% of its ThOD within a 10-day window during the 28-day test period.[7][8]
Step-by-Step Methodology
-
Preparation of Mineral Medium: Prepare a mineral medium containing essential salts (e.g., potassium phosphate, magnesium sulfate, calcium chloride, ferric chloride) in deionized water. Ensure the pH is adjusted to 7.4 ± 0.2.
-
Inoculum Preparation: Collect fresh activated sludge from a wastewater treatment plant treating predominantly domestic sewage. The sludge is typically washed and aerated before use to reduce endogenous respiration. The final concentration in the test medium should be around 30 mg/L of suspended solids.[6]
-
Test Substance Preparation: The test substance (e.g., this compound) is added to the mineral medium to achieve a concentration that will yield a ThOD of at least 50-100 mg/L. For poorly soluble substances, methods to improve bioavailability, such as adsorption onto an inert support like silica gel, may be employed.[6]
-
Assembly of Respirometer:
-
Add the prepared test medium and inoculum to the respirometer flasks.
-
In the stopper or a separate cup within the flask, place a CO2 absorbent, such as potassium hydroxide solution.
-
Set up parallel flasks for:
-
Test Substance: Medium + Inoculum + Test Substance (in duplicate)
-
Blank Control: Medium + Inoculum (to measure endogenous activity)
-
Reference Control: Medium + Inoculum + Readily Biodegradable Reference (e.g., sodium benzoate) to verify inoculum activity.
-
-
-
Incubation: Seal the flasks and place them in a temperature-controlled incubator (22 ± 1°C) with continuous stirring for 28 days.
-
Data Collection: The respirometer will continuously measure the pressure drop resulting from oxygen consumption. Record these readings at regular intervals throughout the 28-day period.
-
Calculation of Biodegradation:
-
Calculate the oxygen consumed in the test flasks and subtract the oxygen consumed in the blank control.
-
Calculate the Theoretical Oxygen Demand (ThOD) based on the molecular formula of the test substance.
-
Express the biodegradation as a percentage: % Biodegradation = (Oxygen Consumed / ThOD) * 100
-
-
Validation: The test is considered valid if the reference substance shows >60% biodegradation within 14 days, and the oxygen consumption in the blank is not excessive. The difference between replicate test flasks should be less than 20% at the end of the test.[9]
The following diagram outlines the workflow for the OECD 301F test.
Caption: Experimental workflow for the OECD 301F Manometric Respirometry Test.
Conclusion: The Imperative of Linear Design
The evidence is unequivocal: the linear structure of this compound is inherently superior to the architecture of branched alkylbenzenes in terms of biodegradability. This difference is not trivial; it is a fundamental design principle that dictates the environmental fate of these molecules. The unbranched alkyl chain of this compound presents an open invitation for microbial enzymes to initiate a rapid and complete degradation process. Conversely, the steric hindrance imposed by the branched chains of BABs acts as a formidable barrier, leading to environmental persistence.
For researchers and professionals in drug development and chemical manufacturing, this guide underscores the critical importance of considering molecular structure at the earliest stages of design. Opting for linear alkyl chains over branched ones is a scientifically validated strategy to enhance biodegradability and minimize long-term environmental impact.
References
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A Senior Application Scientist's Guide to Inter-Laboratory Comparison for Undecylbenzene Analysis
This guide provides a comprehensive framework for establishing and participating in an inter-laboratory comparison (ILC) for the analysis of undecylbenzene. Designed for researchers, analytical scientists, and quality assurance professionals, this document delves into the critical aspects of methodology, experimental design, and data interpretation. By synthesizing established analytical principles with the statistical rigor of proficiency testing, this guide aims to enhance the comparability and reliability of this compound quantification across different laboratories.
The Imperative for Inter-Laboratory Comparison
In scientific research and regulated industries, the ability to reproduce results is paramount. An inter-laboratory comparison, also known as proficiency testing (PT), is a cornerstone of quality assurance that allows laboratories to assess their analytical performance against their peers and a reference value.[1] According to ISO/IEC 17025, participation in such comparisons is a mandatory element for demonstrating the technical competence of accredited laboratories.[2][3]
The primary objectives of conducting an ILC for this compound analysis are:
-
Performance Evaluation: To provide individual laboratories with an objective assessment of their analytical capabilities and identify potential areas for improvement.
-
Method Validation: To validate a specific analytical method across multiple laboratories, determining its reproducibility and robustness.[1]
-
Harmonization of Results: To ensure that results from different laboratories are comparable, a critical requirement for multi-site studies, regulatory submissions, and product quality control.
-
Establishing Consensus Values: To determine the consensus value of a reference material for future quality control.
The logical workflow of an ILC is a structured process managed by a coordinating body, ensuring that the comparison is conducted under predetermined and controlled conditions.
Caption: Workflow for a typical Inter-Laboratory Comparison (ILC) study.
Comparative Analysis of Analytical Methodologies
The selection of an appropriate analytical technique is the most critical decision in this compound analysis. The choice is primarily between Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). This compound, a non-polar aromatic hydrocarbon, is volatile, making it an ideal candidate for GC-MS.[4][5] However, HPLC offers a viable alternative, particularly when dealing with complex matrices or when GC instrumentation is unavailable.[6]
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation based on boiling point and polarity on a capillary column, followed by mass-to-charge ratio detection.[4] | Separation based on polarity via differential partitioning between a mobile and stationary phase.[7] |
| Typical Column | Non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane like VF-5ms).[8] | Reversed-phase columns (e.g., C18, C8) or normal-phase for aromatic hydrocarbon grouping (e.g., amino).[9][10] |
| Detector | Mass Spectrometer (MS) for high specificity; Flame Ionization Detector (FID) for general quantitation.[8] | Diode Array Detector (DAD) or UV Detector; Refractive Index (RI) Detector for universal detection.[6][9] |
| Sample Preparation | Typically involves dilution in a volatile organic solvent. Liquid-liquid or solid-phase extraction (SPE) may be needed for complex matrices. | Often requires sample filtration. SPE can be used for sample clean-up and concentration.[11] |
| Advantages | High sensitivity and unparalleled specificity (molecular fingerprinting), excellent for isomer separation and definitive identification.[4][5] | Well-suited for less volatile or thermally labile compounds. Direct analysis of aqueous samples is simpler.[6] |
| Limitations | Requires the analyte to be volatile and thermally stable. Complex matrices can contaminate the injector and column. | Lower sensitivity and specificity compared to MS. Co-elution can be a significant issue without mass detection. |
Causality Behind Method Selection:
The choice between GC-MS and HPLC hinges on the specific analytical objective.
-
For definitive identification and trace-level quantification: GC-MS is the superior choice. Its ability to provide mass spectral data confirms the identity of this compound beyond doubt, which is crucial in regulatory and research settings. The high sensitivity of modern MS detectors allows for low detection limits.
-
For routine quality control in a known matrix: HPLC with UV detection can be a cost-effective and robust alternative. If the sample matrix is well-characterized and free from interfering components, the speed and simplicity of HPLC are advantageous. ASTM methods like D6379 and D6591 use HPLC-RI for determining aromatic hydrocarbon types in fuels, demonstrating its utility in this area.[9][12]
Caption: Decision tree for selecting an analytical method for this compound.
Detailed Experimental Protocol: GC-MS Analysis
This protocol provides a self-validating system for the quantification of this compound. The inclusion of an internal standard and quality control checks at multiple concentration levels ensures the trustworthiness of the generated data.
Objective: To accurately quantify this compound in a solution using Gas Chromatography-Mass Spectrometry with an internal standard.
3.1. Materials and Reagents
-
This compound: Certified reference standard (>99% purity)
-
Internal Standard (IS): Dodecylbenzene or similar compound not present in the sample (>99% purity)
-
Solvent: Hexane or Dichloromethane (GC grade or equivalent)
-
Glassware: Class A volumetric flasks, pipettes, and autosampler vials with septa
3.2. Instrument and Conditions
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC/MSD).[13]
-
Column: Non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[5]
-
Rationale: This stationary phase provides excellent separation of aromatic hydrocarbons based on their boiling points and slight differences in polarity.
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector:
-
Temperature: 250°C
-
Mode: Splitless.
-
Rationale: Splitless injection is used to ensure the entire sample volume is transferred to the column, maximizing sensitivity for trace analysis.
-
-
Oven Temperature Program:
-
Initial: 100°C, hold for 1 minute
-
Ramp: 15°C/min to 280°C
-
Final Hold: Hold at 280°C for 5 minutes
-
Rationale: The temperature program is designed to elute this compound as a sharp peak while separating it from potential contaminants and the internal standard.
-
-
Mass Spectrometer:
-
Ion Source: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230°C
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Rationale: SIM mode significantly increases sensitivity and selectivity by monitoring only specific ions characteristic of the target analytes, filtering out background noise.
-
Ions to Monitor:
-
This compound: m/z 91 (quantifier), 105, 218 (qualifiers)
-
Dodecylbenzene (IS): m/z 91 (quantifier), 105, 232 (qualifiers)
-
-
3.3. Preparation of Standards and Samples
-
Internal Standard Stock (1000 µg/mL): Accurately weigh 100 mg of dodecylbenzene and dissolve in 100 mL of hexane.
-
This compound Stock (1000 µg/mL): Accurately weigh 100 mg of this compound and dissolve in 100 mL of hexane.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) by serial dilution of the this compound stock. Fortify each calibration standard and all unknown samples with the internal standard to a final concentration of 5 µg/mL.
-
Self-Validation: The use of an internal standard corrects for variations in injection volume and instrument response, making the quantification more robust.
-
-
Sample Preparation: Dilute the ILC test sample with hexane to fall within the calibration range. Add the internal standard to the same final concentration as in the calibration standards.
3.4. Data Analysis and Quality Control
-
Calibration Curve: Generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound. A linear regression with a correlation coefficient (r²) > 0.995 is required.
-
Quantification: Calculate the concentration of this compound in the ILC sample using the linear regression equation from the calibration curve.
-
Quality Control: Analyze a Quality Control (QC) sample (prepared from a separate stock) at the beginning and end of the analytical run. The result must be within ±15% of the nominal value.
Design and Statistical Evaluation of the ILC
A successful ILC relies on a sound statistical design as outlined in standards like ISO 13528.[14] The performance of participating laboratories is typically evaluated using a z-score.[1][15]
4.1. Test Material The coordinating body must prepare a bulk sample of this compound in a suitable matrix. This material must be tested for homogeneity before distribution to ensure that all participants receive statistically identical samples. Stability testing must also be performed to guarantee the sample integrity throughout the duration of the ILC.
4.2. Performance Evaluation (z-score) The z-score is a widely accepted metric for performance evaluation in proficiency tests.[15] It is calculated as:
z = (x - X) / σ
Where:
-
x is the result reported by the participant.
-
X is the assigned value (the consensus value from all participants or a reference value).
-
σ is the standard deviation for proficiency assessment (often determined from the reproducibility standard deviation from a collaborative study or based on the requirements of the analytical method).
Interpretation of z-scores:
-
|z| ≤ 2.0: Satisfactory performance.
-
2.0 < |z| < 3.0: Questionable performance (warning signal).
-
|z| ≥ 3.0: Unsatisfactory performance (action signal).
Laboratories with unsatisfactory results are required to conduct a root cause analysis and implement corrective actions to address the identified issues.[14] This feedback loop is essential for continuous improvement and is a core principle of a functioning quality system.
References
- Analysis of Aromatic Hydrocarbons in Fuels by ASTM D6379 and D6591 on a Single HPLC Pl
- D6591 Standard Test Method for Determination of Aromatic Hydrocarbon Types in Middle Distillates—High Performance Liquid Chromatography Method with Refractive Index Detection.
- Separation of (2,2-Bis(undecyloxy)ethyl)benzene on Newcrom R1 HPLC column. SIELC Technologies.
- D6379 Standard Test Method for Determination of Aromatic Hydrocarbon Types in Aviation Fuels and Petroleum Distillates—High Performance Liquid Chromatography Method with Refractive Index Detection.
- ASTM D5186-03 - Standard Test Method for Determination of Aromatic Content and Polynuclear Arom
- D5292 Standard Test Method for Aromatic Carbon Contents of Hydrocarbon Oils by High Resolution Nuclear Magnetic Resonance Spectroscopy.
- Guidelines for Proficiency Testing and Inter-Laboratory Comparison for Calibration Laboratories.
- ISO 17025 Interlabor
- Qualitative and quantitative analysis of linear Alkyl Benzen compounds in Detergents by Gas-liquid Chromatography technique.
- What is an inter labor
- Analysis of interlaboratory comparison when the measurements are not normally distributed. Archimer.
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- Inter laboratory Comparison 2023 Report.
- Cross-validation of HPLC and GC-MS analytical methods for heptyl undecylenate quantific
- Inter-laboratory comparison of liquid chromatographic techniques and enzyme-linked immunosorbent assay for the determin
- Proficiency Testing Scheme 2026. IFA-Tulln.
- Analytical Methods for Determining Benzene in Biological Samples.
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- Simultaneous gas chromatographic–mass spectrometric quantitation of the alkylbenzene inert components, pesticide manufacturing. CDC Stacks.
- Selection, Use and Interpretation of Proficiency Testing (PT) Schemes. Eurachem.
- An HPLC-DAD Method for Rapid and High Resolution Analysis of Concentrated BTEX and Styrene Aqueous Samples. Nanyang Technological University.
- Interlaboratory comparisons to demonstrate the competence of two similar mobile laboratories.
- Proficiency testing. Eurachem.
- GC/MS Analysis of Benzene in Gasoline.
- FE 315 Instrumental Analysis HPLC.
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A Comparative Ecotoxicological Profile of Undecylbenzene and its Sulfonated Derivatives
This guide provides a comprehensive comparative analysis of the ecotoxicity of undecylbenzene, a linear alkylbenzene (LAB), and its sulfonated derivatives, primarily linear alkylbenzene sulfonates (LAS). As a precursor and its resulting surfactant, understanding their distinct environmental impacts is crucial for researchers, environmental scientists, and professionals in the chemical and drug development industries. This document synthesizes key experimental data on aquatic toxicity, biodegradability, and bioaccumulation potential, offering insights into the structure-activity relationships that govern their environmental fate and effects.
Introduction: From Precursor to Surfactant
This compound is an aromatic hydrocarbon characterized by a benzene ring attached to a linear eleven-carbon alkyl chain. It belongs to the broader class of linear alkylbenzenes (LABs), which are key raw materials in the chemical industry. The primary industrial fate of this compound is sulfonation, a chemical process that introduces a sulfonate (-SO₃H) group onto the benzene ring. This transformation converts the lipophilic, non-polar this compound into an amphiphilic molecule known as this compound sulfonic acid, which is typically neutralized to its salt form, sodium this compound sulfonate. This sulfonated derivative is a major component of commercial linear alkylbenzene sulfonates (LAS), one of the most widely used anionic surfactants in detergents, cleaners, and various industrial applications[1].
The addition of the sulfonate group dramatically alters the physicochemical properties of the molecule, enhancing its water solubility and giving it the surface-active properties essential for a detergent. However, this structural modification also profoundly changes its interaction with biological systems and its overall ecotoxicological profile. This guide will dissect these differences, providing a data-driven comparison of their impact on aquatic ecosystems.
Comparative Aquatic Ecotoxicity
The aquatic environment is the primary recipient of many chemical pollutants. Therefore, assessing the toxicity to a range of aquatic organisms, representing different trophic levels, is fundamental to understanding the environmental risk of a substance. The key metrics used for this assessment are the LC50 (the concentration lethal to 50% of the test population) for fish, and the EC50 (the concentration effective in causing a specific sublethal endpoint, like immobilization or growth inhibition, in 50% of the population) for invertebrates and algae[2].
Key Findings:
Generally, the sulfonation of this compound to form LAS leads to a significant increase in its acute aquatic toxicity[3]. This is attributed to the surfactant properties of LAS, which can disrupt the sensitive cell membranes of aquatic organisms. The toxicity of LAS is also influenced by the length of the alkyl chain, with longer chains generally exhibiting greater toxicity[4][5].
While specific data for this compound is less common in literature than for the widely studied LAS, the available information on LABs indicates a lower order of acute toxicity compared to their sulfonated counterparts[3]. However, due to their lipophilicity, LABs can pose a greater risk in terms of chronic exposure and bioaccumulation in certain organisms.
Table 1: Comparative Acute Aquatic Toxicity Data
| Chemical Class | Substance Example | Test Organism | Endpoint (Duration) | Value (mg/L) | Reference |
| Linear Alkylbenzene | This compound | General Aquatic Life | GHS Classification | Very toxic to aquatic life with long lasting effects | [6] |
| Linear Alkylbenzene Sulfonates | C10-C13 LAS | Cyprinus carpio (Carp) | LC50 (96h) | 5.6 | [7] |
| Linear Alkylbenzene Sulfonates | C11.6 LAS | Freshwater Fish (various) | Geometric Mean NOEC (28d) | 2.3 | [7] |
| Linear Alkylbenzene Sulfonates | C10-C13 LAS | Daphnia magna (Water Flea) | EC50 (48h) | 2.9 - 11.6 | [7] |
| Linear Alkylbenzene Sulfonates | C12 LAS | Alburnus tarichi (Tarek) Larvae | LC50 (96h) | 4.883 | [8] |
| Linear Alkylbenzene Sulfonates | C10-C13 LAS | Scenedesmus subspicatus (Algae) | EC50 (72h) | 36 (growth rate) | [7] |
| Linear Alkylbenzene Sulfonates | Commercial LAS | Potamogeton perfoliatus (Aquatic Plant) | Significant damage at >10 mg/L | >10 | [9] |
Biodegradability: The Environmental Persistence Factor
Biodegradability is a critical parameter in assessing the environmental risk of a chemical. It determines the substance's persistence in the environment; readily biodegradable substances are less likely to accumulate to harmful concentrations.
This compound (LAB): As a hydrocarbon, this compound is susceptible to microbial degradation. The process typically initiates with the oxidation of the alkyl chain, followed by the cleavage of the benzene ring. While biodegradable, the process can be slower compared to its sulfonated derivative under certain conditions.
Linear Alkylbenzene Sulfonates (LAS): LAS are known to be readily biodegradable under aerobic conditions[1][10][11][12]. The biodegradation pathway is well-established and begins with the enzymatic oxidation of the terminal carbon of the alkyl chain, a process known as ω-oxidation. This is followed by β-oxidation, which progressively shortens the alkyl chain. The resulting intermediates are sulfophenyl carboxylates (SPCs), which are then also degraded, leading to the eventual mineralization of the molecule to carbon dioxide, water, and sulfate[13][14]. The degradation half-life of LAS in environmental compartments like river water and soil is typically in the range of a few days to a few weeks[15]. However, under anaerobic conditions, the degradation of LAS is significantly slower.
Table 2: Comparative Biodegradability Profile
| Parameter | This compound (LAB) | Linear Alkylbenzene Sulfonates (LAS) |
| Primary Degradation Pathway | Oxidation of alkyl chain and ring cleavage | ω- and β-oxidation of the alkyl chain, desulfonation, and ring cleavage[14] |
| Aerobic Biodegradability | Biodegradable | Readily Biodegradable[1][10][11] |
| Anaerobic Biodegradability | Slow | Very Slow to Negligible |
| Typical Half-life (Aerobic) | Varies, generally longer than LAS | 1-22 days in water and soil[15] |
| Key Intermediates | Various oxygenated hydrocarbons | Sulfophenyl Carboxylates (SPCs)[13][16] |
Bioaccumulation Potential
Bioaccumulation is the process by which a chemical substance is absorbed by an organism from its environment and concentrated in its tissues to a level higher than the surrounding medium. The bioconcentration factor (BCF) is a common metric for this, representing the ratio of the chemical's concentration in an organism to that in the water at steady state. A high BCF indicates a greater potential for the substance to accumulate in the food web.
This compound (LAB): Due to its non-polar, lipophilic nature (high octanol-water partition coefficient, Log Kow), this compound has a theoretical potential to bioaccumulate in the fatty tissues of organisms[17][18]. However, this potential is often mitigated by the ability of many organisms to metabolize hydrocarbons.
Linear Alkylbenzene Sulfonates (LAS): Despite the presence of a lipophilic alkyl chain, LAS have a low potential for bioaccumulation. The presence of the polar sulfonate group reduces the overall lipophilicity and facilitates excretion. Furthermore, LAS can be metabolized by organisms. Measured BCF values for LAS in fish are generally low, typically below 120 L/kg, which is well below the threshold for concern (BCF ≥2000).
Table 3: Comparative Bioaccumulation Profile
| Parameter | This compound (LAB) | Linear Alkylbenzene Sulfonates (LAS) |
| Physicochemical Property | Lipophilic (fat-soluble) | Amphiphilic |
| Bioaccumulation Potential | Moderate potential, mitigated by metabolism | Low potential |
| Bioconcentration Factor (BCF) | Data not widely available, but expected to be higher than LAS | 9–119 L/kg in fish |
| Governing Factors | High Log Kow | Lower overall lipophilicity due to sulfonate group, metabolism, and excretion |
Standardized Experimental Protocols
The data presented in this guide are derived from studies that largely follow internationally recognized testing guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD)[19]. These standardized protocols ensure that the data generated are reliable and comparable across different studies and substances[20][21][22].
Acute Fish Toxicity Test (Following OECD Guideline 203)
This test determines the concentration of a substance that is lethal to 50% of the test fish over a 96-hour period.
Methodology:
-
Test Organism: A recommended fish species (e.g., Rainbow trout, Zebrafish, Fathead minnow).
-
Exposure: Fish are exposed to a series of concentrations of the test substance in a geometric series, along with a control group (no test substance).
-
Duration: 96 hours.
-
Observations: Mortalities and any sublethal effects are recorded at 24, 48, 72, and 96 hours.
-
Endpoint: The LC50 value and its 95% confidence limits are calculated for each observation time.
Daphnia sp. Acute Immobilisation Test (Following OECD Guideline 202)
This test assesses the acute toxicity of a substance to invertebrates, using the immobilization of Daphnia magna as the endpoint.
Methodology:
-
Test Organism: Young daphnids (Daphnia magna), aged less than 24 hours.
-
Exposure: Daphnids are exposed to at least five concentrations of the test substance for 48 hours.
-
Observations: The number of immobilized daphnids is recorded at 24 and 48 hours.
-
Endpoint: The EC50 for immobilization is calculated at 48 hours.
Conclusion: A Tale of Two Molecules
The comparative ecotoxicological assessment of this compound and its sulfonated derivatives reveals a classic example of how a specific chemical modification—in this case, sulfonation—can fundamentally alter a substance's environmental profile.
-
This compound (LAB): Characterized by lower acute aquatic toxicity but a higher potential for bioaccumulation due to its lipophilic nature. Its environmental persistence is moderate.
-
Linear Alkylbenzene Sulfonates (LAS): Exhibit higher acute aquatic toxicity, a direct consequence of their surfactant properties that are disruptive to biological membranes. However, this is significantly offset by their ready biodegradability under aerobic conditions and a low potential for bioaccumulation.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Undecylbenzene for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, meticulous attention to detail extends beyond the experimental setup to the entire lifecycle of a chemical, including its proper disposal. Undecylbenzene, a common organic solvent and intermediate, requires careful handling not only during its use but also at the end of its journey in the laboratory. This guide provides essential, step-by-step procedures for the safe and compliant disposal of this compound, ensuring the safety of personnel and the protection of our environment. Our commitment to scientific integrity and safety provides you with a trustworthy resource that goes beyond the product, empowering you with the knowledge to maintain a safe and compliant laboratory.
Immediate Safety and Hazard Assessment: The First Line of Defense
This compound (C₁₇H₂₈) is a colorless, combustible liquid with a mild odor.[1] While not as volatile as some other aromatic hydrocarbons, it presents distinct hazards that must be understood and mitigated before any disposal procedures are initiated. It is classified as hazardous to the aquatic environment, posing a significant threat if released into waterways.[1] Furthermore, as a combustible liquid, it can ignite if not handled and stored correctly.
A critical first step in the disposal process is to consult the Safety Data Sheet (SDS) for this compound. The SDS provides comprehensive information on physical and chemical properties, hazards, first-aid measures, and, crucially, disposal considerations.
Key Hazards to Consider:
-
Flammability: this compound is a combustible liquid and its vapors can form flammable mixtures in the air.[1] All sources of ignition must be eliminated from the storage and handling areas.
-
Environmental Toxicity: It is very toxic to aquatic life with long-lasting effects.[1] Therefore, it must never be disposed of down the drain or in regular trash.
-
Reactivity: this compound can react vigorously with strong oxidizing agents, potentially leading to explosions.[1] It is crucial to avoid mixing it with incompatible chemicals.
Personal Protective Equipment (PPE): Your Non-Negotiable Safety Barrier
Before handling this compound for disposal, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE). This is not merely a recommendation but a critical safety requirement to prevent exposure.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against accidental splashes of this compound, which can cause eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Viton). | Prevents skin contact. This compound can cause skin irritation, and prolonged exposure may lead to more severe effects. |
| Body Protection | A lab coat or chemical-resistant apron. | Provides a barrier against spills and splashes, protecting clothing and underlying skin from contamination. |
| Respiratory Protection | Generally not required in a well-ventilated area for small quantities. However, if vapors are present or ventilation is poor, a NIOSH-approved respirator is necessary.[2][3][4][5] | Protects the respiratory system from inhaling potentially harmful vapors. |
This compound Waste Classification: Navigating the Regulatory Landscape
Proper disposal begins with correct classification of the waste. Based on its characteristics, this compound waste falls under the regulations of the Environmental Protection Agency (EPA) as a hazardous waste.
EPA Hazardous Waste Code:
This compound is a combustible liquid. Liquids with a flash point less than 140°F (60°C) are considered ignitable hazardous wastes.[6][7][8][9][10] Therefore, the primary EPA hazardous waste code for this compound is:
It is the responsibility of the waste generator (the laboratory) to accurately classify the waste. If the this compound has been mixed with other chemicals, additional waste codes may apply. Always consult your institution's Environmental Health and Safety (EHS) department for guidance on waste characterization.
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the systematic procedure for the collection, storage, and disposal of this compound waste.
Experimental Protocol: On-Site Waste Accumulation
-
Container Selection:
-
Use only approved hazardous waste containers. These are typically high-density polyethylene (HDPE) or steel drums that are compatible with aromatic hydrocarbons.[11][12] Do not use containers made of materials that may be attacked by this compound.[1]
-
Ensure the container is clean, in good condition, and has a secure, tightly fitting lid.
-
-
Waste Segregation:
-
Dedicate a specific container for this compound and other non-halogenated aromatic hydrocarbon waste.
-
Crucially, do not mix this compound with other waste streams, especially strong oxidizing agents, acids, or bases. [1] Incompatible materials can lead to dangerous chemical reactions.
-
-
Labeling:
-
As soon as the first drop of waste enters the container, it must be labeled.
-
The label must include:
-
-
Accumulation and Storage:
-
Keep the waste container closed at all times, except when adding waste.
-
Store the container in a designated satellite accumulation area (SAA) or a central hazardous waste storage area that is well-ventilated and away from sources of ignition.[13][14]
-
Follow your institution's and OSHA's guidelines for the maximum quantity of flammable liquids that can be stored in a specific area.[13][14]
-
Do not fill the container beyond 90% capacity to allow for vapor expansion.
-
-
Arranging for Disposal:
-
Once the container is full or has reached the storage time limit set by your institution (typically 90 or 180 days), arrange for pickup by a licensed hazardous waste disposal contractor.[15][16]
-
Complete a hazardous waste manifest. This is a legal document that tracks the waste from the generator to the final disposal facility.[17][18][19][20][21][22][23] Your EHS department will provide guidance on completing the manifest.
-
Ultimate Disposal Method
The most common and environmentally responsible method for the disposal of this compound is incineration at a permitted hazardous waste treatment, storage, and disposal facility (TSDF). High-temperature incineration effectively destroys the organic compound, converting it into less harmful substances like carbon dioxide and water.
Emergency Procedures: Responding to this compound Spills
Accidents can happen, and a well-prepared laboratory will have a clear plan for responding to chemical spills.
Small Spills (less than 1 liter):
-
Alert Personnel: Immediately notify others in the vicinity of the spill.
-
Control Ignition Sources: Turn off all nearby flames and spark-producing equipment.
-
Ventilate the Area: Increase ventilation by opening a fume hood sash.
-
Don PPE: Wear the appropriate PPE as outlined in the table above.
-
Contain the Spill: Use a spill kit with absorbent materials like vermiculite, sand, or commercial sorbent pads to dike the spill and prevent it from spreading.[24][25]
-
Absorb the Spill: Apply the absorbent material to the spill, working from the outside in.
-
Collect the Waste: Carefully scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate the Area: Wipe the spill area with a cloth dampened with soap and water.[26][27][28]
-
Dispose of Contaminated Materials: All materials used for cleanup, including gloves and absorbent pads, must be disposed of as hazardous waste.
Large Spills (greater than 1 liter):
-
Evacuate: Immediately evacuate the area.
-
Alert Authorities: Activate the fire alarm and contact your institution's emergency response team or EHS department.
-
Isolate the Area: Close the doors to the affected area to contain the vapors.
-
Do Not Attempt to Clean Up: Large spills of flammable liquids require specialized training and equipment to handle safely. Await the arrival of trained emergency responders.
Logical Framework for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for this compound disposal.
By adhering to these procedures, you contribute to a culture of safety and environmental responsibility within your laboratory. This not only ensures compliance with regulations but also builds a foundation of trust in your laboratory's operational excellence.
References
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- Triumvirate Environmental. (2021, February 16). Storing and Disposing of Flammable Liquids.
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- U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
- Occupational Safety and Health Administration. 1910.106 - Flammable liquids.
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Mastering Safety: A Guide to Personal Protective Equipment for Handling Undecylbenzene
For the dedicated researcher, scientist, or drug development professional, achieving groundbreaking results goes hand-in-hand with an uncompromising commitment to safety. Handling chemicals like Undecylbenzene (also known as 1-phenylundecane) requires not just adherence to protocols, but a deep, causal understanding of why specific protective measures are necessary. This guide moves beyond a simple checklist, offering field-proven insights to build a self-validating system of safety around your work with this long-chain alkylbenzene.
Understanding the Compound: Hazard Profile of this compound
This compound (C₁₇H₂₈) is a colorless, oily liquid with a mild odor.[1] While it is a valuable intermediate and laboratory chemical, its properties demand careful handling to mitigate risks.[2] Unlike its shorter-chain cousin, benzene, this compound has a very low vapor pressure, meaning it does not readily form large quantities of vapor at room temperature.[3] However, the primary routes of occupational exposure are through direct skin contact and inhalation of aerosols or mists.[2]
The key to selecting appropriate Personal Protective Equipment (PPE) is a clear understanding of the specific hazards presented by the substance.
| Hazard Classification | Description | GHS Pictogram | Precautionary Statement |
| Skin Irritation (Category 2) | Causes skin irritation upon direct contact. Prolonged or repeated exposure can lead to drying and defatting of the skin.[2][4] | GHS07 (Exclamation Mark) | H315: Causes skin irritation. |
| Serious Eye Irritation (Category 2) | Contact with eyes will cause significant irritation.[2][4] | GHS07 (Exclamation Mark) | H319: Causes serious eye irritation. |
| Skin Sensitization (Category 1) | May cause an allergic skin reaction after repeated exposure.[2][4] | GHS07 (Exclamation Mark) | H317: May cause an allergic skin reaction. |
| Aspiration Hazard (Category 1) | Though not a primary risk during standard lab handling, if swallowed and vomited, the liquid can enter the lungs and may be fatal.[5][6] | GHS08 (Health Hazard) | H304: May be fatal if swallowed and enters airways. |
It is also critical to note that this compound can react vigorously with strong oxidizing agents and may attack some forms of plastics.[1]
The Core of Protection: A Multi-Layered PPE Strategy
A robust PPE strategy is not about a single piece of equipment, but an integrated system that protects you from the specific hazards of this compound during routine handling, spill response, and disposal.
Skin and Body Protection: Your Primary Barrier
Given that the most significant and immediate risks from this compound are skin irritation and sensitization, establishing a reliable dermal barrier is paramount.[2][4]
-
Laboratory Coat: A standard, flame-resistant (FR) lab coat should be worn at all times. It must be kept fully buttoned to provide a continuous barrier. The primary function is to protect your personal clothing and underlying skin from incidental splashes and contamination.
-
Chemical-Resistant Apron: For procedures involving larger quantities (>1 liter) or where significant splashing is possible (e.g., pouring, mixing), a chemical-resistant apron worn over the lab coat provides an additional layer of protection.
-
Full-Body Protection: In the event of a large spill or for tasks requiring extensive cleanup, disposable chemical-resistant coveralls (e.g., Tychem®) are necessary to prevent widespread skin contact.[7]
Hand Protection: Selecting the Right Glove
The choice of glove material is a critical decision point. Aromatic hydrocarbons, the chemical class of this compound, are known to be aggressive toward many common glove materials.[1] Materials like standard nitrile and butyl rubber do not perform well with prolonged exposure to aromatic hydrocarbons.[2][5][8]
The selection must be based on the task and the potential for exposure.
| Glove Material | Recommended Use Case | Breakthrough Time/Resistance | Key Considerations |
| Nitrile Gloves (Disposable) | Incidental Contact / Splash Protection ONLY. Suitable for handling small quantities (<100 mL) in a controlled setting. | Poor Resistance to Aromatics. Breakthrough can occur in under one minute for thin gloves.[5] | IMMEDIATELY remove and replace if contact occurs. Do not use for immersion or cleaning spills. Check manufacturer data for your specific glove.[9] |
| Neoprene Gloves | Extended Use / Higher Risk. Good for tasks with a higher likelihood of contact or when handling larger volumes. | Good Resistance. Offers better protection against hydrocarbons than standard nitrile or latex.[2] | Provides a good balance of chemical resistance, dexterity, and tear resistance.[2] |
| Viton™ (Fluoroelastomer) Gloves | High-Risk Tasks / Spill Cleanup. Recommended for prolonged contact, immersion, and spill response. | Excellent Resistance. Considered one of the best materials for aromatic solvents.[10] | Extremely high chemical resistance but is significantly more expensive and may offer less dexterity.[10] |
Causality in Glove Choice: Using a standard thin nitrile glove for anything other than minor, incidental splash protection creates a false sense of security. This compound can permeate the material without visible signs of degradation, leading to prolonged, direct skin contact and increasing the risk of irritation and sensitization.[11] Always inspect gloves for any signs of degradation (swelling, hardening, discoloration) before and during use.
Eye and Face Protection: Shielding from Splashes
This compound causes serious eye irritation.[2][4] Therefore, robust eye and face protection is non-negotiable.
-
Safety Glasses with Side Shields: This is the absolute minimum requirement for any work involving this compound, even when handling closed containers.
-
Chemical Splash Goggles: These must be worn for any procedure where there is a risk of splashing, such as transfers, mixing, or heating. Goggles provide a full seal around the eyes, protecting from splashes from any angle.
-
Face Shield: A face shield should be worn in addition to chemical splash goggles when handling larger volumes or during procedures with a high potential for energetic splashing. The face shield protects the entire face from direct contact.
Respiratory Protection: An Assessment-Based Approach
While this compound has a low vapor pressure, inhalation of aerosols or mists is a potential route of exposure.[3] Currently, there are no specific Occupational Exposure Limits (OELs) like a Permissible Exposure Limit (PEL) or Threshold Limit Value (TLV) established for this compound.[3] For context, the TLV for the much more volatile and toxic benzene has been drastically reduced to 0.02 ppm by the ACGIH (2024), highlighting the concern for aromatic hydrocarbon exposure.[12][13]
Therefore, the need for respiratory protection must be determined by a risk assessment of the specific procedure.
Operational and Disposal Plans: From Benchtop to Waste Stream
Safe handling extends beyond wearing PPE. It encompasses the entire lifecycle of the chemical in your laboratory.
Safe Handling and Storage
-
Ventilation: Always handle this compound in a well-ventilated area, preferably inside a certified chemical fume hood, especially when heating or agitating the substance.[2]
-
Ignition Sources: Although it has a high flash point, keep this compound away from strong oxidizing agents, heat, sparks, and open flames.[1]
-
Storage: Store containers in a cool, dry, well-ventilated area, segregated from incompatible materials like strong oxidizers. Ensure containers are tightly sealed when not in use.[14]
Spill Response Protocol
Even with the best precautions, spills can happen. Being prepared is essential to prevent a minor incident from escalating.
For a Small Spill (<100 mL):
-
Alert & Isolate: Alert personnel in the immediate area. Isolate the spill and ensure there are no ignition sources nearby.
-
Don PPE: At a minimum, don a lab coat, chemical splash goggles, and heavy-duty gloves (Neoprene or Viton™).[15]
-
Contain & Absorb: Cover the spill with an inert, non-combustible absorbent material such as vermiculite, sand, or a commercial spill pillow.[16][17] Start from the outside of the spill and work inwards to prevent it from spreading.
-
Collect Waste: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste. Use non-sparking tools if there is any fire risk.
-
Decontaminate: Clean the spill area with soap and water.
-
Dispose: Dispose of all contaminated materials (absorbent, gloves, etc.) as hazardous waste.
For a Large Spill (>100 mL):
-
EVACUATE the area immediately.
-
Alert others and activate the emergency alarm if necessary.
-
Contact your institution's Environmental Health and Safety (EHS) department or emergency response team.
-
DO NOT attempt to clean up a large spill unless you are trained and equipped to do so as part of an emergency response team.[7]
Waste Disposal Plan
This compound is a non-halogenated organic compound and must be disposed of as hazardous chemical waste.[18] Under no circumstances should it be poured down the drain. [2][4]
-
Segregation: Collect all waste contaminated with this compound (e.g., spent liquid, contaminated absorbent material, used gloves) in a dedicated, properly labeled hazardous waste container.[19]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and a full listing of its contents, including "this compound."[14]
-
Container Integrity: Ensure the waste container is made of a compatible material (e.g., glass or polyethylene) and is kept tightly sealed except when adding waste.
-
Pickup: Arrange for waste pickup through your institution's EHS department. Follow all institutional and local regulations for hazardous waste disposal.[20][21]
By integrating this expert-level understanding of the hazards with a systematic approach to PPE selection, handling, and disposal, you build a resilient safety culture that protects not only yourself and your colleagues but also the integrity of your invaluable research.
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- University of Illinois Division of Research Safety. (n.d.). Complicated Chemical Spills.
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- Reliance Industries Limited. (n.d.). Material Safety Data Sheet - Linear Alkyl Benzene.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
